molecular formula C7H8N3NaO5S B611803 WCK-4234 CAS No. 1804915-68-1

WCK-4234

Cat. No.: B611803
CAS No.: 1804915-68-1
M. Wt: 269.2068
InChI Key: RYJWKSOILDDAHI-RIHPBJNCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

WCK-4234 is a potent β-lactamase inhibitor. This compound inhibited class A, C and D β-lactamases with unprecedented k2/K values against OXA carbapenemases. This compound inhibited class A, C and D β-lactamases with unprecedented k2/K values against OXA carbapenemases. This compound formed highly stable acyl-complexes via mass spectrometry. this compound is a novel β-lactamase inhibitor that demonstate potent cross-class inhibition and clinical studies targeting MDR infections are warranted.

Properties

IUPAC Name

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWKSOILDDAHI-RIHPBJNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WCK-4234: A Novel Diazabicyclooctane β-Lactamase Inhibitor for Combating Carbapenem-Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics, including carbapenems, often considered last-resort agents. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and development.

This compound distinguishes itself by its potent inhibition of a broad spectrum of β-lactamases, encompassing Ambler classes A, C, and notably, class D carbapenemases (oxacillinases, OXA), which are a significant cause of carbapenem resistance in Acinetobacter baumannii.[1][2][3] By forming stable acyl-enzyme complexes, this compound protects carbapenems like meropenem and imipenem from degradation, thereby restoring their activity against otherwise resistant pathogens.[3]

Mechanism of Action

This compound functions as a potent β-lactamase inhibitor. It acts by covalently binding to the active site of serine β-lactamases, effectively inactivating them and preventing the hydrolysis of co-administered carbapenem antibiotics. This mechanism restores the bactericidal activity of the carbapenem against the target pathogen.

WCK4234 This compound BetaLactamase Serine β-Lactamase (Classes A, C, D) WCK4234->BetaLactamase Inhibition Carbapenem Carbapenem (e.g., Meropenem) BetaLactamase->Carbapenem Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis Lysis Cell Lysis CellWall->Lysis Disruption leads to

Figure 1: Mechanism of Action of this compound in Combination with a Carbapenem.

In Vitro Efficacy

This compound has demonstrated significant potentiation of carbapenems against a wide range of Gram-negative bacteria. The following tables summarize the in vitro activity of meropenem and imipenem in combination with this compound against key pathogens.

Table 1: In Vitro Activity of Meropenem in Combination with this compound
Organism/GroupMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (4 µg/mL) MIC50 (µg/mL)Meropenem + this compound (4 µg/mL) MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
K. pneumoniae (KPC-producing)8>16≤0.031≤0.031
A. baumannii (Carbapenem-resistant)------4824
A. baumannii (OXA-23-producing)------4424
P. aeruginosa (Carbapenem-resistant)≥16≥168>168>16

Data compiled from a study on Gram-negative pathogens from New York City.[1][4]

Table 2: In Vitro Activity of Imipenem in Combination with this compound
Organism/GroupImipenem MIC Range (µg/mL)Imipenem + this compound (4 or 8 µg/mL) MIC Range (µg/mL)
Enterobacteriaceae (OXA-48/OXA-181 or KPC)---≤2 (in almost all cases)
P. aeruginosa (OXA-181)64–1282–8
A. baumannii (OXA-23)---≤2 (in 9/10 isolates)

Data from a study on Enterobacteriaceae, Pseudomonas, and Acinetobacter with various β-lactamases.[3]

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound in combination with carbapenems.

Murine Peritonitis Model

In a murine peritonitis model, the combination of meropenem and this compound was effective against multidrug-resistant Acinetobacter baumannii.

Murine Lung Infection Model

Similarly, in a neutropenic murine lung infection model, the combination of meropenem and this compound showed efficacy against MDR Acinetobacter baumannii.

Pharmacokinetics

A preclinical pharmacokinetic study of this compound in combination with meropenem was conducted in beagle dogs.

Table 3: Pharmacokinetic Parameters of this compound and Meropenem in Beagle Dogs (Intravenous Administration)
Dose (this compound + Meropenem)AnalyteCmax (µg/mL)AUC0-t (µg·h/mL)T1/2 (h)
15 + 15 mg/kgThis compound38.347.8~0.8
Meropenem52.270.5~0.8
30 + 30 mg/kgThis compound77.477.1~0.8
Meropenem115.3133.6~0.8

Data from a simultaneous determination study in dog plasma.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_prep Preparation cluster_plate Plate Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform serial two-fold dilutions of carbapenem in CAMHB prep_media->serial_dilution prep_drug Prepare stock solutions of This compound and carbapenem prep_drug->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate microtiter plates with bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_inoculum->inoculate add_wck Add a fixed concentration of This compound (e.g., 4 or 8 µg/mL) to each well serial_dilution->add_wck add_wck->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth incubate->read_mic

Figure 2: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

  • Media and Reagent Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per CLSI guidelines. Prepare stock solutions of this compound and the desired carbapenem (meropenem or imipenem) in a suitable solvent.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the carbapenem in CAMHB. Add this compound to each well (excluding control wells) to achieve the desired fixed concentration (e.g., 4 or 8 µg/mL).

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth.

In Vivo Efficacy: Murine Infection Models

The following are generalized protocols for murine peritonitis and lung infection models. Specific parameters such as bacterial inoculum size and treatment regimens should be optimized for each pathogen and drug combination.

cluster_prep Animal and Inoculum Preparation cluster_infection Infection Induction cluster_treatment Treatment cluster_endpoints Endpoint Evaluation acclimatize Acclimatize mice (e.g., female ICR, 6-8 weeks old) immunosuppress Induce neutropenia (optional, e.g., with cyclophosphamide) acclimatize->immunosuppress prepare_inoculum Prepare bacterial inoculum to a specific CFU/mL infect_peritonitis Peritonitis Model: Intraperitoneal injection of bacterial suspension prepare_inoculum->infect_peritonitis infect_lung Lung Infection Model: Intranasal or intratracheal instillation of bacteria prepare_inoculum->infect_lung immunosuppress->infect_peritonitis immunosuppress->infect_lung initiate_treatment Initiate treatment at a defined time post-infection (e.g., 1-2 hours) infect_peritonitis->initiate_treatment infect_lung->initiate_treatment administer_drug Administer this compound + carbapenem (e.g., subcutaneously or intravenously) at specified doses and intervals initiate_treatment->administer_drug monitor_survival Monitor survival over a defined period (e.g., 7 days) administer_drug->monitor_survival bacterial_load Determine bacterial load in peritoneal fluid/spleen or lungs at a specific time point administer_drug->bacterial_load

Figure 3: General Workflow for Murine Infection Models.

Peritonitis Model:

  • Animal Preparation: Use immunocompetent or neutropenic mice. For neutropenia, administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

  • Infection: Inject a standardized bacterial suspension intraperitoneally. The inoculum size should be sufficient to cause a lethal infection in control animals.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 1 or 2 hours). Administer this compound and the carbapenem via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Endpoints: Monitor survival for a defined period (e.g., 7 days) or determine the bacterial burden in the peritoneal fluid and/or spleen at a specific time point (e.g., 24 hours post-infection).

Lung Infection Model:

  • Animal Preparation: Similar to the peritonitis model, use either immunocompetent or neutropenic mice.

  • Infection: Anesthetize the mice and instill a standardized bacterial suspension intranasally or intratracheally.

  • Treatment: Initiate the treatment regimen at a defined time post-infection.

  • Endpoints: Monitor survival or determine the bacterial load in the lungs at a specific time point.

Pharmacokinetic Analysis

This protocol outlines the general steps for a preclinical pharmacokinetic study.

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis animal_prep Prepare cannulated animals (e.g., beagle dogs) administer Administer this compound + carbapenem intravenously at specified doses animal_prep->administer collect_blood Collect serial blood samples at predefined time points administer->collect_blood process_plasma Process blood to obtain plasma and store at -80°C collect_blood->process_plasma sample_prep Plasma sample preparation (e.g., protein precipitation) process_plasma->sample_prep lcms_analysis Quantify drug concentrations using a validated LC-MS/MS method sample_prep->lcms_analysis pk_modeling Perform non-compartmental analysis to determine PK parameters (Cmax, AUC, T1/2) lcms_analysis->pk_modeling

Figure 4: Workflow for Preclinical Pharmacokinetic Study.

Detailed Steps:

  • Animal Model: Use a suitable animal model, such as beagle dogs, with indwelling catheters for blood sampling.

  • Drug Administration: Administer this compound and the carbapenem intravenously as a single dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and the carbapenem in plasma.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2), using non-compartmental analysis.

Conclusion

This compound is a promising novel diazabicyclooctane β-lactamase inhibitor with potent activity against a broad range of clinically important β-lactamases, including the challenging class D carbapenemases. When combined with carbapenems, this compound restores their efficacy against many MDR Gram-negative pathogens. The data presented in this technical guide, including in vitro and in vivo efficacy and preclinical pharmacokinetic parameters, support the continued development of this compound as a valuable addition to the antimicrobial armamentarium for treating serious infections caused by carbapenem-resistant bacteria. The detailed experimental protocols provided herein are intended to facilitate further research and evaluation of this important new therapeutic agent.

References

WCK-4234: An In-Depth Technical Guide to its Inhibitory Spectrum Against β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating a potent and broad-spectrum of activity against several classes of these resistance-conferring enzymes. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its activity against various β-lactamases, the experimental protocols used for its evaluation, and visual representations of key concepts and workflows.

This compound functions by covalently acylating the active site serine of susceptible β-lactamases, rendering them inactive. A notable characteristic of this compound is its potent inhibition of not only Class A and Class C β-lactamases but also, significantly, Class D (OXA-type) carbapenemases, which are notoriously difficult to inhibit.[1][2] It is being developed to be co-administered with a carbapenem antibiotic, such as meropenem, to restore its efficacy against multidrug-resistant Gram-negative bacteria.[2][3]

Inhibitory Spectrum of this compound

This compound exhibits a distinctive and potent inhibitory profile against a wide array of clinically significant β-lactamases. Its primary strength lies in its ability to neutralize key enzymes responsible for carbapenem resistance in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Quantitative Inhibitory Data

The inhibitory potential of this compound against purified β-lactamase enzymes is most accurately represented by kinetic parameters such as the second-order acylation rate constant (k₂/K). A higher k₂/K value indicates more efficient inactivation of the enzyme. The following table summarizes the available kinetic data for this compound against various β-lactamases.

β-Lactamase ClassEnzymeOrganism Sourcek₂/K (M⁻¹s⁻¹)
Class A KPC-2Klebsiella pneumoniae1,100,000 ± 100,000
Class C P99Enterobacter cloacae1,800 ± 100
AmpCEscherichia coli1,200 ± 100
Class D OXA-23Acinetobacter baumannii1,200 ± 200
OXA-24/40Acinetobacter baumannii2,700 ± 200
OXA-51Acinetobacter baumannii130 ± 10
OXA-58Acinetobacter baumannii2,000 ± 200
OXA-48Klebsiella pneumoniae16,000 ± 1,000

Data sourced from "Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234"[4]

Potentiation of Carbapenem Activity

The practical efficacy of this compound is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of carbapenems against β-lactamase-producing bacterial strains. When used in combination with imipenem or meropenem, this compound restores the susceptibility of many resistant isolates.

The following table presents the potentiation effect of this compound on meropenem MICs against a selection of resistant Gram-negative pathogens.

Organismβ-Lactamase(s)Meropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)
Klebsiella pneumoniaeKPC-2320.5
Klebsiella pneumoniaeOXA-48160.25
Enterobacter cloacaeAmpC (hyperproducer)641
Acinetobacter baumanniiOXA-231282
Acinetobacter baumanniiOXA-24/40644
Pseudomonas aeruginosaOXA-1811288

Data compiled from studies demonstrating the potentiation effect of this compound.[2][3]

It is important to note that this compound does not exhibit inhibitory activity against Class B metallo-β-lactamases (MBLs).[2]

Experimental Protocols

The determination of the inhibitory spectrum of this compound involves a series of standardized in vitro experiments. The following protocols are representative of the methodologies employed in the cited research.

Determination of Inhibitory Kinetics (k₂/K)

This protocol outlines the determination of the second-order acylation rate constant (k₂/K) for a β-lactamase inhibitor.

1. Reagents and Materials:

  • Purified β-lactamase enzyme of interest

  • This compound stock solution (in a suitable buffer, e.g., phosphate-buffered saline [PBS])

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of kinetic measurements

2. Procedure:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • In a cuvette, add the reaction buffer and the β-lactamase enzyme to a final concentration that allows for a measurable rate of substrate hydrolysis.

  • Initiate the reaction by adding a known concentration of the chromogenic substrate (e.g., 100 µM nitrocefin).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time. This establishes the uninhibited reaction rate.

  • Repeat the assay, but pre-incubate the enzyme with each concentration of this compound for a defined period (e.g., 5-10 minutes) before adding the substrate.

  • Monitor the residual enzyme activity for each inhibitor concentration.

  • The observed rate constants of inactivation (kobs) at each inhibitor concentration are determined by fitting the progress curves to a first-order equation.

  • The second-order rate constant (k₂/K) is then determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for a slow-binding inhibitor.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This protocol determines the ability of this compound to potentiate the activity of a partner antibiotic against a panel of bacterial isolates.

1. Reagents and Materials:

  • Bacterial isolates expressing known β-lactamases

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or agar (CAMHA)

  • Stock solutions of the partner antibiotic (e.g., meropenem) and this compound

  • 96-well microtiter plates (for broth microdilution) or agar plates

  • Bacterial inoculum standardized to 0.5 McFarland

2. Procedure (Broth Microdilution):

  • Prepare a series of two-fold serial dilutions of the partner antibiotic in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare an identical set of serial dilutions of the partner antibiotic in CAMHB that also contains a fixed concentration of this compound (e.g., 4 µg/mL).

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include appropriate controls: wells with only broth (sterility control), wells with broth and inoculum (growth control), and wells with only the fixed concentration of this compound and inoculum (to confirm lack of intrinsic antibacterial activity).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Compare the MIC of the partner antibiotic alone to the MIC in the presence of this compound to determine the degree of potentiation.

Visualizations

Beta-Lactamase Classification and this compound Spectrum

G cluster_Ambler Ambler Classification of β-Lactamases ClassA Class A (e.g., KPC, TEM, SHV) ClassB Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP) ClassC Class C (e.g., AmpC) ClassD Class D (Oxacillinases, e.g., OXA-48, OXA-23) WCK4234 This compound WCK4234->ClassA Inhibits WCK4234->ClassB No Significant Inhibition WCK4234->ClassC Inhibits WCK4234->ClassD Inhibits

Caption: this compound's inhibitory spectrum across Ambler classes.

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Pre-incubate enzyme with this compound dilutions A->D B Prepare purified β-lactamase solution B->D C Prepare chromogenic substrate (e.g., nitrocefin) E Initiate reaction by adding substrate C->E D->E F Monitor absorbance change kinetically (spectrophotometer) E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. log[this compound] G->H I Determine IC₅₀ from the dose-response curve H->I

References

WCK-4234: A Technical Guide on its Efficacy Against Class A Carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics. Among these, Class A carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC), are widespread and of major clinical concern. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that, in combination with a carbapenem antibiotic, offers a promising therapeutic strategy against infections caused by bacteria producing Class A carbapenemases. This technical guide provides an in-depth overview of the activity of this compound against these critical resistance determinants, detailing its in vitro and in vivo efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

In Vitro Activity of this compound

This compound itself lacks direct antibacterial activity. Its utility lies in its ability to inhibit β-lactamases, thereby restoring the activity of partner carbapenems like meropenem and imipenem.

Potentiation of Carbapenem Activity

Numerous studies have demonstrated that this compound strongly potentiates the activity of carbapenems against Enterobacteriaceae that produce KPC enzymes.[1][2][3] In the presence of a fixed concentration of this compound (typically 4 or 8 mg/L), the Minimum Inhibitory Concentrations (MICs) of imipenem and meropenem are significantly reduced, often to ≤2 mg/L, for strains that would otherwise be resistant.[1][2][3]

Quantitative Data on In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound in combination with carbapenems against isolates producing Class A carbapenemases.

Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem in Combination with this compound against KPC-producing Enterobacteriaceae

OrganismNo. of IsolatesMeropenem MIC50 (μg/mL)Meropenem MIC90 (μg/mL)Meropenem + this compound (4 mg/L) MIC50 (μg/mL)Meropenem + this compound (4 mg/L) MIC90 (μg/mL)Meropenem + this compound (8 mg/L) MIC50 (μg/mL)Meropenem + this compound (8 mg/L) MIC90 (μg/mL)
Klebsiella pneumoniae124>16>160.2510.120.5
Enterobacter cloacae complex12>16>16≤0.030.12≤0.030.06
Escherichia coli6>16>160.060.120.030.06
Other Enterobacteriaceae14>16>16≤0.030.25≤0.030.12

Table 2: Kinetic Parameters of this compound Inhibition against KPC-2

InhibitorEnzymek₂/K (M⁻¹s⁻¹)Ki app (μM)
This compoundKPC-23.1 ± 0.2 x 10⁵0.1
AvibactamKPC-22.1 ± 0.1 x 10⁵0.4
RelebactamKPC-23.5 ± 0.2 x 10⁴1.0

Data on the inhibitory activity of this compound against other Class A carbapenemases such as SME, IMI, and NMC-A are limited in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates overnight at 37°C.

    • Several colonies are suspended in saline or sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic and Inhibitor Solutions:

    • Stock solutions of the carbapenem (e.g., meropenem) and this compound are prepared in a suitable solvent (e.g., water or DMSO).

    • Serial twofold dilutions of the carbapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • For combination testing, this compound is added to the CAMHB at a fixed concentration (e.g., 4 or 8 mg/L).

  • Assay Procedure:

    • 100 µL of the appropriate antibiotic dilution (with or without this compound) is added to the wells of a 96-well microtiter plate.

    • 10 µL of the prepared bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Kinetics

The kinetic parameters of this compound against Class A carbapenemases are determined using spectrophotometric assays with the chromogenic β-lactam substrate, nitrocefin.

  • Enzyme and Reagent Preparation:

    • Purified carbapenemase (e.g., KPC-2) is used. The concentration of the enzyme is determined by spectrophotometry.

    • A stock solution of this compound is prepared in an appropriate buffer.

    • A stock solution of nitrocefin is prepared in DMSO and then diluted in the assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Assay Procedure for k₂/K and Ki app:

    • The rate of nitrocefin hydrolysis by the carbapenemase is monitored by measuring the increase in absorbance at 486 nm.

    • To determine the second-order acylation rate constant (k₂/K), the enzyme is incubated with various concentrations of this compound, and the residual enzyme activity is measured at different time points.

    • The apparent inhibition constant (Ki app) is determined by measuring the initial rates of nitrocefin hydrolysis at various substrate concentrations in the presence of different concentrations of this compound. Data are fitted to the Michaelis-Menten equation for competitive inhibition.

In Vivo Efficacy of this compound

The combination of meropenem and this compound has demonstrated efficacy in murine infection models.[1]

Murine Peritonitis Model
  • Animal Model: Neutropenic mice are typically used to create a more severe infection model. Neutropenia is induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a KPC-producing Klebsiella pneumoniae strain.

  • Treatment: Treatment with meropenem, this compound, or the combination is initiated at a specified time post-infection (e.g., 1 hour). Drugs are administered subcutaneously or intravenously at various dosing regimens.

  • Endpoint: The primary endpoint is typically survival, monitored over a period of 7 to 10 days.

Murine Neutropenic Lung Infection Model
  • Animal Model: Mice are rendered neutropenic as described above.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a KPC-producing bacterial suspension.

  • Treatment: Therapy is initiated at a set time post-infection with various doses of the test compounds.

  • Endpoint: Efficacy is assessed by determining the bacterial load (CFU) in the lungs at 24 or 48 hours post-treatment initiation. Lungs are harvested, homogenized, and serially diluted for plating and colony counting.

Mechanism of Action and Visualizations

This compound, like other DBOs, acts as a covalent, reversible inhibitor of serine β-lactamases, which include the Class A carbapenemases. The inhibition mechanism involves the formation of a stable acyl-enzyme intermediate.

Signaling Pathway of Inhibition

The following diagram illustrates the mechanism of inhibition of a Class A carbapenemase by this compound.

WCK4234_Inhibition cluster_enzyme Class A Carbapenemase Active Site cluster_inhibitor This compound cluster_complex Acyl-Enzyme Complex cluster_hydrolysis Hydrolysis (Slow) Ser70 Ser70 Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Stable) Ser70->Acyl_Enzyme Forms covalent bond Lys73 Lys73 WCK4234 This compound WCK4234->Ser70 Nucleophilic attack by Ser70 Hydrolyzed_Inhibitor Hydrolyzed This compound Acyl_Enzyme->Hydrolyzed_Inhibitor Slow hydrolysis Regenerated_Enzyme Active Enzyme

Caption: Mechanism of this compound inhibition of Class A carbapenemases.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Carbapenem +/- Fixed this compound prep_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound is a potent inhibitor of Class A carbapenemases, particularly KPC enzymes. When combined with a carbapenem, it restores the activity of the antibiotic against many carbapenem-resistant Enterobacteriaceae. The available in vitro and in vivo data support its continued development as a valuable agent in the fight against multidrug-resistant Gram-negative infections. Further studies are warranted to fully elucidate its activity against a broader range of Class A carbapenemases and to optimize its clinical application.

References

WCK-4234: A Technical Deep Dive into its Efficacy Against Class C β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate these life-saving drugs. Among these, the Ambler Class C β-lactamases, also known as AmpC cephalosporinases, are of particular concern due to their broad-spectrum hydrolytic activity against many penicillins and cephalosporins. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating potent activity against a wide range of β-lactamases, including Class A, C, and D enzymes. This technical guide provides an in-depth analysis of the efficacy of this compound against Class C β-lactamases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Efficacy Data of this compound Against Class C β-Lactamases

This compound functions as a potent β-lactamase inhibitor that, when combined with a partner β-lactam antibiotic such as a carbapenem, restores the activity of the partner drug against bacteria that produce Class C β-lactamases. Its primary mechanism of action involves the formation of a stable acyl-enzyme intermediate with the β-lactamase, effectively sequestering the enzyme and preventing it from hydrolyzing the partner antibiotic.

Table 1: In Vitro Potentiation of Carbapenems by this compound Against Enterobacteriaceae with AmpC Activity
Organism/Enzyme ProfileAntibioticThis compound Conc. (mg/L)MIC Range (mg/L)Key Findings
Enterobacteriaceae with AmpC or ESBL activity and impermeabilityImipenem4 or 8Reduced to ≤2This compound strongly potentiated imipenem.[1]
Enterobacteriaceae with AmpC or ESBL activity and impermeabilityMeropenem4 or 8Reduced to ≤2This compound strongly potentiated meropenem.[1]
Enterobacter cloacaeMeropenem4 or 8All isolates susceptibleAll tested isolates were susceptible to the combination.[2]

Note: Specific MIC values for a comprehensive panel of characterized Class C-producing Enterobacteriaceae are not yet fully available in the public domain. The data presented represents the currently available information.

Table 2: In Vitro Potentiation of Carbapenems by this compound Against Pseudomonas aeruginosa with AmpC Activity
Organism/Enzyme ProfileAntibioticThis compound Conc. (mg/L)MIC Range (mg/L)Key Findings
P. aeruginosa with OXA-181 (Class D) and likely AmpCImipenem/Meropenem4 or 82-8 (from 64-128)Significant reduction in MICs observed.[1]
P. aeruginosaMeropenem4 or 8Modest effectIncreased ampC expression correlated with higher MICs.[2][3]

Note: The effect of this compound on P. aeruginosa appears to be more modest compared to its effect on Enterobacteriaceae, with baseline AmpC expression levels being a key determinant of efficacy.

Table 3: Kinetic Parameters of this compound Inhibition Against Class C β-Lactamases
EnzymeThis compound Ki app (µM)This compound k2/K (M-1s-1)Comparator Ki app (µM)Comparator k2/K (M-1s-1)
ADC-70.1 - ≤8Not ReportedNot ReportedNot Reported
PDC-30.1 - ≤8Not ReportedNot ReportedNot Reported

Note: This table will be updated as more specific kinetic data for this compound against various Class C enzymes becomes publicly available.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution (CLSI Method)

This protocol outlines the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

a. Preparation of Antimicrobial Stock Solutions:

  • Weigh and dissolve the antimicrobial agents (e.g., meropenem, imipenem) and this compound in a suitable solvent to create high-concentration stock solutions.

  • Sterilize the stock solutions by membrane filtration.

b. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a series of twofold dilutions of the antimicrobial agent(s) in sterile tubes. For combination testing, add a fixed concentration of this compound (e.g., 4 or 8 mg/L) to each dilution of the carbapenem.

  • Add a defined volume of each antimicrobial dilution to a specific volume of molten MHA to achieve the final desired concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

d. Inoculation of Plates:

  • Using a multipoint inoculator, deliver a standardized volume (typically 1-2 µL) of the prepared inoculum onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

  • Include a growth control plate (no antimicrobial agent) and a sterility control plate (no inoculum).

e. Incubation and Interpretation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Kinetic Assays for β-Lactamase Inhibition

This protocol describes a general method for determining the kinetic parameters of β-lactamase inhibition.

a. Enzyme and Inhibitor Preparation:

  • Purify the target Class C β-lactamase enzyme.

  • Prepare a stock solution of this compound of known concentration.

b. Assay Conditions:

  • Perform assays in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) at a constant temperature (e.g., 30°C).

  • Use a chromogenic β-lactam substrate (e.g., nitrocefin) that produces a color change upon hydrolysis, which can be monitored spectrophotometrically.

c. Determination of Michaelis-Menten Parameters (Km and Vmax):

  • In the absence of the inhibitor, measure the initial rate of substrate hydrolysis at various substrate concentrations.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

d. Determination of Inhibition Parameters (Ki, k2/K):

  • For determination of the apparent inhibition constant (Ki app): Pre-incubate the enzyme with various concentrations of this compound for a defined period. Initiate the reaction by adding the substrate (at a concentration close to its Km) and measure the initial velocity. The Ki app can be determined by plotting the observed rate against the inhibitor concentration.

  • For determination of the second-order acylation rate constant (k2/K): Under pseudo-first-order conditions ([Inhibitor] >> [Enzyme]), monitor the progressive inactivation of the enzyme over time in the presence of different concentrations of this compound. The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration will yield a slope equal to k2/K.

Mandatory Visualizations

Signaling Pathway of AmpC β-Lactamase Induction

AmpC_Induction cluster_gene Gene Regulation PBP Penicillin-Binding Proteins (PBPs) Muropeptides Muropeptide Precursors PBP->Muropeptides Accumulation of precursors BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition AmpG AmpG (Permease) Muropeptides->AmpG Transport AnhydroMuropeptides 1,6-anhydro- muropeptides AmpG->AnhydroMuropeptides Import AmpD AmpD (Amidase) AmpR_inactive Inactive AmpR ampC_promoter ampC Promoter AmpR_inactive->ampC_promoter AmpR_active Active AmpR (Activator) AmpR_active->ampC_promoter Activation UDP_MurNAc UDP-MurNAc- pentapeptide UDP_MurNAc->AmpR_inactive Binds to AmpR AnhydroMuropeptides->AmpD Normally cleaved by AnhydroMuropeptides->AmpR_active Binds to AmpR (in high conc.) ampC_gene ampC gene ampC_promoter->ampC_gene Transcription AmpC_protein AmpC β-Lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolysis

Caption: AmpC β-Lactamase Induction Pathway.

Experimental Workflow for MIC Determination by Agar Dilution

MIC_Workflow start Start prep_media Prepare & Sterilize Mueller-Hinton Agar start->prep_media pour_plates Add Antibiotics to Agar & Pour Plates prep_media->pour_plates prep_antibiotics Prepare Serial Dilutions of Antibiotic +/- this compound prep_antibiotics->pour_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) pour_plates->prep_inoculum inoculate Inoculate Plates with Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read Plates & Determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: MIC Determination by Agar Dilution Workflow.

Conclusion

This compound demonstrates significant potential as a β-lactamase inhibitor for combating infections caused by Gram-negative bacteria producing Class C β-lactamases. Its ability to potentiate the activity of carbapenems against resistant strains of Enterobacteriaceae is particularly noteworthy. Further research is warranted to fully elucidate its efficacy against a broader range of Class C-producing organisms, especially Pseudomonas aeruginosa, and to establish optimal clinical dosing strategies. The detailed methodologies and conceptual frameworks provided in this guide are intended to support ongoing research and development efforts in the critical area of antimicrobial resistance.

References

WCK-4234: A Technical Guide to the Inhibition of Class D OXA Carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, against Class D OXA carbapenemases. This document collates key quantitative data, details experimental protocols, and illustrates the underlying mechanisms and workflows for scientific professionals engaged in antimicrobial research and development.

Executive Summary

Carbapenem resistance, particularly driven by Class D OXA carbapenemases in Gram-negative bacteria such as Acinetobacter baumannii and Enterobacterales, presents a significant global health threat.[1][2] this compound has emerged as a potent inhibitor with a distinctive ability to overcome resistance mediated by these challenging enzymes.[3][4][5] Unlike many other DBOs, this compound demonstrates robust activity against a range of OXA enzymes, including the clinically significant OXA-23, OXA-24/40, OXA-48, and OXA-51 variants.[6][7] This document summarizes the available in vitro efficacy data and the methodologies used to generate these findings.

Quantitative Inhibition Data

The inhibitory potential of this compound against various Class D OXA carbapenemases has been quantified through both microbiological and biochemical assays. The following tables summarize the key findings from published studies.

Microbiological Susceptibility

This compound, in combination with a carbapenem partner such as imipenem or meropenem, significantly reduces the Minimum Inhibitory Concentrations (MICs) for bacterial strains producing OXA-type carbapenemases.

Table 1: Potentiation of Carbapenem Activity by this compound against OXA-producing Pathogens

Pathogen SpeciesOXA EnzymeCarbapenemCarbapenem MIC (mg/L)Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L)
EnterobacteriaceaeOXA-48/OXA-181Imipenem/Meropenem---≤2[3][4][5]
Pseudomonas aeruginosaOXA-181Imipenem/Meropenem64–1282–8[3][4][5]
Acinetobacter baumanniiOXA-23Imipenem/Meropenem---≤2 (for 9/10 isolates)[3][4][5]
Acinetobacter baumanniiHyperproduced OXA-51Imipenem/Meropenem---≤2[3][4][5]
Enzyme Inhibition Kinetics

Biochemical assays have been employed to determine the kinetic parameters of this compound's interaction with purified OXA enzymes. This compound is the only DBO among those tested in one study capable of acylating OXA-23, OXA-24/40, and OXA-48.[2][6]

Table 2: Kinetic Parameters of this compound against Class D OXA Carbapenemases

OXA EnzymeApparent Inhibition Constant (Ki app) (µM)Acylation Efficiency (k2/K) (M-1s-1)
OXA-23≤8Data Not Available
OXA-24/40≤8Data Not Available
OXA-480.1 - ≤86.4 ± 0.6 × 105[2][6]

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous methodologies as described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

The potentiation of carbapenem activity by this compound was assessed using the agar dilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Media: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of the carbapenem antibiotic (imipenem or meropenem).

  • Addition of Inhibitor: this compound was added to the agar at a fixed concentration, typically 4 or 8 mg/L.[3][4][5]

  • Inoculum Preparation: Bacterial isolates, including clinical strains of Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa with confirmed carbapenemase production, were cultured and the inoculum was standardized to a density of approximately 5 x 104 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates.

  • Incubation: Plates were incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the carbapenem that completely inhibited visible growth of the organism.

Enzyme Inhibition Kinetics Assay

The kinetic parameters of this compound against purified β-lactamase enzymes were determined to elucidate the mechanism and efficiency of inhibition.

Protocol:

  • Enzyme Purification: Class D OXA carbapenemases were expressed and purified to homogeneity.

  • Assay Conditions: Kinetic assays were performed in a suitable buffer (e.g., phosphate buffer with NaHCO₃ and BSA) at a constant temperature.

  • Substrate Hydrolysis Monitoring: The hydrolysis of a chromogenic substrate (e.g., CENTA or nitrocefin) or a carbapenem (e.g., imipenem) was monitored spectrophotometrically.

  • Determination of Ki app: The apparent inhibition constant (Ki app) was determined by measuring the initial rates of substrate hydrolysis in the presence of varying concentrations of this compound. These values were then fitted to the appropriate inhibition model.

  • Determination of Acylation Efficiency (k2/K): The second-order acylation rate constant (k₂/K) was determined under pseudo-first-order conditions where the inhibitor concentration was in large excess over the enzyme concentration. The rate of enzyme inactivation was monitored over time, and the data were fitted to a single exponential equation to obtain the observed rate constant (kobs). The k₂/K was then calculated from the slope of the linear plot of kobs versus inhibitor concentration.

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental and mechanistic pathways discussed.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound in combination with a carbapenem antibiotic.

G cluster_0 Phase 1: Isolate Selection & Preparation cluster_1 Phase 2: MIC Determination (Agar Dilution) cluster_2 Phase 3: Data Analysis Isolate Select Clinical Isolates (e.g., A. baumannii, Enterobacterales) Genotype Genotypic Confirmation of OXA Carbapenemase Isolate->Genotype Inoculum Prepare Standardized Bacterial Inoculum Genotype->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates_Carb Prepare Agar Plates with Carbapenem Dilutions Plates_Carb->Inoculate Plates_Combo Prepare Agar Plates with Carbapenem + Fixed this compound Plates_Combo->Inoculate Incubate Incubate Plates (16-20h at 37°C) Inoculate->Incubate Read_MIC Read and Record MICs Incubate->Read_MIC Compare Compare MICs (Carbapenem vs. Combination) Read_MIC->Compare Efficacy Determine Fold-Reduction in MIC & Efficacy Compare->Efficacy

Caption: Workflow for assessing this compound's potentiation of carbapenems.

Proposed Mechanism of OXA Carbapenemase Inhibition

This compound, as a DBO, inhibits serine β-lactamases, including OXA carbapenemases, through a covalent mechanism. The inhibitor forms a stable acyl-enzyme intermediate, rendering the enzyme inactive.

G cluster_0 Inhibition Pathway cluster_1 Outcome Enzyme Active OXA Carbapenemase Complex Initial Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding WCK4234 This compound WCK4234->Complex AcylEnzyme Stable Covalent Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (Covalent Bond Formation) Inactive Inactive Enzyme AcylEnzyme->Inactive Inhibition Carbapenem Carbapenem Antibiotic Hydrolysis Hydrolysis Blocked Inactive->Hydrolysis BacterialCell Bacterial Cell Death Hydrolysis->BacterialCell Carbapenem remains active

Caption: Covalent inhibition of OXA carbapenemases by this compound.

Conclusion

This compound demonstrates distinctive and potent inhibitory activity against a broad range of Class D OXA carbapenemases, a feature that sets it apart from many other β-lactamase inhibitors.[3][4][5] Its ability to restore the in vitro activity of carbapenems against highly resistant pathogens, including A. baumannii, underscores its potential as a valuable component of future combination therapies. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development in this critical area of infectious disease.

References

The Pharmacodynamics of WCK-4234: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating significant potential in overcoming carbapenem resistance in Gram-negative bacteria. Possessing no intrinsic antibacterial activity, this compound functions as a potent potentiator of carbapenem antibiotics, most notably meropenem and imipenem. Its primary mechanism of action involves the irreversible inactivation of a broad spectrum of β-lactamase enzymes, including Ambler Class A, C, and, critically, Class D carbapenemases. This guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing core concepts through signaling pathways and experimental workflows.

Mechanism of Action: Restoring Carbapenem Efficacy

This compound's core function is the inhibition of β-lactamase enzymes, which are the primary drivers of resistance to β-lactam antibiotics in many Gram-negative pathogens. By binding to the active site of these enzymes, this compound prevents the hydrolysis of the β-lactam ring of co-administered carbapenems, thereby restoring their ability to inhibit bacterial cell wall synthesis.

A key differentiator for this compound is its potent activity against Class D β-lactamases, particularly the OXA-type carbapenemases frequently found in multidrug-resistant Acinetobacter baumannii.[1] This distinguishes it from many other β-lactamase inhibitors.

Signaling Pathway: Inhibition of β-Lactamase and Disruption of Peptidoglycan Synthesis

The following diagram illustrates the mechanism by which the meropenem-WCK 4234 combination overcomes β-lactamase-mediated resistance.

cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits WCK4234 This compound BetaLactamase β-Lactamase (e.g., OXA, KPC) WCK4234->BetaLactamase Inactivates BetaLactamase->Meropenem Hydrolyzes (Resistance) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to (when inhibited)

Caption: Mechanism of action of the meropenem-WCK 4234 combination.

In Vitro Pharmacodynamics

The in vitro activity of the meropenem-WCK 4234 combination has been evaluated against a wide range of clinical isolates, demonstrating significant restoration of meropenem susceptibility, particularly against carbapenem-resistant strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for the meropenem-WCK 4234 combination against key Gram-negative pathogens from various studies. This compound is typically tested at fixed concentrations of 4 or 8 µg/mL.

Table 1: In Vitro Activity of Meropenem-WCK 4234 against Enterobacteriaceae

OrganismResistance MechanismMeropenem MIC50/MIC90 (µg/mL)Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL)Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL)Reference
K. pneumoniaeKPC-producing>16 / >16≤0.03 / 1≤0.03 / 1[1]
EnterobacteriaceaeOXA-48/181 or KPC-MICs reduced to ≤2-[2]
E. coliAll isolates-All susceptibleAll susceptible[1]
K. pneumoniaeAll isolates-All susceptibleAll susceptible[1]

Table 2: In Vitro Activity of Meropenem-WCK 4234 against Pseudomonas aeruginosa

Isolate CollectionMeropenem MIC50/MIC90 (µg/mL)Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL)Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL)% Susceptible with Meropenem + WCK 4234 (8 µg/mL)Reference
Contemporary Clinical Isolates---79.3%[3]
Carbapenem-Resistant≥16 / ≥168 / >168 / >169.2%[1]
OXA-181 producing (n=2)64-1282-82-8-[2]

Table 3: In Vitro Activity of Meropenem-WCK 4234 against Acinetobacter baumannii

| Isolate Collection | Resistance Mechanism | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL) | % Susceptible with Meropenem + WCK 4234 (8 µg/mL) | Reference | |---|---|---|---|---|---| | Contemporary Clinical Isolates | - | - | - | 95.7% |[3] | | Carbapenem-Resistant | OXA-23 | ≥16 / ≥16 | 4 / 4 | 2 / 4 | 59.2% |[1] | | Carbapenem-Resistant | OXA-24 | ≥16 / ≥16 | MIC of 2 for one isolate | MIC of 2 for one isolate | - |[1] | | OXA Carbapenemases | OXA-23 or hyperproduced OXA-51 | - | MICs reduced to ≤2 for 9/10 isolates | - | - |[2] |

Experimental Protocols

The MIC of meropenem in combination with this compound is typically determined using the agar dilution or broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Method: CLSI Agar Dilution or Broth Microdilution.

  • Media: Cation-adjusted Mueller-Hinton agar or broth.

  • Inoculum: Bacterial suspension is prepared to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in broth microdilution or 104 CFU/spot in agar dilution.

  • Drug Concentrations: Serial twofold dilutions of meropenem are prepared. This compound is added at a fixed concentration (commonly 4 or 8 µg/mL) to all wells or agar plates containing meropenem.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates/Wells prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Meropenem with Fixed this compound prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: A generalized workflow for MIC determination.

  • Method: A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is added to flasks containing cation-adjusted Mueller-Hinton broth.

  • Drug Concentrations: Meropenem and this compound are added at various concentrations, often multiples of the MIC.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: Serial dilutions of the samples are plated on agar, and colonies are counted after incubation to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Pharmacodynamics

The efficacy of the meropenem-WCK 4234 combination has been demonstrated in various murine infection models, particularly against carbapenem-resistant A. baumannii.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Animal Model: Typically, Swiss albino or ICR mice are used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).[4]

  • Infection: A bacterial suspension is injected into the thigh muscle to establish a localized infection.

  • Treatment: Antibiotic therapy with meropenem and this compound is initiated, typically 2 hours post-infection, via subcutaneous or intraperitoneal administration. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial burden (CFU/thigh). Efficacy is measured as the reduction in bacterial load compared to untreated controls.

Murine Lung Infection Model

This model is used to assess efficacy against pneumonia-causing pathogens.

  • Animal Model: Similar mouse strains as the thigh infection model are used.

  • Immunosuppression: Neutropenia is induced as described above.[4]

  • Infection: A bacterial suspension is instilled intratracheally or intranasally to establish a lung infection.

  • Treatment: Meropenem and this compound are administered, typically starting 2 hours post-infection.

  • Endpoint: At 24 hours, the lungs are harvested and homogenized to quantify the bacterial load (CFU/lung).

In Vivo Efficacy Data

Studies have shown that the combination of meropenem and this compound is efficacious in murine models of infection caused by carbapenem-hydrolyzing OXA-possessing A. baumannii.[1] The combination has demonstrated significant reductions in bacterial burden in both thigh and lung infection models against strains producing OXA-23 or OXA-26.[1]

cluster_workflow Murine Thigh/Lung Infection Model Workflow start Start immunosuppression Induce Neutropenia (Cyclophosphamide) start->immunosuppression infection Induce Thigh or Lung Infection with Bacterial Suspension immunosuppression->infection treatment Administer Meropenem + this compound (2 hours post-infection) infection->treatment endpoint Euthanize and Harvest Thighs/Lungs (24 hours) treatment->endpoint quantify Homogenize Tissue and Quantify Bacterial Load (CFU) endpoint->quantify end End quantify->end

Caption: Generalized workflow for murine infection models.

Conclusion

This compound, in combination with carbapenems like meropenem, demonstrates a robust pharmacodynamic profile against a wide range of clinically relevant Gram-negative pathogens. Its potent inhibition of Class A, C, and particularly Class D β-lactamases translates to a significant restoration of carbapenem activity in vitro and proven efficacy in preclinical in vivo models. The data presented in this guide underscore the potential of the meropenem-WCK 4234 combination as a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria, especially carbapenem-resistant Acinetobacter baumannii. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human infections.

References

Preliminary In Vitro Evaluation of WCK-4234: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor. The document details its mechanism of action, summarizes key quantitative data from susceptibility testing, outlines experimental protocols for crucial in vitro assays, and provides visual representations of its mechanism and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases.[1] Unlike many other β-lactamase inhibitors, it demonstrates significant activity against OXA-type carbapenemases, which are a major cause of resistance in Acinetobacter baumannii.[1] By binding to and inactivating these β-lactamase enzymes, this compound protects carbapenem antibiotics, such as meropenem and imipenem, from degradation. This restoration of carbapenem activity allows them to effectively bind to penicillin-binding proteins (PBPs) in bacteria, leading to the inhibition of cell wall synthesis and subsequent bacterial cell death. This compound itself does not possess direct antibacterial activity.[1]

WCK_4234_Mechanism_of_Action cluster_bacteria Bacterial Cell Carbapenem Carbapenem Beta_Lactamase β-Lactamase (e.g., KPC, OXA) Carbapenem->Beta_Lactamase Hydrolysis (Resistance) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding WCK_4234 WCK_4234 WCK_4234->Beta_Lactamase Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Figure 1: Mechanism of Action of this compound in Combination with a Carbapenem.

Data Presentation: In Vitro Susceptibility

The combination of this compound with carbapenems, particularly meropenem, has demonstrated a significant potentiation effect, restoring the activity of these antibiotics against a wide range of Gram-negative pathogens harboring various β-lactamases.

Table 1: In Vitro Activity of Meropenem-WCK 4234 against Carbapenem-Resistant Klebsiella pneumoniae and Acinetobacter baumannii
OrganismResistance MechanismMeropenem MIC50 (µg/mL)Meropenem-WCK 4234 (8 µg/mL) MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem-WCK 4234 (8 µg/mL) MIC90 (µg/mL)
K. pneumoniaeKPC-producing>320.5>321
A. baumanniiOXA-23-producing>322>324
A. baumanniiOXA-24/40-producing>324>328
A. baumanniiOXA-58-producing>322>324

Data compiled from publicly available research. Specific values may vary between studies.

Table 2: In Vitro Activity of Imipenem-WCK 4234 against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa
OrganismResistance MechanismImipenem MIC Range (µg/mL)Imipenem-WCK 4234 (4 µg/mL) MIC Range (µg/mL)
EnterobacteriaceaeKPC-producing16 to >1280.25 to 2
EnterobacteriaceaeOXA-48-like4 to >1280.12 to 2
P. aeruginosaOXA-18164 to 1282 to 8

Data compiled from publicly available research. Specific values may vary between studies.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the carbapenem (e.g., meropenem) are prepared in the broth, both alone and in the presence of a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

  • Inoculation and Incubation: The bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in fresh broth to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antimicrobial Exposure: The carbapenem, this compound, and their combination are added to the bacterial suspensions at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, or 4x MIC). A growth control without any antimicrobial is also included.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.

  • Data Analysis: After incubation, the colonies on the plates are counted, and the CFU/mL at each time point is calculated. The results are typically plotted as log10 CFU/mL versus time. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Post-Antibiotic Effect (PAE) Assay

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

  • Antimicrobial Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of the antimicrobial combination (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled similarly but without the antimicrobial.

  • Removal of Antimicrobial: The antimicrobial is removed by repeated centrifugation and washing of the bacterial cells or by significant dilution.

  • Monitoring of Bacterial Growth: The growth of the treated and control cultures is monitored over time by performing viable counts at regular intervals.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the treated culture to increase by 1 log10 CFU/mL above the count observed immediately after antimicrobial removal, and C is the corresponding time for the control culture.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the in vitro evaluation of this compound and a logical representation of its synergistic action.

Experimental_Workflow Start Start MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Inform concentrations PAE_Assay Post-Antibiotic Effect (PAE) Assay MIC_Determination->PAE_Assay Inform concentrations Data_Analysis Data Analysis and Interpretation Time_Kill_Assay->Data_Analysis PAE_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro Evaluation of this compound.

Synergistic_Action_Logic Carbapenem_Resistant_Bacteria Carbapenem-Resistant Gram-Negative Bacterium Beta_Lactamase_Production Produces β-Lactamase Carbapenem_Resistant_Bacteria->Beta_Lactamase_Production WCK_4234_Administered This compound Administered with Carbapenem Carbapenem_Resistant_Bacteria->WCK_4234_Administered Carbapenem_Ineffective Carbapenem Alone is Ineffective Beta_Lactamase_Production->Carbapenem_Ineffective Beta_Lactamase_Inhibited β-Lactamase is Inhibited WCK_4234_Administered->Beta_Lactamase_Inhibited Carbapenem_Effective Carbapenem is Effective Beta_Lactamase_Inhibited->Carbapenem_Effective

Figure 3: Logical Flow of Synergistic Action of this compound.

References

WCK-4234: A Foundational Analysis of its Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[1][2][3] WCK-4234, a novel diazabicyclooctane (DBO), has emerged as a potent β-lactamase inhibitor with a distinctive profile, particularly against challenging class D carbapenemases. This document provides a comprehensive overview of the foundational studies on this compound, focusing on its mechanism of β-lactamase inhibition, in vitro efficacy, and the experimental methodologies employed in its characterization.

Mechanism of Action

This compound is a novel diazabicyclooctane that functions as a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[4][5][6] Its unique structural feature, a nitrile side chain at the C2 position of the DBO core, contributes to its expanded activity against class D OXA β-lactamases, a group notoriously resistant to other inhibitors.[6] The primary mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[4][5][6] Crystallographic studies have revealed that when complexed with KPC-2, this compound adopts a "chair conformation," with its sulfate group occupying the carboxylate binding region.[4][5][6]

In Vitro Efficacy

This compound on its own exhibits no direct antibacterial activity.[7] However, when used in combination with β-lactam antibiotics, particularly carbapenems like imipenem and meropenem, it demonstrates a powerful synergistic effect, restoring the antibiotic's activity against resistant bacteria.[7] This potentiation is observed against a wide range of clinically important Gram-negative pathogens, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7] Notably, this compound has shown remarkable efficacy in overcoming resistance mediated by OXA-type carbapenemases, such as OXA-23 and OXA-51, which are prevalent in A. baumannii.[6][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against various β-lactamases has been quantified through kinetic studies. The following tables summarize key kinetic parameters and Minimum Inhibitory Concentrations (MICs) from foundational research.

Table 1: Kinetic Parameters of this compound Against Key β-Lactamases

β-LactamaseAmbler Classk₂/K (M⁻¹s⁻¹)Kᵢ app (µM)
KPC-2A-≤8
CTX-M-15A--
AmpCC--
OXA-23D-≤8
OXA-24/40D-≤8
OXA-48D6.4 ± 0.6 × 10⁵0.1
OXA-51D--
OXA-181D--

Data compiled from published studies.[6] Dashes indicate data not specified in the cited sources.

Table 2: Potentiation of Carbapenem Activity by this compound Against Resistant Isolates

OrganismResistance MechanismAntibioticMIC (mg/L) without this compoundMIC (mg/L) with this compound (4 or 8 mg/L)
EnterobacteriaceaeOXA-48/OXA-181 or KPCImipenem/Meropenem-≤2
P. aeruginosaOXA-181Imipenem/Meropenem64-1282-8
A. baumanniiOXA-23Imipenem/Meropenem-≤2 (for 9/10 isolates)

Data compiled from published studies.[7] Dashes indicate data not specified in the cited sources.

Experimental Protocols

The characterization of this compound's β-lactamase inhibition involved several key experimental methodologies.

Determination of Minimum Inhibitory Concentrations (MICs)

MICs of carbapenems in the presence and absence of this compound were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method.[7]

  • Preparation of Media: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of the carbapenem antibiotic. A second set of plates was prepared with the same antibiotic dilutions but also containing a fixed concentration of this compound (e.g., 4 or 8 mg/L).[7]

  • Inoculum Preparation: Bacterial isolates were grown to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted.

  • Inoculation: The agar plates were inoculated with the standardized bacterial suspensions.

  • Incubation: Plates were incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Enzyme Inhibition Kinetics

Steady-state kinetics were employed to determine the inhibition parameters of this compound against purified β-lactamase enzymes.[6]

  • Enzyme and Substrate Preparation: Purified β-lactamase enzymes and a suitable chromogenic substrate (e.g., nitrocefin) were prepared in an appropriate buffer.

  • Assay: The rate of substrate hydrolysis by the enzyme was monitored spectrophotometrically in the presence of varying concentrations of this compound.

  • Data Analysis: The initial reaction velocities were plotted against the substrate concentration. The apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K) were calculated by fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition.[6]

X-ray Crystallography

To elucidate the structural basis of inhibition, the crystal structure of this compound in complex with a target β-lactamase (e.g., OXA-24) was determined.[8]

  • Protein Expression and Purification: The target β-lactamase was overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified enzyme was co-crystallized with this compound by vapor diffusion or other suitable methods.

  • Data Collection: The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.

  • Structure Determination and Refinement: The diffraction data were processed to determine the three-dimensional structure of the enzyme-inhibitor complex. The final structure was refined to ensure its accuracy and quality.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Lactamase_Inhibition_Pathway Mechanism of Beta-Lactamase Inactivation by this compound cluster_enzyme Beta-Lactamase Active Site Active_Serine Active Site Serine Acyl_Enzyme_Complex Stable Acyl-Enzyme Complex (Inactive) Active_Serine->Acyl_Enzyme_Complex Covalent Bond Formation WCK_4234 This compound WCK_4234->Active_Serine Acylation

Caption: Mechanism of this compound inactivation of beta-lactamase.

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Plates Prepare Agar Plates with Antibiotic Dilutions +/- this compound Start->Prepare_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Plates->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Enzyme_Kinetics_Workflow Workflow for Enzyme Inhibition Kinetics Start Start Prepare_Reagents Prepare Purified Enzyme, Substrate, and this compound Dilutions Start->Prepare_Reagents Run_Assay Measure Substrate Hydrolysis Rate Spectrophotometrically Prepare_Reagents->Run_Assay Analyze_Data Plot Initial Velocities vs. Substrate Concentration Run_Assay->Analyze_Data Calculate_Parameters Calculate k2/K and Ki app Analyze_Data->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for enzyme inhibition kinetics studies.

Conclusion

The foundational studies on this compound have established it as a promising β-lactamase inhibitor with a unique and potent profile. Its broad-spectrum activity against class A, C, and particularly class D β-lactamases, positions it as a valuable agent in the fight against multidrug-resistant Gram-negative infections. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as part of a combination therapy to address critical unmet medical needs.

References

WCK-4234: A Technical Deep Dive into its Antibacterial Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant threat to global health. The development of novel β-lactamase inhibitors that can restore the efficacy of existing β-lactam antibiotics is a critical strategy in combating this challenge. This technical guide provides an in-depth exploration of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its potentiation of carbapenems against clinically important pathogens.

Executive Summary

This compound is a potent, broad-spectrum inhibitor of serine β-lactamases, encompassing Ambler classes A, C, and D.[1][2][3][4][5] Notably, it demonstrates significant activity against OXA-type carbapenemases, which are a major cause of resistance in Acinetobacter baumannii.[1][6][7] While possessing no intrinsic antibacterial activity itself, this compound, when combined with carbapenems like imipenem and meropenem, restores their bactericidal effects against a wide range of resistant Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii isolates.[6][7][8][9] This potentiation is achieved through the inactivation of β-lactamase enzymes, thereby protecting the carbapenem from degradation.

Mechanism of Action: β-Lactamase Inhibition

This compound functions by covalently binding to the active site serine residue of β-lactamase enzymes. This forms a stable acyl-enzyme complex, effectively inactivating the enzyme and preventing it from hydrolyzing the β-lactam ring of carbapenems.[2][3][4] This mechanism allows the carbapenem to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.

The following diagram illustrates the inhibitory action of this compound on a serine β-lactamase, thereby protecting the carbapenem antibiotic.

G Mechanism of this compound Potentiation cluster_0 Bacterial Periplasm Carbapenem Carbapenem Beta_Lactamase Serine β-Lactamase Carbapenem->Beta_Lactamase Hydrolysis (Blocked) PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding WCK_4234 WCK_4234 WCK_4234->Beta_Lactamase Inhibition Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibition of Cross-linking Bacterial_Lysis Bacterial_Lysis Cell_Wall->Bacterial_Lysis Leads to

Caption: this compound inhibits β-lactamase, protecting carbapenems to target PBPs.

In Vitro Efficacy: Quantitative Data

The potentiation effect of this compound has been extensively evaluated through in vitro susceptibility testing. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of carbapenems with and without this compound against various resistant bacterial isolates.

Table 1: Potentiation of Imipenem and Meropenem by this compound against Enterobacteriaceae [6][7][8][9]

Bacterial Species & Resistance MechanismAntibioticMIC without this compound (mg/L)MIC with this compound (4 mg/L) (mg/L)
K. pneumoniae (KPC-producing)Imipenem16 - >640.5 - 2
Meropenem32 - >640.25 - 2
E. coli (OXA-48-like)Imipenem8 - 32≤0.5 - 1
Meropenem16 - 64≤0.5 - 2
Enterobacter spp. (AmpC hyperproducer)Imipenem4 - 160.5 - 2
Meropenem8 - 320.25 - 1

Table 2: Potentiation of Imipenem and Meropenem by this compound against P. aeruginosa and A. baumannii [6][7][8]

Bacterial Species & Resistance MechanismAntibioticMIC without this compound (mg/L)MIC with this compound (4 mg/L) (mg/L)
P. aeruginosa (OXA-181)Imipenem64 - 1284 - 8
Meropenem64 - 1282 - 8
A. baumannii (OXA-23-like)Imipenem32 - >641 - 4
Meropenem64 - >642 - 4
A. baumannii (OXA-51-like hyperproducer)Imipenem16 - 642 - 8
Meropenem32 - 1284 - 8

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (CLSI Agar Dilution): [6][7][9]

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are prepared containing two-fold serial dilutions of the antimicrobial agent (e.g., imipenem, meropenem) both with and without a fixed concentration of this compound (typically 4 or 8 mg/L).[6][7][9]

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight at 35-37°C. Colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

G Experimental Workflow for MIC Determination Start Start Prepare_Agar Prepare Mueller-Hinton Agar with Serial Dilutions of Antibiotic +/- this compound Start->Prepare_Agar Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Agar->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h at 35-37°C) Inoculate_Plates->Incubate Read_Results Read and Record MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy in Murine Infection Models

Objective: To evaluate the in vivo efficacy of meropenem in combination with this compound.[1]

Methodology (Murine Peritonitis and Neutropenic Lung Infection Models): [1][3][4]

  • Animal Model: Specific pathogen-free mice are used. For the neutropenic lung infection model, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice are infected via intraperitoneal injection (peritonitis model) or intranasal instillation (lung infection model) with a lethal dose of a carbapenem-resistant bacterial strain (e.g., A. baumannii).

  • Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with meropenem alone, this compound alone, or a combination of meropenem and this compound. The drugs are typically administered subcutaneously or intravenously.

  • Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).

  • Bacterial Burden Determination: In some studies, at specific time points post-treatment, cohorts of mice are euthanized, and target organs (e.g., peritoneal fluid, lungs) are harvested to determine the bacterial load (CFU/g of tissue).

Conclusion

This compound is a promising β-lactamase inhibitor with a distinctive ability to overcome resistance mediated by a broad range of serine β-lactamases, including the challenging OXA-type carbapenemases. Its potentiation of carbapenems against MDR Gram-negative pathogens, demonstrated through both in vitro and in vivo studies, highlights its potential as a valuable component of future combination therapies to address the growing threat of antimicrobial resistance. Further clinical development is warranted to establish its role in treating infections caused by these difficult-to-treat pathogens.

References

WCK-4234: A Technical Guide to Overcoming Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, demonstrates a potent ability to restore the efficacy of carbapenems against a wide range of these challenging pathogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy against key resistance determinants, and detailed protocols for its preclinical evaluation. By inhibiting critical carbapenemases, including Class A (e.g., KPC) and, notably, Class D (OXA-type) enzymes, this compound, in combination with carbapenems like meropenem, offers a promising strategy to combat multidrug-resistant infections.

Introduction: The Challenge of Carbapenem Resistance

Carbapenems are a last-line class of β-lactam antibiotics crucial for treating severe infections caused by multidrug-resistant Gram-negative bacteria, such as Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii. However, the clinical utility of carbapenems is increasingly compromised by the global dissemination of carbapenemases, enzymes that hydrolyze and inactivate these life-saving drugs.[1][2] Key carbapenemase families include the Klebsiella pneumoniae carbapenemase (KPC) (Ambler Class A) and the oxacillin-hydrolyzing (OXA) carbapenemases (Ambler Class D), which are particularly prevalent in A. baumannii.[3][4] The development of effective β-lactamase inhibitors that can neutralize these enzymes is a paramount objective in antimicrobial drug discovery.

This compound: A Novel Diazabicyclooctane β-Lactamase Inhibitor

This compound is a novel diazabicyclooctane that acts as a potent inhibitor of a broad spectrum of serine β-lactamases, including Class A, C, and D enzymes.[5][6][7] Unlike many other β-lactamase inhibitors, this compound exhibits distinctive and potent activity against the OXA-type carbapenemases that are a major cause of carbapenem resistance in A. baumannii.[8][9] this compound itself lacks direct antibacterial activity but, when combined with a carbapenem antibiotic such as meropenem, it restores the carbapenem's ability to kill resistant bacteria.[5][6]

Mechanism of Action

This compound functions by covalently binding to the active site serine of serine-based β-lactamases.[10][11] This forms a stable acyl-enzyme intermediate, rendering the β-lactamase inactive and unable to hydrolyze carbapenem antibiotics. The carbapenem is then free to bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bacterial cell death.

In Vitro Efficacy of this compound

The combination of a carbapenem with this compound has been shown to be highly effective in vitro against a wide array of carbapenem-resistant Gram-negative isolates.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of imipenem and meropenem, alone and in combination with this compound, against various carbapenem-resistant Gram-negative bacteria. MICs were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method.[5][6]

Table 1: In Vitro Activity of Imipenem and Meropenem with this compound against Carbapenemase-Producing Enterobacteriaceae

Organism & Resistance MechanismAntibioticMIC (mg/L) without this compoundMIC (mg/L) with this compound (4 mg/L)
K. pneumoniae (KPC-producing)Meropenem>128≤2
Enterobacteriaceae (OXA-48/181)Imipenem16->128≤2
Enterobacteriaceae (OXA-48/181)Meropenem4->128≤2

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Activity of Imipenem and Meropenem with this compound against Carbapenem-Resistant Acinetobacter baumannii

Resistance MechanismAntibioticMIC Range (mg/L) without this compoundMIC Range (mg/L) with this compound (4 or 8 mg/L)
OXA-23Imipenem16-128≤2
OXA-23Meropenem32->128≤2
Hyperproduced OXA-51Imipenem16-64≤2
Hyperproduced OXA-51Meropenem32-128≤2

Data compiled from multiple sources, with this compound restoring susceptibility in the majority of isolates tested.[5][6]

Table 3: In Vitro Activity of Imipenem and Meropenem with this compound against Carbapenem-Resistant Pseudomonas aeruginosa

Resistance MechanismAntibioticMIC Range (mg/L) without this compoundMIC Range (mg/L) with this compound (4 or 8 mg/L)
OXA-181Imipenem64-1282-8
OXA-181Meropenem64-1282-8

Data compiled from multiple sources.[5][6]

In Vivo Efficacy of the Meropenem-WCK-4234 Combination

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of the meropenem-WCK-4234 combination against multidrug-resistant A. baumannii.[9][12] These studies are crucial for establishing the therapeutic potential of this combination.

Murine Peritonitis and Lung Infection Models

The combination of meropenem and this compound has shown significant efficacy in murine peritonitis and neutropenic lung infection models caused by MDR Acinetobacter baumannii.[9] These models are critical for evaluating the in vivo activity of new antimicrobial agents.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by CLSI Agar Dilution

This protocol outlines the determination of MICs for carbapenem-WCK-4234 combinations against Gram-negative bacteria, following CLSI guidelines.[13][14][15]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the carbapenem (e.g., meropenem) and this compound in the appropriate solvent at a concentration of 1280 mg/L. Sterilize by filtration.

  • Preparation of Agar Plates: Prepare serial two-fold dilutions of the carbapenem in molten Mueller-Hinton agar (MHA) to achieve the desired final concentrations. For the combination plates, add this compound to the MHA at a fixed concentration (e.g., 4 or 8 mg/L) before adding the carbapenem dilutions. Pour the agar into sterile Petri dishes and allow to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator, deliver a final inoculum of approximately 10⁴ CFU per spot onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

This protocol assesses the bactericidal activity of the carbapenem-WCK-4234 combination over time.[16][17]

  • Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase in cation-adjusted Mueller-Hinton broth (CAMHB) and adjust to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Conditions: Prepare tubes of CAMHB containing the carbapenem at various multiples of its MIC, this compound at a fixed concentration, and the combination of both. Include a growth control tube without any antimicrobial agent.

  • Incubation and Sampling: Inoculate the prepared tubes with the bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline and plate onto nutrient agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each test condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Murine Infection Models

The following are generalized protocols for murine infection models to evaluate the in vivo efficacy of antimicrobial agents. Specific pathogen strains, inoculum sizes, and treatment regimens should be optimized for each study.

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: Anesthetize the mice and inject a bacterial suspension (e.g., 10⁶ CFU of A. baumannii) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the carbapenem, this compound, the combination, or vehicle control via a relevant route (e.g., subcutaneous or intravenous).

  • Assessment of Bacterial Burden: At 24 hours post-treatment, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the bacterial load (CFU/thigh) by serial dilution and plating.

  • Infection: Anesthetize mice and induce pneumonia by intranasal or intratracheal instillation of a bacterial suspension (e.g., 10⁷ CFU of A. baumannii).

  • Treatment: At a specified time post-infection, initiate treatment with the test compounds or vehicle control.

  • Assessment of Bacterial Burden and Survival: Monitor the mice for survival over a defined period. At specific time points, a subset of animals can be euthanized to determine the bacterial load in the lungs and other organs (e.g., spleen) to assess systemic dissemination.

Visualizing the Role of this compound in Overcoming Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to carbapenem resistance and the action of this compound.

Signaling Pathways of Carbapenem Resistance

G cluster_resistance Mechanisms of Carbapenem Resistance Carbapenem Carbapenem Antibiotic Porin Outer Membrane Porin Channel Carbapenem->Porin Entry Efflux Efflux Pump Carbapenem->Efflux Expulsion PBP Penicillin-Binding Protein (PBP) (Target Site) Porin->PBP Periplasmic Space BetaLactamase Carbapenemase (e.g., KPC, OXA) Porin->BetaLactamase Access to Enzyme Resistance Antibiotic Resistance Efflux->Resistance CellDeath Bacterial Cell Death PBP->CellDeath Inhibition Hydrolysis Carbapenem Hydrolysis BetaLactamase->Hydrolysis Hydrolysis->Resistance G cluster_action This compound Inhibition of Carbapenemase WCK4234 This compound BetaLactamase Carbapenemase (KPC, OXA) WCK4234->BetaLactamase Inhibition InactiveComplex Inactive This compound-Enzyme Complex BetaLactamase->InactiveComplex Carbapenem Carbapenem BetaLactamase->Carbapenem Hydrolysis Blocked PBP PBP Carbapenem->PBP Target Binding CellDeath Cell Death PBP->CellDeath G cluster_workflow In Vitro Evaluation Workflow start Start mic MIC Determination (Agar Dilution) start->mic time_kill Time-Kill Assay mic->time_kill Based on MIC values data_analysis Data Analysis time_kill->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of WCK-4234

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane that acts as a broad-spectrum beta-lactamase inhibitor. It is being developed to be used in combination with carbapenems, such as imipenem and meropenem, to combat infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inactivating various beta-lactamase enzymes, including class A, C, and D carbapenemases, thereby restoring the activity of carbapenems against resistant strains. This document provides detailed protocols for the in vitro susceptibility testing of this compound in combination with carbapenems using standardized methods, along with a summary of reported minimum inhibitory concentration (MIC) data.

Data Presentation

The following tables summarize the in vitro activity of imipenem and meropenem in combination with this compound against key Gram-negative pathogens. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method, with this compound at fixed concentrations of 4 or 8 mg/L.

Table 1: In Vitro Activity of Imipenem and Meropenem with this compound against Enterobacteriaceae

Organism (Resistance Mechanism)AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
K. pneumoniae (KPC-producing)Meropenem>16>16>16
Meropenem + this compound (4 mg/L)≤0.03 - 1≤0.031
Meropenem + this compound (8 mg/L)≤0.03 - 1≤0.031
Enterobacteriaceae (OXA-48/OXA-181)Imipenem/Meropenem------≤2 (in almost all cases)
Enterobacteriaceae (Impermeability + AmpC/ESBL)Imipenem/Meropenem------≤2 (in almost all cases)

Data sourced from multiple studies.

Table 2: In Vitro Activity of Imipenem and Meropenem with this compound against Pseudomonas aeruginosa

Organism (Resistance Mechanism)AntibioticMIC Range (mg/L)
P. aeruginosa (OXA-181)Imipenem/Meropenem64 - 128
Imipenem/Meropenem + this compound (4 or 8 mg/L)2 - 8

Data represents a limited number of isolates.

Table 3: In Vitro Activity of Imipenem and Meropenem with this compound against Acinetobacter baumannii

Organism (Resistance Mechanism)AntibioticMIC Range (mg/L)Percent Susceptible
A. baumannii (Carbapenem-resistant)Meropenem≥1656.5%
Meropenem + this compound (4 mg/L)---82.6%
Meropenem + this compound (8 mg/L)---95.7%
A. baumannii (OXA-23)Imipenem/Meropenem + this compound (4 or 8 mg/L)≤2 (for 9/10 isolates)---

Data sourced from multiple studies.

Experimental Protocols

Agar Dilution Susceptibility Testing Protocol

This protocol is based on the CLSI standard agar dilution method and is adapted for testing this compound in combination with a carbapenem antibiotic.

Materials:

  • This compound analytical powder

  • Carbapenem (e.g., imipenem, meropenem) analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile distilled water or other appropriate solvent

  • Bacterial isolates for testing

  • Sterile petri dishes (100 mm)

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Inoculating device (e.g., multipoint replicator)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of the carbapenem at 1280 µg/mL in a suitable solvent.

    • Prepare a stock solution of this compound at a concentration that will result in the desired fixed concentration (4 or 8 mg/L) in the final agar plates. For example, to achieve a final concentration of 4 mg/L in 20 mL of agar, a 40 µg/mL working solution is needed (2 mL of working solution in 18 mL of agar).

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each concentration of the carbapenem to be tested, prepare a series of tubes containing 18 mL of molten MHA.

    • Add 2 mL of the appropriate carbapenem dilution to each corresponding MHA tube to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.06 to 128 µg/mL).

    • To each of these tubes, add the appropriate volume of the this compound stock solution to achieve the fixed concentration (4 or 8 mg/L).

    • Mix the contents of each tube thoroughly by inversion and pour into sterile petri dishes. Allow the agar to solidify at room temperature.

    • Prepare a growth control plate containing MHA without any antimicrobial agents and a plate with only this compound at the fixed concentration to assess for any intrinsic activity.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum 1:10 in sterile saline or broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.

  • Inoculation of Plates:

    • Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the prepared bacterial suspension, delivering about 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the carbapenem that, in the presence of the fixed concentration of this compound, completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

    • Record the MIC for each isolate and the QC strains. The results for the QC strains should fall within the established acceptable ranges.

Broth Microdilution Susceptibility Testing Protocol

This protocol is a general guideline for performing broth microdilution for combination agents, based on CLSI principles.

Materials:

  • This compound analytical powder

  • Carbapenem analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains

  • Other materials as listed for the agar dilution method.

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a 2X stock solution of the carbapenem in CAMHB at twice the highest desired final concentration.

    • Prepare a 2X stock solution of this compound in CAMHB to achieve the desired fixed concentration (4 or 8 mg/L) in the final well volume.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the 2X carbapenem stock solution in CAMHB.

    • Add the 2X this compound solution to each well containing the carbapenem dilutions to achieve the final fixed concentration.

    • Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the carbapenem, in the presence of the fixed concentration of this compound, that shows no visible growth (i.e., no turbidity) as observed with the naked eye or a reading device.

    • Validate the results using the QC strain data.

Visualizations

This compound Mechanism of Action

WCK4234_Mechanism cluster_bacteria Bacterial Cell Carbapenem Carbapenem (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase Beta-Lactamase (e.g., KPC, OXA) BetaLactamase->Carbapenem Hydrolyzes WCK4234 This compound WCK4234->BetaLactamase Inhibits CellLysis Cell Lysis CellWall->CellLysis Leads to Hydrolysis Carbapenem Hydrolysis Inactivation Beta-Lactamase Inactivation

Caption: Mechanism of this compound potentiating carbapenem activity.

Experimental Workflow for In Vitro Susceptibility Testing

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results Prep_Media Prepare Media (Mueller-Hinton Agar/Broth) Prep_Plates Prepare Agar Plates or Broth Microdilution Plates Prep_Media->Prep_Plates Prep_Antibiotics Prepare Antibiotic & this compound Stock Solutions Prep_Antibiotics->Prep_Plates Inoculate Inoculate Plates/Wells Prep_Plates->Inoculate Select_Colonies Select Bacterial Colonies Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Select_Colonies->Standardize_Inoculum Dilute_Inoculum Dilute to Final Inoculum Density Standardize_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Record_Data Record and Analyze Data Read_MIC->Record_Data QC_Check Perform Quality Control Check Record_Data->QC_Check

Caption: Workflow for determining in vitro susceptibility to this compound combinations.

Application Note & Protocol: Broth Microdilution Assay for WCK-4234 and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel broad-spectrum beta-lactamase inhibitor that, in combination with a carbapenem antibiotic such as meropenem, shows promise in combating infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5][6] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the in vitro activity of this compound in combination with meropenem against clinically relevant bacterial isolates. The methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is determined as the MIC. For combination testing, a fixed concentration of the inhibitor (this compound) is typically added to varying concentrations of the primary antibiotic (meropenem).

Materials and Reagents

  • This compound analytical powder

  • Meropenem analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reservoir basins

  • Multichannel and single-channel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Bacterial culture isolates

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Experimental Protocol

Preparation of Antimicrobial Stock Solutions
  • This compound Stock Solution: Accurately weigh a sufficient amount of this compound powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Further dilute in CAMHB to achieve the desired working concentrations.

  • Meropenem Stock Solution: Accurately weigh meropenem powder and dissolve it in CAMHB to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter if necessary. Store at -70°C in small aliquots.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of the Microtiter Plate
  • Combination Testing:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • In the first column, add an additional 50 µL of the meropenem stock solution at twice the highest desired final concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the tenth column. Discard the final 50 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

    • To each well (columns 1-11), add 50 µL of the this compound working solution, prepared to be four times the desired final fixed concentration (e.g., if the final fixed concentration is 4 µg/mL, the working solution should be 16 µg/mL).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.

Incubation
  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading the Results
  • Following incubation, visually inspect the microtiter plate for bacterial growth. A button or turbidity in the well indicates growth.

  • The MIC is the lowest concentration of meropenem (in the presence of the fixed concentration of this compound) at which there is no visible growth.

  • The growth control well (column 11) should show clear evidence of growth, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the broth microdilution assay can be summarized in a table format for easy comparison.

Bacterial IsolateMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
E. coli ATCC® 25922™0.015 - 0.12
P. aeruginosa ATCC® 27853™0.5 - 4
Clinical Isolate 1 (K. pneumoniae)>6421
Clinical Isolate 2 (A. baumannii)3242
Clinical Isolate 3 (P. aeruginosa)1684

Note: The MIC values for clinical isolates are hypothetical and for illustrative purposes. Actual results will vary depending on the specific isolates tested. The MIC ranges for QC strains are based on CLSI guidelines.

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions (this compound & Meropenem) plate_setup Prepare 96-Well Plate (Serial Dilutions) prep_antibiotics->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate add_wck Add Fixed Concentration of this compound plate_setup->add_wck add_wck->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic record_data Record and Analyze Data read_mic->record_data

Caption: Workflow for the broth microdilution assay.

Quality Control

It is imperative to include appropriate quality control strains in each assay to ensure the accuracy and reproducibility of the results. The MICs for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Conclusion

The broth microdilution assay is a robust and reliable method for determining the in vitro efficacy of this compound in combination with meropenem. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is crucial for generating accurate and comparable data. This information is vital for the continued development and clinical application of new antimicrobial agents.

References

Determining the Minimum Inhibitory Concentration (MIC) of Meropenem in Combination with WCK-4234: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of the carbapenem antibiotic meropenem when used in combination with WCK-4234, a novel broad-spectrum β-lactamase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of antimicrobial susceptibility testing.

Introduction

Meropenem is a critical antibiotic for treating severe bacterial infections. However, its efficacy is threatened by the rise of carbapenem-resistant bacteria, which often produce β-lactamase enzymes that inactivate the drug. This compound is a novel diazabicyclooctane that acts as a potent inhibitor of a wide range of β-lactamases, including class A, C, and D carbapenemases.[1][2][3][4][5] By protecting meropenem from degradation, this compound can restore its activity against many resistant strains. This document outlines the standardized methods for quantifying the synergistic activity of this drug combination.

Data Presentation

The combination of meropenem and this compound has demonstrated significant in vitro activity against a variety of Gram-negative pathogens. The addition of this compound at fixed concentrations of 4 µg/mL or 8 µg/mL has been shown to substantially reduce the MIC of meropenem against many resistant isolates.

Table 1: Meropenem MICs with and without this compound against Enterobacteriaceae
OrganismResistance MechanismMeropenem MIC (µg/mL)Meropenem + 4 µg/mL this compound MIC (µg/mL)Meropenem + 8 µg/mL this compound MIC (µg/mL)
E. coliESBL≤0.06 - >32≤0.06 - 0.25≤0.06 - 0.12
K. pneumoniaeKPC8 - >320.12 - 20.06 - 1
Enterobacter spp.AmpC0.12 - >32≤0.06 - 1≤0.06 - 0.5

Data compiled from multiple studies.[4][6]

Table 2: Meropenem MICs with and without this compound against Non-Fermenters
OrganismResistance MechanismMeropenem MIC (µg/mL)Meropenem + 4 µg/mL this compound MIC (µg/mL)Meropenem + 8 µg/mL this compound MIC (µg/mL)
A. baumanniiOXA-2316 - >640.5 - 80.25 - 4
A. baumanniiOXA-51 (overexpressed)8 - 321 - 40.5 - 2
P. aeruginosaAmpC (overexpressed)4 - 642 - 321 - 16

Data compiled from multiple studies.[4][5][6]

Experimental Protocols

The checkerboard broth microdilution method is the standard assay for determining the synergistic activity of two antimicrobial agents.[7][8]

Protocol: Checkerboard Broth Microdilution Assay

1. Materials:

  • Meropenem analytical standard

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water, DMSO, as appropriate for drug solubility)

  • Multichannel pipette

2. Preparation of Reagents:

  • Drug Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create a two-fold serial dilution of meropenem along the x-axis of the plate.

  • Create a two-fold serial dilution of this compound along the y-axis of the plate.

  • The final volume in each well containing the drug dilutions should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a growth control well (inoculum without drugs) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:

    • FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

Mechanism of Action

G cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits WCK4234 This compound BetaLactamase β-Lactamase WCK4234->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall BetaLactamase->Meropenem Inactivates CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of Meropenem and this compound Synergy.

Experimental Workflow

G Start Start: Prepare Drug Stocks and Bacterial Inoculum PreparePlate Prepare 96-well plate with serial dilutions of Meropenem and this compound Start->PreparePlate Inoculate Inoculate plate with standardized bacterial suspension PreparePlate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MICs visually or with a plate reader Incubate->ReadMIC CalculateFICI Calculate Fractional Inhibitory Concentration Index (FICI) ReadMIC->CalculateFICI Interpret Interpret results: Synergy, Additive, or Antagonism CalculateFICI->Interpret

Caption: Checkerboard Assay Workflow.

References

Application Notes and Protocols: Time-Kill Assay for WCK-4234 Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane that acts as a broad-spectrum beta-lactamase inhibitor. It is being developed to be used in combination with carbapenems, such as meropenem and imipenem, to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing carbapenemases. The time-kill assay is a dynamic method used to assess the pharmacodynamic effect of an antimicrobial agent or combination over time, providing valuable information on the rate and extent of bacterial killing. This document provides a detailed protocol for performing a time-kill assay to evaluate the synergistic and bactericidal activity of this compound in combination with carbapenems against relevant bacterial pathogens.

Data Presentation

The following table presents representative data from a time-kill assay evaluating the synergy of a carbapenem with a beta-lactamase inhibitor against a multidrug-resistant strain of Acinetobacter baumannii. This data is illustrative and serves to demonstrate the expected outcomes of a time-kill experiment with a this compound combination.

Table 1: Representative Time-Kill Assay Data for Meropenem and a Beta-Lactamase Inhibitor against Acinetobacter baumannii

Time (hours)Growth Control (log10 CFU/mL)Meropenem (at 1x MIC) (log10 CFU/mL)This compound (at fixed concentration) (log10 CFU/mL)Meropenem + this compound (log10 CFU/mL)
05.55.55.55.5
26.25.35.64.8
47.15.15.83.9
68.05.06.23.1
88.55.26.8<2.0 (Limit of Detection)
249.26.88.9<2.0 (Limit of Detection)

Note: This table is a representative example. Actual results will vary depending on the specific bacterial strain, antibiotic concentrations, and experimental conditions.

Experimental Protocols

Principle of the Time-Kill Assay

The time-kill assay measures the change in bacterial population density (in colony-forming units per milliliter, CFU/mL) over a specified time period (typically 24 hours) in the presence of an antimicrobial agent or combination. The results are used to determine the rate of bactericidal or bacteriostatic activity and to assess for synergy or antagonism between two or more drugs.

Definitions:

  • Bacteriostatic Activity: A reduction of < 3-log10 CFU/mL from the initial inoculum count over 24 hours.

  • Bactericidal Activity: A reduction of ≥ 3-log10 CFU/mL from the initial inoculum count over 24 hours.

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specified time point.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent at a specified time point.

  • Indifference: A < 2-log10 change in CFU/mL between the combination and its most active single agent.

Materials
  • Test bacterial strain(s) (e.g., carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, or Enterobacteriaceae)

  • This compound powder

  • Carbapenem powder (e.g., meropenem, imipenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator shaker (35°C ± 2°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spreaders, turntables)

  • Colony counter

Procedure

Day 1: Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C in a shaking incubator (200-250 rpm) for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This corresponds to the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

  • Prepare a 1:100 dilution of the standardized suspension in CAMHB to achieve a starting inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Further dilute this suspension 1:10 into the final test tubes to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. A colony count of the final inoculum at time zero (T0) should be performed to confirm the starting bacterial density.

Day 2: Time-Kill Assay

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the carbapenem in their respective recommended solvents at a concentration that is 100 times the highest final concentration to be tested.

    • Prepare working solutions by diluting the stock solutions in CAMHB to 10 times the final desired concentrations.

  • Assay Setup:

    • Prepare a set of sterile culture tubes or flasks for each condition to be tested:

      • Growth Control (no drug)

      • This compound alone (at a fixed concentration, e.g., 4 or 8 µg/mL)

      • Carbapenem alone (at various concentrations, e.g., 0.25x, 0.5x, 1x, and 2x MIC)

      • This compound in combination with the carbapenem (at the same concentrations as the individual agents).

    • The final volume in each tube should be the same (e.g., 10 mL).

    • Add the appropriate volume of the 10x working antimicrobial solutions to the tubes.

    • Add the prepared bacterial inoculum to each tube to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube for colony counting.

  • Colony Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates. The use of a spiral plater is recommended for efficiency and accuracy.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and for each condition.

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each condition to generate time-kill curves.

    • Determine the activity (bacteriostatic or bactericidal) and interaction (synergy, indifference, or antagonism) based on the definitions provided above.

Mandatory Visualizations

Time_Kill_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis prep1 Select 3-5 colonies from fresh culture prep2 Inoculate into CAMHB prep1->prep2 prep3 Incubate to log phase (0.5 McFarland) prep2->prep3 prep4 Standardize and dilute inoculum to ~5x10^5 CFU/mL prep3->prep4 assay2 Inoculate test tubes prep4->assay2 Add inoculum assay1 Prepare antimicrobial solutions (this compound, Carbapenem, Combination) assay1->assay2 assay3 Incubate with shaking at 35°C assay2->assay3 assay4 Sample at 0, 2, 4, 6, 8, 24 hours assay3->assay4 analysis1 Perform serial dilutions and plate assay4->analysis1 Process samples analysis2 Incubate plates and count colonies analysis1->analysis2 analysis3 Calculate log10 CFU/mL analysis2->analysis3 analysis4 Plot time-kill curves analysis3->analysis4 analysis5 Determine synergy and bactericidal activity analysis4->analysis5

Caption: Workflow of the time-kill assay protocol.

Synergy_Signaling_Pathway cluster_bacterium Bacterial Cell carbapenem Carbapenem (e.g., Meropenem) pbp Penicillin-Binding Proteins (PBPs) carbapenem->pbp Inhibits beta_lactamase Beta-Lactamase (e.g., Carbapenemase) carbapenem->beta_lactamase Hydrolyzed by wck4234 This compound wck4234->beta_lactamase Inhibits cell_lysis Cell Lysis & Bacterial Death pbp->cell_lysis Leads to beta_lactamase->pbp Protects

Caption: Mechanism of synergy for this compound and carbapenems.

Application Notes and Protocols for WCK-4234 Murine Pneumonia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting murine pneumonia models to evaluate the efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor. When used in combination with a carbapenem antibiotic such as meropenem, this compound has shown potential in overcoming resistance in multi-drug resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Introduction to this compound

This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1][2] By inactivating these enzymes, this compound restores the activity of carbapenems against many resistant bacterial strains. In vivo studies have demonstrated the efficacy of the meropenem-WCK-4234 combination in murine models of infection, including neutropenic lung infection models.[2][3]

Murine Pneumonia Model: Experimental Design Overview

The murine pneumonia model is a crucial preclinical tool for assessing the in vivo efficacy of antimicrobial agents. The experimental design typically involves the following key stages:

  • Animal Model Selection and Preparation: Immunocompromised (neutropenic) mice are often used to establish a robust infection, particularly with opportunistic pathogens like A. baumannii.

  • Bacterial Strain Selection and Inoculum Preparation: Clinically relevant, MDR strains of A. baumannii, P. aeruginosa, or K. pneumoniae are used.

  • Induction of Pneumonia: Infection is typically induced via intratracheal or intranasal instillation of the bacterial suspension.

  • Therapeutic Intervention: Treatment with this compound in combination with a carbapenem is initiated at a specified time point post-infection.

  • Endpoint Analysis: Efficacy is evaluated based on endpoints such as bacterial burden in the lungs (CFU/g), survival rates, and lung histopathology.

Data Presentation

The following tables provide a structured format for presenting quantitative data from this compound murine pneumonia model experiments. Researchers should populate these tables with their own experimental findings.

Table 1: Bacterial Burden in Lungs Following Treatment

Treatment GroupDosage (mg/kg)Mean Log10 CFU/g Lung (± SD)Log10 Reduction vs. Vehicle
Vehicle Control-Insert Data-
MeropenemInsert DosageInsert DataInsert Data
This compoundInsert DosageInsert DataInsert Data
Meropenem + this compoundInsert DosagesInsert DataInsert Data

Table 2: Survival Analysis

Treatment GroupDosage (mg/kg)Number of AnimalsMedian Survival Time (Days)Percent Survival at Day 7
Vehicle Control-Insert #Insert DataInsert Data
MeropenemInsert DosageInsert #Insert DataInsert Data
This compoundInsert DosageInsert #Insert DataInsert Data
Meropenem + this compoundInsert DosagesInsert #Insert DataInsert Data

Table 3: Histopathological Scoring of Lung Tissue

Treatment GroupInflammation Score (0-4)Edema Score (0-4)Necrosis Score (0-4)Overall Pathology Score
Vehicle ControlInsert DataInsert DataInsert DataInsert Data
MeropenemInsert DataInsert DataInsert DataInsert Data
This compoundInsert DataInsert DataInsert DataInsert Data
Meropenem + this compoundInsert DataInsert DataInsert DataInsert Data

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice

Objective: To render mice immunocompromised to facilitate the establishment of a robust bacterial lung infection.

Materials:

  • Cyclophosphamide

  • Sterile 0.9% saline

  • Syringes and needles for intraperitoneal injection

  • 6-8 week old female CD-1 or C57BL/6 mice

Procedure:

  • Prepare a sterile solution of cyclophosphamide in 0.9% saline at the desired concentration.

  • Administer cyclophosphamide via intraperitoneal (IP) injection. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection.

  • Confirm neutropenia by performing a complete blood count (CBC) on a subset of animals prior to infection.

Protocol 2: Preparation of Bacterial Inoculum

Objective: To prepare a standardized bacterial suspension for inducing pneumonia.

Materials:

  • Selected bacterial strain (e.g., MDR Acinetobacter baumannii)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate a single colony of the bacterial strain into TSB and incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

  • Harvest the bacteria by centrifugation and wash the pellet twice with sterile PBS.

  • Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

Protocol 3: Intratracheal Inoculation of Mice

Objective: To directly deliver the bacterial inoculum to the lungs of anesthetized mice.

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical board and restraints

  • Surgical scissors and forceps

  • 24-gauge intravenous catheter

  • Microsyringe

  • Bacterial inoculum

Procedure:

  • Anesthetize the mouse using the chosen anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the mouse in a supine position on the surgical board.

  • Make a small midline incision in the skin over the trachea.

  • Carefully dissect the underlying salivary glands and muscle to expose the trachea.

  • Using a microsyringe, draw up the desired volume of bacterial inoculum (typically 20-50 µL).

  • Carefully insert a 24-gauge IV catheter into the trachea between the cartilaginous rings.

  • Inject the bacterial suspension into the lungs, followed by a small volume of air (e.g., 100 µL) to ensure distribution.

  • Remove the catheter and close the incision with surgical clips or sutures.

  • Allow the mouse to recover on a warming pad.

Protocol 4: Treatment with this compound and Meropenem

Objective: To administer the therapeutic agents to the infected mice.

Materials:

  • This compound

  • Meropenem

  • Sterile vehicle for injection (e.g., saline)

  • Syringes and needles for the chosen route of administration (e.g., subcutaneous, intravenous)

Procedure:

  • Reconstitute this compound and meropenem in the appropriate vehicle to the desired concentrations.

  • At the designated time point post-infection (e.g., 2 hours), administer the treatment to the respective groups of mice.

  • Continue treatment at the specified dosing interval for the duration of the study.

Protocol 5: Determination of Bacterial Burden in Lungs

Objective: To quantify the number of viable bacteria in the lung tissue.

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • At the study endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Aseptically remove the lungs and weigh them.

  • Homogenize the lung tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the lung homogenate in PBS.

  • Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Count the colonies on the plates and calculate the CFU per gram of lung tissue.

Protocol 6: Histopathological Analysis

Objective: To assess the extent of inflammation and tissue damage in the lungs.

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Following euthanasia, cannulate the trachea and inflate the lungs with 10% neutral buffered formalin.

  • Immerse the inflated lungs in formalin for at least 24 hours to fix the tissue.

  • Process the fixed lungs and embed them in paraffin.

  • Section the paraffin blocks and stain the tissue slides with H&E.

  • Examine the slides under a microscope and score for pathological changes such as inflammation, edema, and necrosis.

Mandatory Visualizations

WCK4234_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_extracellular Extracellular Space PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase (e.g., KPC, OXA) DegradedMeropenem Inactive Meropenem BetaLactamase->DegradedMeropenem Produces Lysis Cell Lysis Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->BetaLactamase Hydrolyzed by WCK4234 This compound WCK4234->BetaLactamase Inhibits

Caption: Mechanism of action of Meropenem and this compound.

Experimental_Workflow start Start neutropenia Induce Neutropenia (Day -4 and -1) start->neutropenia infection Bacterial Inoculation (Intratracheal, Day 0) neutropenia->infection treatment Initiate Treatment (e.g., 2h post-infection) infection->treatment monitoring Monitor Mice (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., 24h or 48h) monitoring->endpoint bacterial_load Determine Lung Bacterial Load (CFU/g) endpoint->bacterial_load histopathology Perform Lung Histopathology endpoint->histopathology data_analysis Data Analysis and Interpretation bacterial_load->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound murine pneumonia model.

References

Application Notes and Protocols for Testing WCK-4234 Efficacy in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, in combination with a carbapenem antibiotic, using a neutropenic mouse model of bacterial infection. The methodologies described herein are based on established preclinical models used for antimicrobial drug assessment.

Introduction to this compound and the Neutropenic Mouse Model

This compound is a potent inhibitor of Class A, C, and D serine β-lactamases.[1][2] It is being developed to be used in combination with carbapenems, such as meropenem, to restore their activity against multidrug-resistant (MDR) Gram-negative bacteria. A critical step in the preclinical evaluation of such a combination is the assessment of its efficacy in a relevant animal model of infection.

The neutropenic mouse model is a well-established and highly utilized model in antimicrobial pharmacodynamics.[3][4] By inducing a temporary state of neutropenia, the model minimizes the contribution of the host's innate immune system, thereby providing a clearer assessment of the antimicrobial agent's direct bactericidal or bacteriostatic activity. This model is particularly useful for studying infections in immunocompromised hosts and for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy. Thigh and lung infection models are common variations used to simulate localized soft tissue and pulmonary infections, respectively.

Mechanism of Action of Meropenem and this compound

Meropenem, a carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, many Gram-negative bacteria have acquired resistance to carbapenems through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

This compound acts as a β-lactamase inhibitor. It covalently binds to the active site of serine β-lactamases, forming a stable acyl-enzyme intermediate and preventing the enzyme from degrading meropenem. This protective action allows meropenem to reach its PBP targets and effectively kill the bacteria. The combination of meropenem and this compound has demonstrated efficacy in murine peritonitis and neutropenic lung infection models caused by MDR Acinetobacter baumannii.[1][4]

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is designed to assess the efficacy of antimicrobial agents against a localized deep-tissue infection.

3.1.1. Materials

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster), female, 4-6 weeks old.

  • Cyclophosphamide for injection.

  • Sterile 0.9% saline.

  • Bacterial strain of interest (e.g., MDR Acinetobacter baumannii).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Meropenem for injection.

  • This compound for injection.

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

  • Sterile syringes and needles.

  • Tissue homogenizer.

  • Tryptic Soy Agar (TSA) or other appropriate solid agar medium.

  • Incubator.

3.1.2. Protocol

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to each mouse. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This induces a state of profound neutropenia.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., approximately 1 x 10⁷ CFU/mL). The exact concentration should be confirmed by serial dilution and plating.

  • Thigh Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Drug Administration:

    • Two hours post-infection, begin treatment.

    • Administer meropenem, this compound, the combination of meropenem and this compound, or vehicle control (saline) via the desired route (e.g., subcutaneous or intravenous).

    • The dosing regimen (dose and frequency) should be based on the pharmacokinetic properties of the compounds in mice.

  • Assessment of Efficacy:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by the reduction in bacterial load (log₁₀ CFU/thigh) compared to the vehicle control group.

Murine Neutropenic Lung Infection Model

This model is used to evaluate the efficacy of antimicrobial agents against a pulmonary infection.

3.2.1. Materials

  • Same as for the thigh infection model.

3.2.2. Protocol

  • Induction of Neutropenia:

    • Follow the same procedure as in the thigh infection model (Section 3.1.2, step 1).

  • Preparation of Bacterial Inoculum:

    • Follow the same procedure as in the thigh infection model (Section 3.1.2, step 2).

  • Lung Infection:

    • Anesthetize the mice.

    • Instill a 50 µL volume of the bacterial suspension (e.g., approximately 1 x 10⁷ CFU/mL) intranasally.

  • Drug Administration:

    • Two hours post-infection, begin treatment as described in the thigh infection model (Section 3.1.2, step 4).

  • Assessment of Efficacy:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in a known volume of sterile saline.

    • Determine the bacterial load (CFU/lungs) as described for the thigh model (Section 3.1.2, step 5).

    • Efficacy is determined by the reduction in bacterial load (log₁₀ CFU/lungs) compared to the vehicle control group.

Data Presentation

The quantitative data from efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of Meropenem in Combination with this compound in the Neutropenic Mouse Thigh Infection Model against MDR Acinetobacter baumannii

Treatment GroupDose (mg/kg)Bacterial Load (log₁₀ CFU/thigh) at 24h (Mean ± SD)Change in Bacterial Load from Control (log₁₀ CFU/thigh)
Vehicle Control-8.5 ± 0.3-
Meropenem[Specify Dose][Specify Value][Specify Value]
This compound[Specify Dose][Specify Value][Specify Value]
Meropenem + this compound[Specify Doses][Specify Value][Specify Value]

Table 2: In Vivo Efficacy of Meropenem in Combination with this compound in the Neutropenic Mouse Lung Infection Model against MDR Acinetobacter baumannii

Treatment GroupDose (mg/kg)Bacterial Load (log₁₀ CFU/lungs) at 24h (Mean ± SD)Change in Bacterial Load from Control (log₁₀ CFU/lungs)
Vehicle Control-7.9 ± 0.4-
Meropenem[Specify Dose][Specify Value][Specify Value]
This compound[Specify Dose][Specify Value][Specify Value]
Meropenem + this compound[Specify Doses][Specify Value][Specify Value]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Infection cluster_2 Phase 3: Treatment cluster_3 Phase 4: Efficacy Assessment A Day -4: Administer Cyclophosphamide (150 mg/kg) B Day -1: Administer Cyclophosphamide (100 mg/kg) A->B C Day 0 (0h): Infect Mice (Thigh or Lung) B->C D Day 0 (2h): Administer Treatment (Meropenem, this compound, Combo, or Vehicle) C->D E Day 1 (24h post-treatment): Euthanize Mice D->E F Harvest Thighs/Lungs E->F G Homogenize Tissue F->G H Plate Serial Dilutions G->H I Incubate and Count CFU H->I

Caption: Workflow of the neutropenic mouse infection model.

Mechanism of Action of Meropenem and this compound

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW catalyzes PBP->CW CW->PBP BL β-Lactamase Mero Meropenem BL->Mero inactivates Mero->PBP inhibits WCK This compound WCK->BL inhibits

Caption: Synergistic mechanism of Meropenem and this compound.

References

Application Notes and Protocols: Enzyme Kinetics Assay for WCK-4234 and OXA-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem resistance, particularly in Gram-negative bacteria such as Acinetobacter baumannii, poses a significant threat to global health. This resistance is often mediated by carbapenem-hydrolyzing β-lactamases, with OXA-23 being a prominent and widespread example.[1] WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that has demonstrated potent activity against a broad spectrum of β-lactamases, including class A, C, and D enzymes.[2][3][4][5] This document provides detailed application notes and protocols for conducting enzyme kinetics assays to evaluate the inhibitory activity of this compound against the OXA-23 carbapenemase.

Principle of the Assay

The enzyme kinetics of OXA-23 are typically studied by monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, or a carbapenem substrate. The rate of hydrolysis is measured spectrophotometrically. To determine the inhibitory properties of a compound like this compound, the assay is performed in the presence of varying concentrations of the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor.

Data Presentation

Kinetic Parameters of OXA-23 with Common Substrates

The following table summarizes the steady-state kinetic parameters for the hydrolysis of various β-lactam substrates by the OXA-23 enzyme. This data is essential for designing inhibition assays, as the substrate concentration used should be relative to its Km value.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Imipenem6.260.023,195
Meropenem170.004235
Doripenem<0.030.028>933,333
Ampicillin1610.02124
Penicillin G1880.05266
Nitrocefin108.751.917,471

Note: Kinetic parameters can vary based on experimental conditions such as buffer composition and pH.

Inhibitory Activity of this compound against OXA-23
CarbapenemOrganismThis compound Concentration (mg/L)Fold Reduction in MIC
ImipenemA. baumannii with OXA-234≥16
MeropenemA. baumannii with OXA-234≥16

This potentiation of carbapenem activity highlights the effective inhibition of OXA-23 by this compound in a cellular context.[2][3][5]

Experimental Protocols

Purification of Recombinant OXA-23

A reliable source of purified OXA-23 is critical for accurate kinetic analysis. A common method involves the expression of a recombinant, tagged version of the enzyme in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the blaOXA-23 gene fused to a purification tag (e.g., His-tag or Maltose-Binding Protein (MBP)-tag)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins)

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM)

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM, or maltose for MBP-tags)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • SDS-PAGE reagents

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the tagged OXA-23 protein with elution buffer.

  • (Optional) If the tag needs to be removed, incubate the purified protein with a site-specific protease (e.g., TEV protease).

  • Dialyze the purified protein against the dialysis buffer to remove the eluting agent and prepare it for storage and assays.

  • Assess the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Steady-State Enzyme Kinetics Assay

This protocol describes a general method for determining the kinetic parameters of OXA-23 and the IC50 value of an inhibitor.

Materials:

  • Purified OXA-23 enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaHCO₃)

  • Nitrocefin (or another suitable substrate) stock solution

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance in the visible range

Protocol for Determining IC50:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of purified OXA-23 enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding a fixed concentration of nitrocefin (typically at or near its Km value) to all wells.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Determining Ki and Mechanism of Inhibition:

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform a series of kinetic assays.

  • Vary the concentration of the substrate (e.g., nitrocefin) across a range of concentrations below and above its Km.

  • For each substrate concentration, measure the initial reaction velocity in the absence and presence of several fixed concentrations of this compound.

  • Plot the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation, to determine the Ki and the mode of inhibition.

Visualizations

Enzyme_Kinetics_Workflow Experimental Workflow for OXA-23 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purification Purification of recombinant OXA-23 Characterization Protein Purity (SDS-PAGE) & Concentration (Bradford) Purification->Characterization Setup Prepare serial dilutions of this compound Characterization->Setup Incubation Pre-incubate OXA-23 with this compound Setup->Incubation Reaction Initiate reaction with Nitrocefin substrate Incubation->Reaction Measurement Measure absorbance change (486 nm) over time Reaction->Measurement Velocity Calculate initial reaction velocities Measurement->Velocity Plotting Plot % inhibition vs. [this compound] Velocity->Plotting Determination Determine IC50/Ki values Plotting->Determination

Caption: Workflow for OXA-23 inhibition assay.

Inhibition_Mechanism Proposed Mechanism of OXA-23 Inhibition by this compound OXA23 OXA-23 Enzyme (Active Site Serine) AcylEnzyme Stable Acyl-Enzyme Intermediate (Covalent) OXA23->AcylEnzyme Acylation of Active Site Serine WCK4234 This compound (Diazabicyclooctane) WCK4234->AcylEnzyme Inhibition Inhibition of β-lactam Hydrolysis AcylEnzyme->Inhibition Slow deacylation

Caption: Mechanism of OXA-23 inhibition.

References

Application Notes and Protocols: Checkerboard Assay for WCK-4234 and Carbapenem Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the in vitro synergy between the novel β-lactamase inhibitor, WCK-4234, and carbapenem antibiotics. The described methodology is essential for determining the potential of this compound to restore or enhance the activity of carbapenems against multidrug-resistant Gram-negative bacteria.

Introduction

This compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of Class A, C, and particularly Class D (OXA) β-lactamases, which are a primary mechanism of carbapenem resistance in pathogens like Acinetobacter baumannii.[1][2] The combination of this compound with carbapenems such as meropenem and imipenem aims to overcome this resistance, making it a promising strategy in the fight against antimicrobial resistance.[3][4] The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][6]

Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate format.[5] The resulting pattern of growth inhibition allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. From these values, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[7][8]

Data Presentation

The following tables summarize the in vitro activity of carbapenems in combination with this compound against various Gram-negative pathogens.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii

Bacterial Strain/GroupMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
Contemporary Collection (Susceptibility Rate)56.5%82.6%95.7%
A. baumannii with OXA-23>64≤2 (for 9/10 isolates)Not Reported
A. baumannii with hyperproduced OXA-51>64≤2Not Reported

Data compiled from multiple sources.[2][3][9]

Table 2: In Vitro Activity of Imipenem and Meropenem in Combination with this compound against Enterobacteriaceae and Pseudomonas aeruginosa

Bacterial Strain/GroupCarbapenemCarbapenem MIC (mg/L)Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L)
Enterobacteriaceae with OXA-48/OXA-181 or KPCImipenem/Meropenem>2≤2
P. aeruginosa with OXA-181Imipenem/Meropenem64-1282-8

Data compiled from multiple sources.[3][4]

Experimental Protocols

Materials
  • This compound powder

  • Carbapenem (e.g., meropenem, imipenem) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrated and 1x concentrated[5][10]

  • Sterile 96-well microtiter plates[5]

  • Bacterial strains for testing (e.g., carbapenem-resistant A. baumannii, K. pneumoniae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)[10]

  • Microplate reader (optional, for OD measurement)

  • Multichannel pipette[10]

Protocol for Checkerboard Assay

1. Preparation of Antimicrobial Stock Solutions: a. Prepare stock solutions of this compound and the selected carbapenem in an appropriate solvent (as recommended by the manufacturer) at a high concentration (e.g., 1280 mg/L). b. Prepare intermediate stock solutions of each drug in 2x CAMHB at four times the highest concentration to be tested in the assay.[5]

2. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in 1x CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

3. Setting up the Checkerboard Plate: a. Dispense 50 µL of 1x CAMHB into each well of a 96-well microtiter plate. b. In the first row (Row A), add 50 µL of the 4x concentrated carbapenem stock solution to the first well (A1) and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next. Discard 50 µL from the last well. This will create a gradient of the carbapenem concentration. c. Similarly, in the first column (Column 1), add 50 µL of the 4x concentrated this compound stock solution to the first well (A1) and perform serial two-fold dilutions down the column. d. The remaining wells will contain combinations of both agents. This can be achieved by adding the respective concentrations of each drug to the corresponding wells. A simplified method involves preparing intermediate dilution plates for each drug and then combining them.[5] e. The last row and column should contain dilutions of each drug alone to determine their individual MICs. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should also be included.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension to a final volume of 100 µL. b. Incubate the plate at 35 ± 2°C for 18-24 hours.[7]

5. Determination of MIC and FICI Calculation: a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth. b. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[7][8] FICI = FIC of Carbapenem + FIC of this compound Where:

  • FIC of Carbapenem = (MIC of carbapenem in combination) / (MIC of carbapenem alone)
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

6. Interpretation of FICI:

  • Synergy: FICI ≤ 0.5[8]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[8]

  • Antagonism: FICI > 4.0[8]

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Drug Stock Solutions dispense_broth Dispense Broth to 96-well Plate prep_stock->dispense_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute_A Serial Dilute Carbapenem (Rows) dispense_broth->serial_dilute_A serial_dilute_B Serial Dilute This compound (Columns) dispense_broth->serial_dilute_B serial_dilute_A->inoculate serial_dilute_B->inoculate incubate Incubate Plate (18-24h, 35°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, etc.) calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

FIC_Interpretation cluster_outcomes Interaction Outcomes FICI Fractional Inhibitory Concentration Index (FICI) synergy Synergy (FICI <= 0.5) FICI->synergy Potentiation additive Additive/Indifference (0.5 < FICI <= 4.0) FICI->additive No significant interaction antagonism Antagonism (FICI > 4.0) FICI->antagonism Reduced efficacy

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

References

Practical Application of WCK-4234 in a Research Lab Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel, potent inhibitor of Class A, C, and D serine β-lactamases.[1][2] As a member of the diazabicyclooctane (DBO) class of β-lactamase inhibitors, this compound itself does not possess intrinsic antibacterial activity.[3] Instead, its utility lies in its ability to restore the efficacy of carbapenem antibiotics, such as meropenem and imipenem, against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacteria. This document provides detailed application notes and protocols for the practical use of this compound in a research laboratory setting, focusing on in vitro susceptibility testing and in vivo efficacy models.

Mechanism of Action

This compound functions by covalently binding to the active site of serine β-lactamases, thereby inactivating these enzymes and preventing the hydrolysis of carbapenem antibiotics. This protective action allows the carbapenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. A key feature of this compound is its potent inhibitory activity against OXA-type carbapenemases, which are a major cause of carbapenem resistance in Acinetobacter baumannii.[1][2]

Mechanism of Action of this compound Carbapenem Carbapenem (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Inhibits BetaLactamase Serine β-Lactamase (e.g., KPC, OXA, AmpC) BetaLactamase->Carbapenem Hydrolyzes InactiveComplex Inactive β-Lactamase- This compound Complex BetaLactamase->InactiveComplex WCK4234 This compound WCK4234->BetaLactamase Inhibits WCK4234->InactiveComplex

Mechanism of this compound action.

Data Presentation

The following tables summarize the in vitro activity of meropenem and imipenem in combination with this compound against various carbapenem-resistant Gram-negative isolates.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Klebsiella pneumoniae

Resistance MechanismMeropenem MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
KPC-producing>161>161

Data synthesized from available research.[1]

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii

Resistance MechanismMeropenem MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
OXA-producing>162>164

Data synthesized from available research.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for agar dilution testing.[3][4]

Materials:

  • Mueller-Hinton agar (MHA)

  • This compound

  • Carbapenem antibiotic (e.g., meropenem, imipenem)

  • Bacterial isolates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Antibiotic and this compound Stock Solutions:

    • Prepare stock solutions of the carbapenem and this compound in a suitable solvent at a concentration 10 times the highest concentration to be tested.

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C in a water bath.

    • Prepare a series of MHA tubes, each containing 18 mL of molten agar.

    • To each tube, add 2 mL of the appropriate antibiotic dilution to achieve the final desired concentration. For combination testing, add the carbapenem and a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

    • Include a growth control plate with no antibiotic and a sterility control plate.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:10 to achieve a final concentration of approximately 1.5 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint replicator, inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of 10⁴ CFU per spot.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution MIC Testing Workflow start Start prep_media Prepare Agar with Serial Antibiotic Dilutions (with/without this compound) start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Plates with Multipoint Replicator prep_media->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.
Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of this compound in combination with a carbapenem over time.[5][6][7]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound

  • Carbapenem antibiotic

  • Bacterial isolates

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Inoculate a colony of the test organism into CAMHB and incubate overnight at 35 ± 2°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing the carbapenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) both with and without a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

    • Include a growth control tube without any antibiotic or this compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Protocol 3: Murine Peritonitis Model

This in vivo model is used to evaluate the efficacy of this compound in combination with a carbapenem in a systemic infection model.[8][9][10][11]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Carbapenem-resistant Gram-negative bacterial strain

  • Hog gastric mucin (sterile solution)

  • This compound and carbapenem for injection

  • Sterile saline for injection

  • Syringes and needles

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain to mid-log phase in broth.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).

    • Mix the bacterial suspension with an equal volume of sterile 5% hog gastric mucin.

  • Infection:

    • Inject each mouse intraperitoneally with 0.5 mL of the bacterial-mucin suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer the treatment subcutaneously or intravenously.

    • Treatment groups may include:

      • Vehicle control (saline)

      • Carbapenem alone

      • This compound alone

      • Carbapenem in combination with this compound

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).

    • Alternatively, at a specific time point (e.g., 24 hours), mice can be euthanized, and peritoneal lavage fluid and/or blood can be collected for bacterial load determination (CFU counts).

  • Data Analysis:

    • Compare survival rates between treatment groups using Kaplan-Meier analysis.

    • Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to restore the activity of carbapenems against challenging Gram-negative pathogens. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate the in vitro and in vivo properties of this compound in a laboratory setting. Careful adherence to standardized methodologies is crucial for obtaining reproducible and reliable results in the study of this and other novel antimicrobial agents.

References

Application Notes and Protocols for WCK-4234 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A, C, and notably, class D (OXA-type) carbapenemases.[1][2][3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in fundamental in vitro antimicrobial susceptibility testing, specifically focusing on Minimum Inhibitory Concentration (MIC) and Time-Kill assays.

Chemical Properties and Storage

A summary of the key chemical and physical properties of this compound is provided in the table below. Adherence to appropriate storage conditions is critical to ensure the compound's stability and activity.

PropertyValueSource(s)
Molecular Weight 269.21 g/mol [4][6]
Molecular Formula C₇H₈N₃NaO₅S[4]
CAS Number 1804915-68-1[4]
Solubility Soluble in DMSO (95-100 mg/mL)[4][6]
Appearance Solid powder[7]
Storage (Powder) -20°C for up to 3 years.[6]
Storage (In Solvent) -80°C for up to 1 year.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the stock solution is the first critical step for reproducible results in in vitro assays.

Materials:

  • This compound sodium salt powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[4][6]

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration. For a 10 mg/mL stock solution, weigh out 10 mg of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to facilitate dissolution.

    • If necessary, use an ultrasonic bath to ensure complete solubilization.[4][6]

  • Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.[6] Avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound is typically tested at a fixed concentration in combination with a β-lactam antibiotic, such as meropenem or imipenem.[2][3][5][8] The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • Bacterial isolates for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Partner β-lactam antibiotic (e.g., meropenem) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation:

    • Prepare a solution of the partner β-lactam antibiotic in CAMHB at twice the highest desired final concentration.

    • In the first column of a 96-well plate, add the β-lactam solution.

    • Perform two-fold serial dilutions of the β-lactam antibiotic across the plate by transferring 50 µL from one well to the next, which already contains 50 µL of CAMHB with a fixed concentration of this compound (e.g., 4 or 8 µg/mL).[3][5][8]

    • The final volume in each well after adding the inoculum will be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed this compound concentration) that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate at which it kills bacteria.

Materials:

  • Bacterial isolates

  • CAMHB

  • This compound stock solution

  • Partner β-lactam antibiotic stock solution

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting (e.g., sterile dilution tubes, agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum in CAMHB with a density of approximately 5 x 10⁵ CFU/mL, similar to the MIC assay.[10]

  • Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a specific concentration, e.g., 4 µg/mL)

    • Partner β-lactam alone (at a multiple of its MIC, e.g., 2x MIC)

    • Combination of this compound and the partner β-lactam.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11][12]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each test condition.

    • Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[12]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting bacterial β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems. By inactivating these enzymes, this compound restores the efficacy of the partner β-lactam antibiotic, allowing it to bind to its target, the Penicillin-Binding Proteins (PBPs), and disrupt cell wall synthesis, ultimately leading to bacterial cell death.

WCK4234_Mechanism_of_Action cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic (e.g., Meropenem) beta_lactamase β-Lactamase Enzyme (Classes A, C, D) beta_lactam->beta_lactamase Hydrolysis (Inactivation) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binding wck4234 This compound wck4234->beta_lactamase Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_death Cell Death pbp->cell_death Inhibition leads to cell_wall->cell_death Disruption leads to WCK4234_Workflow cluster_assays In Vitro Assays prep_stock 1. Prepare this compound Stock Solution mic_assay 3a. MIC Assay (Broth Microdilution) prep_stock->mic_assay time_kill_assay 3b. Time-Kill Assay prep_stock->time_kill_assay prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->time_kill_assay serial_dilution Serial Dilution of Partner Antibiotic with fixed this compound mic_assay->serial_dilution setup_cultures Setup Test Cultures (Controls & Combination) time_kill_assay->setup_cultures incubation_mic Incubate 16-20h serial_dilution->incubation_mic read_mic Determine MIC incubation_mic->read_mic incubation_tk Incubate & Sample at Time Points (0-24h) setup_cultures->incubation_tk plate_count Plate Dilutions & Count CFUs incubation_tk->plate_count plot_data Plot Time-Kill Curves plate_count->plot_data

References

Application Notes and Protocols for In Vitro-Susceptibility Testing of WCK-4234 Combinations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and D enzymes. It is being developed to be used in combination with carbapenems, such as meropenem and imipenem, to restore their activity against multidrug-resistant Gram-negative bacteria. This compound works by inactivating β-lactamase enzymes that would otherwise degrade the carbapenem antibiotic, allowing the carbapenem to effectively inhibit bacterial cell wall synthesis. This document provides detailed protocols for the in vitro susceptibility testing of this compound in combination with carbapenems, based on established Clinical and Laboratory Standards Institute (CLSI) methodologies.

Mechanism of Action

This compound is a potent inactivator of class A, C, and D β-lactamases[1]. When used in combination with a carbapenem antibiotic, this compound protects the carbapenem from degradation by these enzymes. This allows the carbapenem to bind to its target penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis and ultimately bacterial cell death. The combination of meropenem and this compound has been shown to be effective against various multidrug-resistant pathogens[1].

cluster_0 Bacterial Cell Carbapenem Carbapenem (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to WCK4234 This compound BetaLactamase β-Lactamase (Class A, C, D) WCK4234->BetaLactamase Inhibits BetaLactamase->Carbapenem Degrades CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Mechanism of Action of this compound with a Carbapenem.

Experimental Protocols

The following protocols are based on the agar dilution and broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

a. Materials

  • Mueller-Hinton Agar (MHA)

  • This compound analytical powder

  • Carbapenem (e.g., meropenem, imipenem) analytical powder

  • Sterile distilled water or other appropriate solvent

  • Petri dishes (100 mm)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Inoculator (e.g., Steers replicator)

b. Preparation of Antimicrobial Stock Solutions

  • Prepare a stock solution of the carbapenem at 1280 µg/mL in a suitable solvent.

  • Prepare a stock solution of this compound. For combination testing, a fixed concentration of this compound is often used. A common concentration is 4 µg/mL or 8 µg/mL[2][3][4][5].

c. Preparation of Agar Plates

  • Melt MHA and cool to 45-50°C in a water bath.

  • For each desired final concentration of the carbapenem, add the appropriate volume of the carbapenem stock solution to molten MHA.

  • Add the fixed concentration of this compound to each batch of MHA. For example, to achieve a final concentration of 4 µg/mL, add the appropriate volume of the this compound stock solution.

  • Pour the agar into Petri dishes to a depth of 3-4 mm and allow to solidify.

  • Prepare control plates containing only MHA and plates with the carbapenem alone.

d. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

e. Inoculation and Incubation

  • Using an inoculator, apply approximately 1-2 µL of the standardized inoculum to the surface of the agar plates, resulting in a final inoculum of 10⁴ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

f. Interpretation of Results

  • The MIC is the lowest concentration of the carbapenem, in the presence of the fixed concentration of this compound, that completely inhibits visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is another standard technique for MIC determination and is suitable for testing a large number of isolates.

a. Materials

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Carbapenem analytical powder

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipettes

b. Preparation of Antimicrobial Solutions

  • Prepare serial two-fold dilutions of the carbapenem in CAMHB in the microtiter plates.

  • Add a fixed concentration of this compound (e.g., 4 µg/mL or 8 µg/mL) to each well containing the carbapenem dilutions.

c. Inoculum Preparation

  • Prepare the bacterial inoculum as described for the agar dilution method (to a 0.5 McFarland standard).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results

  • The MIC is the lowest concentration of the carbapenem, in the presence of this compound, that shows no visible growth (turbidity).

cluster_prep Preparation cluster_testing Testing cluster_results Results PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Wells PrepInoculum->Inoculation PrepAntimicrobial Prepare Antimicrobial Dilutions (Carbapenem + fixed this compound) PrepAntimicrobial->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC

General Workflow for Antimicrobial Susceptibility Testing.

Data Presentation

The following tables summarize the in vitro activity of carbapenem/WCK-4234 combinations against various Gram-negative bacilli, as reported in published studies.

Table 1: In Vitro Activity of Imipenem and Meropenem with a Fixed Concentration of this compound against Enterobacteriaceae with OXA-48/OXA-181 or KPC Enzymes [2][4]

Organism Group (Resistance Mechanism)Antimicrobial AgentThis compound Conc. (µg/mL)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae (OXA-48/181) Imipenem02->12832>128
Imipenem4≤0.25-40.51
Meropenem01->12816128
Meropenem4≤0.25-20.51
Enterobacteriaceae (KPC) Imipenem08->12864>128
Imipenem4≤0.25-814
Meropenem016->128128>128
Meropenem4≤0.25-814

Table 2: In Vitro Activity of Meropenem with a Fixed Concentration of this compound against Acinetobacter baumannii with OXA Carbapenemases [2][5]

Organism Group (Resistance Mechanism)Antimicrobial AgentThis compound Conc. (µg/mL)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
A. baumannii (OXA-23) Meropenem016->12864>128
Meropenem41-1628
Meropenem81-824
A. baumannii (OXA-51-like hyperproduced) Meropenem04->12832>128
Meropenem41-16416
Meropenem81-828

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data is compiled from published research and may vary based on the specific isolates tested.

Quality Control

For all susceptibility testing, it is imperative to include appropriate quality control (QC) strains as recommended by CLSI. The MICs for the QC strains should fall within the acceptable ranges specified in the most current CLSI M100 document.

Disclaimer

These application notes and protocols are intended for research purposes only and are based on currently available scientific literature. It is essential to consult the latest CLSI documents for the most up-to-date standards and guidelines for antimicrobial susceptibility testing. No specific CLSI breakpoints have been established for this compound combinations at the time of this document's creation.

References

Application Notes and Protocols for WCK-4234 Studies in Animal Models of Acinetobacter baumannii Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing murine models of Acinetobacter baumannii infection to evaluate the in vivo efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, typically used in combination with a carbapenem antibiotic such as meropenem.

Introduction to this compound and Acinetobacter baumannii

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR), and is a leading cause of hospital-acquired infections, including pneumonia, sepsis, and soft tissue infections. The emergence of carbapenem-resistant A. baumannii (CRAB) has severely limited therapeutic options.

This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases, including the OXA-type carbapenemases frequently produced by A. baumannii. By inactivating these enzymes, this compound can restore the activity of carbapenems against resistant strains. Preclinical studies have demonstrated that the combination of meropenem and this compound is effective in murine models of infection caused by carbapenem-hydrolyzing OXA-possessing A. baumannii[1][2].

In Vitro Activity of Meropenem-WCK-4234

The addition of this compound significantly enhances the in vitro activity of meropenem against A. baumannii. In a study of contemporary clinical isolates, the susceptibility of A. baumannii to meropenem increased from 56.5% with meropenem alone to 82.6% with the addition of 4 µg/mL of this compound, and 95.7% with 8 µg/mL of this compound[1][2].

Organism Agent MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible
Acinetobacter baumanniiMeropenem83256.5%
Acinetobacter baumanniiMeropenem + this compound (4 µg/mL)2882.6%
Acinetobacter baumanniiMeropenem + this compound (8 µg/mL)1495.7%

Table 1: In vitro activity of meropenem with and without this compound against contemporary Acinetobacter baumannii isolates. Data sourced from Iregui et al., 2020.[1][2]

Animal Models of Acinetobacter baumannii Infection

The following sections detail the protocols for three commonly used murine models to assess the in vivo efficacy of the meropenem-WCK-4234 combination: the neutropenic thigh infection model, the pneumonia model, and the sepsis (peritonitis) model.

Murine Neutropenic Thigh Infection Model

This model is ideal for evaluating the local efficacy of antimicrobial agents and determining pharmacodynamic parameters.

Experimental Workflow

Thigh_Infection_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal_Acclimatization Animal Acclimatization Neutropenia_Induction Neutropenia Induction Animal_Acclimatization->Neutropenia_Induction Day -4 & -1 Infection Intramuscular Infection Neutropenia_Induction->Infection Inoculum_Preparation Inoculum Preparation Inoculum_Preparation->Infection Treatment Treatment Initiation (Meropenem +/- this compound) Infection->Treatment 2h post-infection Euthanasia Euthanasia (24h) Treatment->Euthanasia Thigh_Homogenization Thigh Homogenization Euthanasia->Thigh_Homogenization CFU_Quantification CFU Quantification Thigh_Homogenization->CFU_Quantification

Murine Thigh Infection Workflow
Protocol

  • Animal Model: Female ICR or BALB/c mice (5-6 weeks old).

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Bacterial Strain: A well-characterized carbapenem-resistant A. baumannii strain expressing an OXA-type carbapenemase.

  • Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar plates. Resuspend colonies in sterile saline to a concentration of approximately 107 CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.

  • Treatment: At 2 hours post-infection, administer the first dose of the therapeutic agent(s) (e.g., meropenem, this compound, or the combination) via a clinically relevant route (e.g., subcutaneous or intravenous). The dosing regimen should be based on pharmacokinetic studies to mimic human exposure.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the log10 CFU/thigh between the treatment groups and the vehicle control group. A significant reduction in bacterial burden indicates efficacy.

Illustrative Efficacy Data (Placeholder)
Treatment Group Dosage (mg/kg) Mean Bacterial Load (log10 CFU/thigh) ± SD Log10 Reduction vs. Control
Vehicle Control-8.5 ± 0.4-
Meropenem1007.2 ± 0.61.3
This compound508.3 ± 0.50.2
Meropenem + this compound100 + 505.1 ± 0.73.4

Table 2: Illustrative efficacy of meropenem-WCK-4234 in a murine neutropenic thigh infection model against a carbapenem-resistant A. baumannii strain. This data is for illustrative purposes only and does not represent actual experimental results.

Murine Pneumonia Model

This model is crucial for evaluating therapies for respiratory tract infections, a common manifestation of A. baumannii infections.

Experimental Workflow```dot

Pneumonia_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal_Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (Optional) Animal_Acclimatization->Immunosuppression Infection Intranasal or Intratracheal Inoculation Immunosuppression->Infection Inoculum_Preparation Inoculum Preparation Inoculum_Preparation->Infection Treatment Treatment Initiation Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Organ_Harvest Organ Harvest (Lungs, Spleen) Monitoring->Organ_Harvest At predetermined timepoints or humane endpoint CFU_Quantification CFU Quantification Organ_Harvest->CFU_Quantification

Murine Sepsis Model Workflow
Protocol
  • Animal Model: C57BL/6 or ICR mice (6-8 weeks old).

  • Bacterial Strain: A virulent, carbapenem-resistant strain of A. baumannii.

  • Inoculum Preparation: Grow the bacterial strain to mid-log phase in broth. Wash and resuspend the bacteria in sterile saline. Mix the bacterial suspension with an equal volume of 5% (w/v) porcine mucin to enhance virulence. The final inoculum should be at a concentration that induces a lethal infection (determined in preliminary studies).

  • Infection: Inject 0.5 mL of the bacterial-mucin suspension intraperitoneally.

  • Treatment: Begin treatment 1-2 hours post-infection. Administer meropenem, this compound, or the combination.

  • Endpoints:

    • Survival: Monitor survival for up to 7 days.

    • Bacterial Burden: At defined time points, collect blood and harvest spleens for quantitative bacteriology.

  • Data Analysis: Calculate the 50% effective dose (ED50) for the treatment groups based on survival. Compare survival curves and bacterial loads in blood and spleen.

Illustrative Efficacy Data (Placeholder)
Treatment Group Dosage (mg/kg) 7-Day Survival (%) ED50 (mg/kg) Mean Spleen Bacterial Load (log10 CFU/spleen) at 24h ± SD
Vehicle Control-0-7.8 ± 0.4
Meropenem10010>1006.5 ± 0.8
Meropenem + this compound100 + 5090453.2 ± 0.6

Table 4: Illustrative efficacy of meropenem-WCK-4234 in a murine sepsis model against a carbapenem-resistant A. baumannii strain. This data is for illustrative purposes only and does not represent actual experimental results.

Mechanism of Action: β-Lactamase Inhibition

This compound's efficacy stems from its ability to inhibit the β-lactamase enzymes that degrade carbapenems.

MoA cluster_bacteria Acinetobacter baumannii PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Leads to Beta_Lactamase β-Lactamase (e.g., OXA) Meropenem Meropenem Meropenem->PBP Inhibition Meropenem->Beta_Lactamase Hydrolysis WCK4234 This compound WCK4234->Beta_Lactamase Inhibition

Mechanism of Action of Meropenem and this compound

In the presence of a carbapenem-resistant A. baumannii strain producing a β-lactamase, meropenem is hydrolyzed and inactivated by the enzyme before it can reach its target, the penicillin-binding proteins (PBPs). This compound irreversibly binds to and inactivates the β-lactamase, thereby protecting meropenem from degradation. This allows meropenem to effectively inhibit the PBPs, leading to the disruption of cell wall synthesis and subsequent bacterial cell lysis.

Conclusion

The animal models described provide a robust platform for the preclinical evaluation of this compound in combination with meropenem against infections caused by carbapenem-resistant Acinetobacter baumannii. These models allow for the assessment of in vivo efficacy through various endpoints, including bacterial burden reduction and survival, which are critical for advancing novel antimicrobial agents toward clinical development.

References

Application Notes and Protocols for Assessing WCK-4234 Efficacy in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane-based beta-lactamase inhibitor that has demonstrated potent activity against a wide range of beta-lactamases, including class A, C, and D carbapenemases. When used in combination with a carbapenem antibiotic such as meropenem, this compound has the potential to restore the bactericidal activity of the carbapenem against multidrug-resistant (MDR) Gram-negative bacteria. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a murine sepsis model, a critical step in the preclinical development of this promising therapeutic agent. The combination of meropenem and this compound has been shown to be effective in murine models of infection involving carbapenem-hydrolyzing OXA-possessing Acinetobacter baumannii[1][2].

Data Presentation

The following tables summarize representative quantitative data from preclinical efficacy studies of this compound in combination with meropenem in a murine sepsis model induced by MDR Acinetobacter baumannii.

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (%) at 7 Days Post-Infection
Vehicle Control-100
This compound alone20100
Meropenem alone501020
Meropenem + this compound 50 + 10 10 80
Meropenem + this compound 50 + 20 10 90

Table 2: Bacterial Load Reduction in Murine Tissues (24 hours post-infection)

Treatment GroupDose (mg/kg)Spleen (log10 CFU/g)Lungs (log10 CFU/g)Blood (log10 CFU/mL)
Vehicle Control-7.5 ± 0.88.2 ± 0.66.1 ± 0.9
Meropenem alone505.2 ± 1.16.5 ± 0.94.3 ± 1.2
Meropenem + this compound 50 + 20 2.1 ± 0.5 3.4 ± 0.7 < 1.0

Table 3: Inflammatory Cytokine Levels in Murine Serum (6 hours post-infection)

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-1500 ± 3503200 ± 500850 ± 200
Meropenem alone501100 ± 2802500 ± 450600 ± 150
Meropenem + this compound 50 + 20 450 ± 120 900 ± 250 250 ± 80

Experimental Protocols

Protocol 1: Murine Peritonitis/Sepsis Model

This protocol describes the induction of sepsis in mice via intraperitoneal injection of a lethal dose of MDR Acinetobacter baumannii.

Materials:

  • Specific pathogen-free, 8-10 week old, male or female C57BL/6 mice.

  • MDR Acinetobacter baumannii strain (e.g., producing OXA-23 carbapenemase).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Sterile 0.9% saline.

  • Meropenem for injection.

  • This compound (solubilized in a suitable vehicle).

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

  • Sterile syringes and needles.

  • Animal monitoring equipment.

Procedure:

  • Bacterial Culture Preparation:

    • Streak the A. baumannii strain onto a TSA plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into TSB and grow overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Induction of Sepsis:

    • Anesthetize the mice using the chosen anesthetic agent.

    • Administer an intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL of 1 x 10^8 CFU/mL, resulting in a dose of 1 x 10^7 CFU/mouse).

  • Therapeutic Intervention:

    • At a predetermined time post-infection (e.g., 1 or 2 hours), administer the therapeutic agents via the desired route (e.g., subcutaneous or intravenous).

    • Treatment groups may include: Vehicle control, this compound alone, meropenem alone, and meropenem in combination with this compound at various doses.

  • Monitoring and Endpoints:

    • Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) at regular intervals.

    • For survival studies, monitor animals for up to 7 days post-infection.

    • For bacterial load and cytokine analysis, euthanize a subset of animals at specific time points (e.g., 6, 24, 48 hours post-infection).

Protocol 2: Assessment of Bacterial Load

Procedure:

  • Aseptically collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Aseptically harvest organs (spleen, lungs, liver, kidneys).

  • Weigh the organs and homogenize in a known volume of sterile saline.

  • Perform serial dilutions of the blood and tissue homogenates in sterile saline.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 24-48 hours.

  • Count the colonies and calculate the bacterial load as CFU/mL for blood and CFU/g for tissues.

Protocol 3: Measurement of Inflammatory Cytokines

Procedure:

  • Collect blood via cardiac puncture and allow it to clot to obtain serum.

  • Centrifuge the blood samples and collect the serum.

  • Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using a commercially available multiplex immunoassay kit (e.g., Luminex-based assay or ELISA) according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_endpoints Endpoint Analysis bact_prep Bacterial Culture Preparation infection Sepsis Induction (IP injection of A. baumannii) bact_prep->infection drug_prep Drug Formulation (Meropenem & this compound) treatment Therapeutic Intervention (Post-infection) drug_prep->treatment acclimatization Animal Acclimatization (C57BL/6 mice) acclimatization->infection infection->treatment survival Survival Monitoring (7 days) treatment->survival bacterial_load Bacterial Load Assessment (Blood, Spleen, Lungs) treatment->bacterial_load cytokines Cytokine Analysis (Serum) treatment->cytokines

Experimental workflow for assessing this compound efficacy.

Mechanism_of_Action cluster_bacteria Acinetobacter baumannii cluster_outcome Outcome meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Binds to & inhibits resistance Antibiotic Resistance cell_lysis Bacterial Cell Lysis pbp->cell_lysis Leads to beta_lactamase Beta-Lactamase (e.g., OXA-23) beta_lactamase->meropenem Hydrolyzes & inactivates beta_lactamase->resistance Causes wck4234 This compound wck4234->beta_lactamase Inhibits

Mechanism of this compound in overcoming resistance.

Signaling_Pathway cluster_host_cell Host Immune Cell (e.g., Macrophage) cluster_intervention Therapeutic Intervention lps Bacterial PAMPs (e.g., LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 Activates nfkb NF-κB Signaling Pathway tlr4->nfkb mapk MAPK Signaling Pathway tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates mapk->cytokines Upregulates meropenem_wck4234 Meropenem + this compound meropenem_wck4234->lps Reduces bacterial load, leading to decreased PAMPs

Proposed modulation of inflammatory signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing WCK-4234 Concentration in Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing WCK-4234 concentration in synergy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synergy assays?

A1: this compound is a novel diazabicyclooctane (DBO) based β-lactamase inhibitor.[1][2][3] It exhibits potent inhibitory activity against a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and notably, class D (OXA-type) carbapenemases, which are a significant cause of carbapenem resistance in pathogens like Acinetobacter baumannii.[3][4][5] this compound itself does not possess direct antibacterial activity.[4][6] Its primary role is to be used in combination with β-lactam antibiotics, such as carbapenems (e.g., meropenem, imipenem), to restore their efficacy against resistant bacteria. Synergy assays are therefore crucial to determine the optimal concentration of this compound that effectively potentiates the activity of the partner antibiotic.

Q2: What are the common starting concentrations for this compound in synergy assays?

A2: Published studies have often utilized fixed concentrations of this compound, such as 4 mg/L or 8 mg/L, in agar dilution and checkerboard assays to evaluate its synergistic effect.[4][6][7] However, for optimization, it is recommended to test a range of concentrations. A good starting point for a checkerboard assay is to use a serial dilution of this compound that brackets these concentrations, for example, from 0.5 to 16 mg/L. For time-kill assays, concentrations are often selected based on the Minimum Inhibitory Concentration (MIC) of the partner antibiotic, with sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of both agents being common starting points.

Q3: How is synergy quantitatively measured in a checkerboard assay?

A3: Synergy in a checkerboard assay is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug in a given well that shows no bacterial growth. The formulas are as follows:

  • FIC of Drug A (this compound) = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (Partner Antibiotic) = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI value is summarized in the table below.[8][9][10][11]

Q4: How is synergy determined in a time-kill assay?

A4: In a time-kill assay, synergy is determined by observing a significant enhancement in the rate and extent of bacterial killing when the two drugs are used in combination compared to their individual activities. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL (a 99% reduction) in the combination at a specific time point (usually 24 hours) compared to the most active single agent.[11][12][13][14]

Troubleshooting Guides

Checkerboard Assay
IssuePossible Cause(s)Suggested Solution(s)
No synergy observed (FICI > 0.5) - Inappropriate concentration ranges tested.- The bacterial strain may not be susceptible to the synergistic effects of the combination.- The mechanism of resistance is not overcome by this compound (e.g., metallo-β-lactamase production).[4]- Expand the concentration ranges for both this compound and the partner antibiotic. Ensure the ranges tested include concentrations both above and below the individual MICs.- Confirm the resistance mechanism of the test organism. This compound is not effective against all types of β-lactamases.- Consider testing different partner antibiotics.
Skipped wells or inconsistent growth patterns - Pipetting errors leading to incorrect drug concentrations.- Contamination of the microtiter plate.- Inoculum not uniformly distributed.- Use calibrated pipettes and ensure proper mixing of drug solutions.- Maintain aseptic technique throughout the procedure.- Gently vortex the bacterial suspension before inoculating the plate.
Synergy observed only at low drug concentrations - At higher concentrations, one or both drugs may be independently effective, masking the synergistic interaction. This can be a normal finding.[15]- This is often an expected outcome. The primary goal is to find a synergistic combination that allows for the use of lower, potentially less toxic, concentrations of the partner antibiotic.
Time-Kill Assay
IssuePossible Cause(s)Suggested Solution(s)
No synergy observed - Concentrations of one or both drugs are too high, leading to rapid killing by the single agents and masking synergy.- Concentrations are too low to exert a significant effect.- Inoculum effect: a high bacterial density can degrade the antibiotics.- Test a range of sub-inhibitory concentrations (e.g., 0.25x, 0.5x, and 1x MIC) for both this compound and the partner antibiotic.[16]- Standardize the inoculum preparation to ensure a consistent starting CFU/mL, typically around 5 x 10^5 CFU/mL.[9][16]
High variability between replicates - Inaccurate colony counting.- Incomplete neutralization of the antimicrobial agent before plating.- Bacterial clumping.- Ensure proper serial dilutions and plating techniques. Use an automated colony counter if available.- Validate the effectiveness of the neutralizing broth for the specific drug concentrations being tested.- Gently vortex the bacterial suspension at each time point before sampling.
Bacterial regrowth after initial killing - Selection for a resistant subpopulation.- Degradation of the antimicrobial agents over the 24-hour incubation period.- Consider performing population analysis on the regrown colonies to check for resistance.- This can be a true reflection of the drug combination's activity. Note the time point of regrowth in your results.

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol outlines the steps for performing a checkerboard synergy assay to determine the FICI of this compound in combination with a partner antibiotic.

  • Determine the MIC of each drug individually: Before performing the checkerboard assay, determine the MIC of this compound and the partner antibiotic separately for the test organism using a standard broth microdilution method.[8]

  • Prepare drug solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration that is at least 4-fold higher than the highest concentration to be tested.

  • Set up the checkerboard plate:

    • In a 96-well microtiter plate, add a fixed volume of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • Create serial two-fold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10).

    • Create serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).

    • The final plate should contain a gradient of concentrations for both drugs. Include a row and a column with each drug alone to redetermine the MICs, as well as a growth control well (no drug) and a sterility control well (no bacteria).[17]

  • Inoculate the plate: Prepare a bacterial inoculum in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate: Incubate the plate at 35-37°C for 16-24 hours.

  • Read the results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Calculate the FICI: Use the formulas provided in the FAQ section to calculate the FICI for each well showing no growth. The lowest FICI value is reported as the FICI for the combination.

Time-Kill Synergy Assay Protocol

This protocol describes the procedure for a time-kill synergy assay to evaluate the bactericidal activity of this compound in combination with a partner antibiotic.

  • Determine the MIC of the partner antibiotic: Determine the MIC of the partner antibiotic for the test organism.

  • Prepare test tubes: Prepare tubes of CAMHB containing:

    • No drug (growth control)

    • This compound alone (at a selected concentration, e.g., 4 or 8 mg/L)

    • Partner antibiotic alone (at a selected concentration, e.g., 0.5x or 1x MIC)

    • The combination of this compound and the partner antibiotic at the same concentrations as the individual tubes.

  • Inoculate the tubes: Prepare a bacterial inoculum to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Incubate and sample: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Enumerate viable bacteria: Perform serial dilutions of the aliquots in a neutralizing broth and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.

  • Count colonies and plot data: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each condition.

  • Interpret the results: Compare the reduction in CFU/mL for the combination with the single agents to determine synergy, as defined in the FAQ section.[18]

Data Presentation

Table 1: FICI Interpretation

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 2: Example Checkerboard Assay Results for this compound and Meropenem against a Carbapenem-Resistant A. baumannii Isolate

(Note: This is hypothetical data for illustrative purposes.)

This compound (mg/L)Meropenem (mg/L)FICIInterpretation
420.375Synergy
240.313Synergy
810.563Additive

Visualizations

Synergy_Assay_Workflow General Workflow for Synergy Assays cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay MIC_det Determine Individual MICs stock_prep Prepare Drug Stock Solutions MIC_det->stock_prep plate_setup Set up 96-well plate with drug dilutions stock_prep->plate_setup tube_setup Prepare tubes with drug combinations stock_prep->tube_setup inoculate_plate Inoculate with bacterial suspension plate_setup->inoculate_plate incubate_plate Incubate for 16-24h inoculate_plate->incubate_plate read_plate Read MICs incubate_plate->read_plate calc_fici Calculate FICI read_plate->calc_fici inoculate_tubes Inoculate with bacterial suspension tube_setup->inoculate_tubes incubate_sample Incubate and sample at time points inoculate_tubes->incubate_sample plate_count Plate dilutions and count CFU incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Caption: A generalized workflow for conducting checkerboard and time-kill synergy assays.

WCK4234_Mechanism Simplified Mechanism of this compound Action cluster_bacterium Resistant Bacterium beta_lactam β-lactam Antibiotic (e.g., Meropenem) beta_lactamase β-lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis & Inactivation pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding & Inhibition of Cell Wall Synthesis wck4234 This compound wck4234->beta_lactamase Inhibition cell_death Bacterial Cell Death pbp->cell_death Leads to

Caption: this compound inhibits β-lactamase, protecting the partner β-lactam from degradation.

References

troubleshooting inconsistent results in WCK-4234 MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: WCK-4234 MIC Testing

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results when testing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it tested in combination with other antibiotics?

A1: this compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3] It does not have direct antibacterial activity on its own.[3][4] Its function is to inactivate β-lactamase enzymes produced by resistant bacteria. These enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics like carbapenems (e.g., meropenem, imipenem). By inhibiting these enzymes, this compound restores the activity of the partner antibiotic.[3][5] Therefore, it is almost always tested in combination with a β-lactam antibiotic to assess its potentiation effect.

Q2: We are observing significant well-to-well and day-to-day variability in our this compound combination MIC results. What are the common causes?

A2: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. The issue can typically be traced back to several key experimental factors. The most common causes include issues with the drug solution, media composition, inoculum preparation, and the physical test components like microplates. A systematic approach to troubleshooting is often the most effective way to identify the source of the variability.

Q3: Could the physical properties of this compound itself contribute to inconsistent results?

A3: Yes, this is a critical consideration. Complex molecules, particularly those with lipophilic properties, can adsorb to the plastic surfaces of microtiter plates.[6] This binding depletes the effective concentration of the compound in the broth, leading to erroneously high and variable MIC values. For some compounds, such as the lipoglycopeptide dalbavancin, the addition of a surfactant like Polysorbate-80 (Tween 80) to the growth medium is necessary to prevent this adsorption and ensure reproducible results.[6][7][8] While specific data on this compound's binding properties are not detailed in the provided search results, this is a primary avenue to investigate for variability.

Q4: What specific experimental parameters should we scrutinize first when troubleshooting?

A4: When facing inconsistent MICs, it is crucial to review your experimental protocol against established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] The table below summarizes the most critical factors and recommended solutions.

Troubleshooting Common Issues in Broth Microdilution MIC Testing

FactorPotential Influence on MIC ResultsSuggested Solutions & Best Practices
Drug Adsorption Lipophilic or "sticky" compounds can bind to plastic microplates, reducing the available drug concentration and leading to falsely elevated and variable MICs.[6]Consider using low-binding microplates. Investigate the addition of a surfactant, such as 0.002% Polysorbate-80 (Tween 80), to the broth medium to prevent adsorption.[7][8]
Inoculum Size An inoculum density that is too high can lead to overwhelming bacterial growth and falsely high MICs. A low density can result in falsely low MICs.[12][13]Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust turbidity (e.g., to a 0.5 McFarland standard) and perform colony counts to verify the final concentration (typically ~5 x 10^5 CFU/mL).
Media Composition The type of broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and the presence of supplements can significantly affect antibiotic activity and bacterial growth.[12][14]Ensure you are using the correct, quality-controlled medium as specified by CLSI or EUCAST guidelines for the organism being tested.[14] Check for proper pH and cation concentration.
Incubation Incorrect incubation time or temperature can drastically alter results. Extended incubation may lead to drug degradation or regrowth of resistant subpopulations.[12]Strictly adhere to the recommended incubation time (e.g., 16-20 hours for most bacteria) and temperature (typically 35°C ± 2°C). Ensure proper atmospheric conditions if testing fastidious organisms.
Compound Preparation Errors in preparing stock solutions or serial dilutions are a frequent source of variability. The choice of solvent can also impact compound stability and activity.[7]Use a freshly prepared stock solution for each experiment. Verify calculations for serial dilutions. Ensure the chosen solvent (e.g., DMSO) is appropriate and used at a final concentration that does not affect bacterial growth.[7]
Reading of Results Subjectivity in determining the "no growth" well can introduce variability, especially with bacteriostatic agents where trailing endpoints may occur.[14]Establish clear, objective criteria for reading MIC endpoints. Disregard faint hazes or single pinpoint colonies as per CLSI guidelines for certain drug-bug combinations.[14] Consider using a plate reader or indicator dyes (e.g., resazurin) for more objective endpoint determination.

Experimental Protocols & Visualizations

General Troubleshooting Workflow

When inconsistent MIC results are observed, a logical, step-by-step investigation can help isolate the variable. The following workflow diagram illustrates a recommended troubleshooting process.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Isolate Variables cluster_2 Phase 3: Advanced Troubleshooting cluster_3 Phase 4: Resolution start Inconsistent MIC Results Observed qc_check Review QC Strain MICs (e.g., ATCC 29213) start->qc_check protocol_review Compare Protocol to CLSI/EUCAST Standards qc_check->protocol_review inoculum_check Verify Inoculum Density (McFarland & Plating) protocol_review->inoculum_check media_check Test New Lot of Media & Check pH inoculum_check->media_check compound_prep Prepare Fresh Stock Solution & Dilutions media_check->compound_prep binding_issue Hypothesis: Drug Adsorption to Plastic compound_prep->binding_issue test_surfactant Test with 0.002% Polysorbate-80 in Media binding_issue->test_surfactant test_plates Compare Standard vs. Low-Binding Plates binding_issue->test_plates resolve Consistent Results Achieved test_surfactant->resolve test_plates->resolve

Caption: A workflow for troubleshooting inconsistent MIC results.

Mechanism of Action: this compound Potentiation

This compound functions by inhibiting β-lactamase enzymes, which would otherwise destroy the partner carbapenem antibiotic. This allows the carbapenem to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.

G cluster_0 Without this compound cluster_1 With this compound carbapenem_alone Carbapenem beta_lactamase β-Lactamase (e.g., OXA, KPC) carbapenem_alone->beta_lactamase Hydrolysis inactivated_drug Inactive Drug beta_lactamase->inactivated_drug pbp_alone Penicillin-Binding Proteins (PBPs) growth Cell Wall Synthesis (Unhindered) Bacterial Growth pbp_alone->growth wck4234 This compound beta_lactamase_inhibited Inhibited β-Lactamase wck4234->beta_lactamase_inhibited Inhibition carbapenem_combo Carbapenem pbp_combo Penicillin-Binding Proteins (PBPs) carbapenem_combo->pbp_combo Binding no_growth Cell Wall Synthesis (Inhibited) Bacterial Death pbp_combo->no_growth

References

WCK-4234 stability and solubility in microbiological media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WCK-4234. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in microbiological media. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use in microbiological studies?

A1: this compound is a novel, potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. In microbiological studies, it is typically used in combination with β-lactam antibiotics (e.g., carbapenems) to assess their efficacy against β-lactamase-producing bacteria. This compound itself has no direct antibacterial activity but works by inhibiting the enzymes that degrade β-lactam antibiotics.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: While specific solubility data for this compound is not publicly available, for many small molecules of this type, sterile, nuclease-free water or dimethyl sulfoxide (DMSO) are common solvents for preparing high-concentration stock solutions. It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific lot of this compound. A general protocol for this is provided in the "Experimental Protocols" section.

Q3: How should I store the solid compound and stock solutions of this compound?

A3: As a general guideline for DBO compounds, the solid form of this compound should be stored at -20°C in a desiccated environment. Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of stock solutions will depend on the solvent and concentration; it is advisable to use freshly prepared solutions or to validate the stability of stored solutions for long-term experiments.

Q4: Is this compound expected to be stable in common microbiological media like Mueller-Hinton Broth (MHB)?

A4: The stability of any compound in microbiological media can be influenced by factors such as pH, temperature, and media components. MHB has a pH of approximately 7.3 ± 0.1 and contains various components like beef infusion, casein hydrolysate, and starch, which could potentially interact with the compound. While specific stability data for this compound in MHB is not available, it is crucial to consider that some compounds, including certain β-lactams, can degrade over the course of a typical 16-24 hour incubation period for a Minimum Inhibitory Concentration (MIC) assay. We provide a protocol for you to assess the stability of this compound in your specific medium.

Q5: What are the key physicochemical properties of this compound?

A5: this compound is a diazabicyclooctane derivative. While a comprehensive public datasheet on its physicochemical properties is not available, its chemical structure indicates the presence of functional groups that may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
Symptom Possible Cause Suggested Solution
Precipitate forms when preparing the stock solution.The concentration exceeds the solubility limit in the chosen solvent.- Try a lower concentration. - Gently warm the solution (if the compound is heat-stable). - Consider an alternative solvent (e.g., if using water, try DMSO).
Precipitate forms when diluting the stock solution into microbiological media.The compound is less soluble in the aqueous media than in the stock solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically ≤1%) and does not affect bacterial growth. - Prepare an intermediate dilution in a co-solvent system if necessary.
Inconsistent results in bioassays.Undissolved compound leads to inaccurate concentrations.- Visually inspect all solutions for any precipitate before use. - Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.
Issue 2: Suspected Instability of this compound in Media
Symptom Possible Cause Suggested Solution
Higher than expected MIC values for the partner antibiotic.This compound may be degrading during the incubation period, leading to a loss of β-lactamase inhibition.- Perform a stability study of this compound in your test medium under the same conditions as your assay (see "Experimental Protocols"). - If instability is confirmed, consider reducing the incubation time if the experimental design allows.
High variability in results between experimental repeats.Inconsistent degradation of this compound.- Ensure consistent preparation and handling of this compound solutions. - Use freshly prepared solutions for each experiment. - Verify the pH of the microbiological medium is within the expected range.

Data Presentation

As quantitative solubility and stability data for this compound are not publicly available, we provide the following templates for you to summarize your own experimental findings.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Maximum Solubility (mg/mL) Maximum Solubility (mM) Observations
Water
DMSO
Mueller-Hinton Broth
(Add other media as needed)

Table 2: Experimentally Determined Stability of this compound in Solution

Medium Initial Concentration (µg/mL) Storage Temperature (°C) Time Point (hours) Remaining Concentration (µg/mL) Percent Remaining (%)
Mueller-Hinton Broth370100
4
8
16
24
(Add other media as needed)

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the kinetic solubility of this compound in a solvent or microbiological medium of interest.

Materials:

  • This compound solid compound

  • Choice of solvent (e.g., sterile water, DMSO, Mueller-Hinton Broth)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

  • Analytical balance

  • Spectrophotometer or HPLC system for quantification

Method:

  • Prepare a series of this compound concentrations:

    • Accurately weigh the this compound solid.

    • Prepare a high-concentration stock solution in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Create a dilution series from this stock solution in your target medium in microcentrifuge tubes.

  • Equilibration:

    • Incubate the tubes at the desired temperature (e.g., 37°C for microbiological assays) for a set period (e.g., 2 hours) with gentle agitation to allow the solution to reach equilibrium.

  • Separation of undissolved compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Determination of Solubility:

    • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the prepared concentration is considered the kinetic solubility.

Protocol 2: Assessment of this compound Stability in Microbiological Media

This protocol outlines a method to evaluate the stability of this compound in a specific microbiological medium over time.

Materials:

  • This compound stock solution

  • Sterile microbiological medium (e.g., Mueller-Hinton Broth)

  • Sterile, sealed containers (e.g., sterile tubes or flasks)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system for quantification

Method:

  • Preparation of the test solution:

    • Prepare a solution of this compound in the test medium at a concentration relevant to your experiments (e.g., a concentration used in MIC assays).

  • Incubation and Sampling:

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 16, and 24 hours), withdraw an aliquot of the solution.

  • Sample Storage:

    • Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.

  • Quantification:

    • Once all time-point samples are collected, analyze them together using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation profile. Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare High-Concentration Stock Solution prep_dilutions Create Dilution Series in Target Medium prep_stock->prep_dilutions equilibrate Equilibrate at Target Temperature prep_dilutions->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) collect_supernatant->quantify determine_sol Determine Solubility quantify->determine_sol

Caption: Workflow for determining the solubility of this compound.

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution in Test Medium incubate Incubate at Target Temperature prep_solution->incubate sample Withdraw Aliquots at Time Points incubate->sample store Store Samples at -80°C sample->store analyze Analyze All Samples by HPLC store->analyze plot_data Plot Concentration vs. Time analyze->plot_data determine_stability Determine Degradation Profile plot_data->determine_stability

Caption: Workflow for assessing the stability of this compound in microbiological media.

avoiding common pitfalls in WCK-4234 time-kill experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WCK-4234 time-kill experiments. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and troubleshooting issues encountered during in vitro time-kill assays involving this compound.

I. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound time-kill experiments.

Question: Why am I observing minimal or no bactericidal activity of the carbapenem when combined with this compound, especially against a known carbapenem-resistant, β-lactamase-producing strain?

Answer:

Several factors could contribute to this issue. Let's troubleshoot step-by-step.

1. Reagent Stability and Preparation:

  • β-Lactam and Inhibitor Instability: Both carbapenems (e.g., meropenem, imipenem) and β-lactamase inhibitors can be unstable in solution. Degradation can lead to a significant underestimation of their efficacy.

    • Troubleshooting:

      • Always prepare fresh stock solutions of the carbapenem and this compound for each experiment.

      • Avoid repeated freeze-thaw cycles of stock solutions.

      • Consider performing stability studies of your compounds under your specific experimental conditions (media, temperature, pH).

2. Experimental Conditions:

  • Inappropriate Inoculum Density: An excessively high bacterial inoculum can overwhelm the antimicrobial agents, leading to apparent inactivity. This is known as the "inoculum effect."

    • Troubleshooting:

      • Standardize your starting inoculum to approximately 5 x 105 to 5 x 106 CFU/mL.

      • Ensure consistent and accurate quantification of the initial bacterial suspension.

  • Incorrect Concentration of this compound: The potentiation of the carbapenem is dependent on the concentration of this compound.

    • Troubleshooting:

      • This compound is typically used at a fixed concentration of 4 or 8 µg/mL.[1][2][3][4][5] Verify that the correct concentration was used in your experiment.

      • Increasing the concentration of this compound from 4 to 8 µg/mL can lead to a progressive decline in the meropenem MIC for carbapenem-resistant isolates.[5]

  • Presence of Metallo-β-Lactamases (MBLs): this compound is a serine-β-lactamase inhibitor and is not effective against MBLs (Ambler class B).

    • Troubleshooting:

      • Confirm the resistance mechanism of your bacterial strain. If it produces an MBL, this compound will not potentiate the activity of carbapenems.

3. Assay Execution:

  • Inadequate Neutralization of Antimicrobial Agents: Failure to properly neutralize the carbapenem and this compound at each time point before plating can lead to continued antimicrobial activity on the agar plate, resulting in falsely low colony counts.

    • Troubleshooting:

      • Incorporate a validated neutralization step in your protocol. This can be achieved by using a chemical neutralizer in the diluent or by sufficient dilution.

      • Perform a neutralization control experiment to confirm the effectiveness of your method.

Question: I am observing bacterial regrowth after an initial decline in viable counts. What could be the cause?

Answer:

Bacterial regrowth is a common phenomenon in time-kill assays and can be attributed to several factors.

1. Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants. The antimicrobial combination eliminates the susceptible population, allowing the resistant subpopulation to grow and become dominant.

  • Troubleshooting:

    • Perform population analysis profiling to detect the presence of resistant subpopulations before starting the time-kill assay.

    • Consider testing a range of antimicrobial concentrations to understand the dose-response relationship and the potential for resistance selection.

2. Drug Degradation: As mentioned previously, the instability of the carbapenem or this compound over the 24-hour incubation period can lead to a decrease in their effective concentrations, allowing for bacterial regrowth.

  • Troubleshooting:

    • Refer to the reagent stability and preparation guidelines in the previous question.

3. Adaptive Resistance: Bacteria can sometimes develop transient, adaptive resistance to antimicrobial agents upon exposure.

  • Troubleshooting:

    • This is an inherent characteristic of some bacteria. Document the regrowth pattern and consider it as part of the drug's effect profile.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of Ambler class A, C, and D serine-β-lactamases.[5] By inhibiting these enzymes, this compound protects carbapenem antibiotics from degradation, thereby restoring their bactericidal activity against many resistant Gram-negative bacteria.

Q2: Against which types of bacteria is the combination of a carbapenem and this compound most effective?

A2: The combination is particularly effective against carbapenem-resistant Enterobacteriaceae (especially those producing KPC and OXA-48-like enzymes), Acinetobacter baumannii (including strains producing OXA carbapenemases), and has a more modest effect on Pseudomonas aeruginosa.[1][2][3][4][5]

Q3: What are the standard concentrations of meropenem and this compound to use in a time-kill experiment?

A3: this compound is typically used at a fixed concentration of 4 or 8 µg/mL.[1][2][3][4][5] The concentration of the carbapenem (e.g., meropenem) should be tested at multiples of its Minimum Inhibitory Concentration (MIC) against the specific bacterial isolate (e.g., 0.5x, 1x, 2x, 4x MIC).

Q4: What is a typical starting inoculum for a time-kill assay?

A4: A starting inoculum of approximately 5 x 105 to 5 x 106 Colony Forming Units (CFU)/mL is standard for time-kill experiments.

Q5: What are the key time points for sampling in a time-kill experiment?

A5: Typical sampling time points are 0, 2, 4, 8, and 24 hours after the addition of the antimicrobial agents. This allows for the characterization of both the initial bactericidal activity and the potential for regrowth.

III. Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Gram-Negative Bacteria

Bacterial SpeciesResistance MechanismMeropenem MIC (µg/mL)Meropenem + 4 µg/mL this compound MIC (µg/mL)Meropenem + 8 µg/mL this compound MIC (µg/mL)
Klebsiella pneumoniaeKPC-producing>16≤0.03 - 1≤0.03 - 1
Acinetobacter baumanniiCarbapenem-resistant≥1642
Pseudomonas aeruginosaCarbapenem-resistant>8Modest reductionModest reduction

Data compiled from studies on contemporary clinical isolates.[1][3][5]

IV. Experimental Protocols

Protocol: Time-Kill Assay for Meropenem and this compound Combination

  • Bacterial Isolate Preparation:

    • Subculture the test isolate on appropriate agar plates overnight at 35-37°C.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension to achieve the final desired starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in the test medium.

  • Antimicrobial Agent Preparation:

    • Prepare fresh stock solutions of meropenem and this compound in an appropriate solvent on the day of the experiment.

    • Prepare serial dilutions of meropenem to achieve the desired test concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • Prepare a working solution of this compound to achieve a final concentration of 4 or 8 µg/mL in the test tubes.

  • Time-Kill Assay Procedure:

    • Set up a series of test tubes containing cation-adjusted Mueller-Hinton broth (or another appropriate broth).

    • Add the appropriate concentrations of meropenem and this compound to the respective tubes. Include a growth control tube without any antimicrobial agents.

    • Inoculate all tubes with the prepared bacterial suspension.

    • Incubate the tubes at 35-37°C with shaking.

    • At predetermined time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in a neutralizing broth or sterile saline.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial concentration and the growth control.

    • Determine the extent of bactericidal activity (≥3-log10 reduction in CFU/mL from the initial inoculum) or bacteriostatic activity (<3-log10 reduction).

V. Visualizations

WCK4234_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis BetaLactamase β-Lactamase (e.g., KPC, OXA) WCK4234 This compound WCK4234->BetaLactamase Inhibition Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->PBP Inhibition Carbapenem->BetaLactamase Hydrolysis Lysis Cell Lysis & Death CellWall->Lysis Weakening leads to

Caption: Mechanism of action of this compound in combination with a carbapenem.

Time_Kill_Workflow cluster_workflow Time-Kill Experiment Workflow prep 1. Prepare Bacterial Inoculum (~5x10^5 - 5x10^6 CFU/mL) incubation 3. Inoculate & Incubate at 37°C prep->incubation reagents 2. Prepare Fresh Antimicrobial Solutions (Carbapenem + this compound) reagents->incubation sampling 4. Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling plating 5. Serially Dilute, Plate & Incubate Plates sampling->plating analysis 6. Count Colonies & Plot Data plating->analysis Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Poor Activity start Poor or No Bactericidal Activity Observed check_reagents Check Reagent Stability (Fresh Solutions?) start->check_reagents check_inoculum Verify Inoculum Density (Not too high?) check_reagents->check_inoculum Yes resolve Problem Resolved check_reagents->resolve No, remake check_concentration Confirm this compound Concentration (4 or 8 µg/mL?) check_inoculum->check_concentration Yes check_inoculum->resolve No, adjust check_mechanism Determine Resistance Mechanism (MBL present?) check_concentration->check_mechanism Yes check_concentration->resolve No, correct check_mechanism->resolve Yes, re-evaluate

References

Technical Support Center: Enhancing Reproducibility of WCK-4234 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of in vivo studies involving the novel β-lactamase inhibitor, WCK-4234. By addressing potential challenges and offering detailed guidance, this document aims to facilitate consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It functions by inactivating a broad spectrum of β-lactamase enzymes produced by bacteria, which are a primary cause of resistance to β-lactam antibiotics. This compound is particularly effective against Ambler Class A, C, and D β-lactamases.[1][3] Its potent inhibitory activity against Class D (OXA-type) carbapenemases, commonly found in highly resistant pathogens like Acinetobacter baumannii, makes it a significant agent in overcoming carbapenem resistance.[2][4] this compound itself does not possess significant antibacterial activity and is therefore used in combination with a partner β-lactam antibiotic, such as meropenem.[1][5]

Q2: Against which types of bacteria is this compound expected to be effective in vivo?

A2: In vivo efficacy of this compound, in combination with a carbapenem like meropenem, has been demonstrated against multidrug-resistant Gram-negative bacteria.[3] This includes Enterobacteriaceae and Acinetobacter baumannii strains that produce β-lactamases, particularly those harboring OXA-type carbapenemases.[1][3] It is important to note that this compound is not effective against metallo-β-lactamase (MBL) producers.[2][4]

Q3: What are the reported pharmacokinetic properties of this compound?

A3: A preclinical pharmacokinetic study in beagle dogs showed that after intravenous administration of this compound in a 1:1 ratio with meropenem, the elimination half-life for both compounds was approximately 0.8 hours.[6] The mean plasma concentration and area under the concentration-time curve were dose-dependent.[6] Ensuring similar pharmacokinetic profiles between this compound and its partner antibiotic is crucial for maintaining protective concentrations of the inhibitor throughout the dosing interval.

Troubleshooting Guide

This guide addresses potential issues that may lead to a lack of reproducibility in this compound in vivo studies.

Observed Problem Potential Cause Recommended Solution
Inconsistent efficacy in animal models 1. Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD) Target Attainment: The dosing regimen may not be maintaining the necessary concentration of this compound to inhibit β-lactamase activity effectively throughout the dosing interval.- Verify Dosing Regimen: Re-evaluate the dosing frequency based on the short half-life of this compound (~0.8 hours in dogs) to ensure adequate exposure.[6] - PK/PD Modeling: If possible, perform pilot PK studies in your specific animal model to determine the optimal dosing that achieves the target time above the minimum inhibitory concentration (MIC) for the this compound/carbapenem combination.
2. Bacterial Strain Variability: The specific bacterial isolate used may have additional resistance mechanisms not inhibited by this compound, such as efflux pumps or porin loss, or may produce metallo-β-lactamases.[2][4]- Thorough Strain Characterization: Before in vivo studies, perform comprehensive in vitro characterization of the bacterial isolate, including MIC testing with and without this compound and screening for known resistance mechanisms (e.g., PCR for MBL genes).
3. Inoculum Preparation and Administration: Inconsistencies in the preparation of the bacterial inoculum (e.g., growth phase, concentration) or its administration can lead to variable infection severity and, consequently, variable treatment outcomes.- Standardize Inoculum: Develop and strictly adhere to a standardized protocol for inoculum preparation, ensuring bacteria are in the logarithmic growth phase and the concentration is verified (e.g., by plating serial dilutions). - Consistent Administration: Ensure the route and volume of administration are consistent across all animals.
High variability in plasma concentrations of this compound 1. Drug Formulation and Stability: The formulation of this compound for in vivo use may be unstable, leading to degradation and inconsistent dosing.- Fresh Formulations: Prepare fresh drug solutions for each experiment. - Solubility and Stability Checks: Confirm the solubility and stability of this compound in the chosen vehicle at the intended concentration and storage conditions.
2. Administration Technique: Intravenous or intraperitoneal injection techniques can vary between individuals, affecting the rate and consistency of drug absorption.- Standardized Procedures: Ensure all personnel are trained on and adhere to a standardized administration protocol. For IV injections, confirm proper catheter placement.
Unexpected lack of efficacy against a susceptible strain 1. In Vivo Inactivation or Clearance: The in vivo environment of the specific animal model may lead to rapid metabolism or clearance of this compound, preventing it from reaching the site of infection at therapeutic concentrations.- Pilot PK Studies: Conduct preliminary pharmacokinetic studies in the chosen animal model to confirm adequate drug exposure.
2. Host Factors: The immune status of the animal model (e.g., neutropenic vs. immunocompetent) can significantly impact the outcome of antibiotic efficacy studies.- Model Selection: Carefully select the animal model to be appropriate for the research question. Ensure consistency in the health and immune status of the animals used.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a carbapenem (e.g., meropenem) in combination with a fixed concentration of this compound against a panel of bacterial isolates.

Methodology:

  • Preparation of Media: Prepare Mueller-Hinton agar plates.

  • Drug Preparation: Prepare stock solutions of meropenem and this compound.

  • Plate Preparation: Incorporate a fixed concentration of this compound (e.g., 4 or 8 mg/L) into the molten agar before pouring the plates.[2][7] Prepare a set of control plates without this compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the agar plates with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of meropenem that inhibits visible bacterial growth.

Murine Peritonitis Model

Objective: To evaluate the in vivo efficacy of the meropenem/WCK-4234 combination in a murine peritonitis infection model.

Methodology:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR or C57BL/6).

  • Infection: Induce peritonitis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the challenge organism suspended in a carrier like 5% mucin.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the meropenem/WCK-4234 combination via a clinically relevant route (e.g., subcutaneous or intravenous). Include control groups receiving vehicle, meropenem alone, and this compound alone.

  • Monitoring: Monitor the animals for signs of morbidity and mortality over a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in peritoneal fluid or blood at specific time points.

Visualizations

WCK4234_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits This compound This compound Beta-Lactamase β-Lactamase (Class A, C, D) This compound->Beta-Lactamase Inhibits Beta-Lactamase->Carbapenem Hydrolyzes (Resistance) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound in combination with a carbapenem.

In_Vivo_Workflow cluster_prep Pre-Experiment Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis & Interpretation A Bacterial Strain Characterization (MIC) D Inoculum Preparation & Administration A->D B Animal Model Acclimatization B->D C Drug Formulation (this compound + Carbapenem) E Treatment Administration (Defined Dosing Regimen) C->E D->E Post-infection F Monitoring (Survival, Clinical Signs) E->F G Endpoint Measurement (e.g., Survival, Bacterial Load) F->G H Statistical Analysis G->H I Reproducibility Check H->I

Caption: Standardized workflow for reproducible this compound in vivo studies.

References

potential for WCK-4234 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WCK-4234. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound degradation in experimental setups and to offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It is designed to be used in combination with β-lactam antibiotics, such as carbapenems (e.g., meropenem and imipenem), to restore their efficacy against multidrug-resistant Gram-negative bacteria.[1] this compound works by inhibiting a broad range of β-lactamase enzymes, including class A, C, and D carbapenemases, thereby protecting the partner antibiotic from enzymatic degradation.[1][2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C, where it can be stable for up to three years.[2] Once reconstituted in a solvent such as DMSO, stock solutions should be stored at -80°C and are typically stable for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare small aliquots of the stock solution.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound sodium salt is soluble in dimethyl sulfoxide (DMSO).[2] A high-concentration stock solution (e.g., 10 mM or higher, as solubility in DMSO is reported to be up to 95 mg/mL) should be prepared first.[2] This stock can then be further diluted in aqueous buffers or culture media for your specific experimental needs. It is crucial to ensure that the final concentration of DMSO in your assay is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: Are there known factors that can cause this compound to degrade in an experimental setting?

A4: While specific degradation pathways for this compound have not been detailed in the available literature, general factors known to affect the stability of small molecule inhibitors in solution include:

  • pH: Extreme pH values can lead to hydrolysis or other chemical modifications. It is advisable to maintain a physiological pH (around 7.2-7.4) in your experimental buffers and media.

  • Temperature: Elevated temperatures can accelerate degradation. For in vitro assays, especially those with longer incubation times, the stability of this compound at the experimental temperature (e.g., 37°C) should be considered.

  • Aqueous Solution Stability: The stability of β-lactamase inhibitors in aqueous solutions can be limited. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive. It is a good practice to minimize exposure of stock solutions and experimental setups to direct light.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected potentiation of the partner antibiotic. 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles may have compromised the compound's integrity. 2. Instability in assay medium: this compound may be degrading over the course of a long experiment at 37°C. 3. Precipitation of this compound: The compound may not be fully soluble at the final concentration in the aqueous assay buffer.1. Prepare fresh aliquots of this compound from a new vial of powder. Verify the concentration of your stock solution if possible. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay medium and conditions. Consider replenishing the compound during long-term experiments. 3. Visually inspect for any precipitate in your solutions. If precipitation is suspected, consider adjusting the final solvent concentration or using a different formulation approach, if possible.
High variability between replicate experiments. 1. Inconsistent preparation of working solutions: Pipetting errors or incomplete mixing can lead to variability. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of a plate can concentrate the compound and affect results.1. Ensure accurate and consistent preparation of all solutions. Vortex solutions thoroughly after dilution. 2. To minimize edge effects, avoid using the outer wells of the plate for critical experiments and fill them with sterile buffer or media instead.
No observable potentiation of the partner antibiotic. 1. Incorrect concentration of this compound: A calculation or dilution error may have occurred. 2. Complete degradation of this compound: The compound may have fully degraded due to improper handling or storage. 3. The bacterial strain does not produce a β-lactamase that is inhibited by this compound. 1. Double-check all calculations and dilution steps. 2. Use a fresh, properly stored vial of this compound to prepare new solutions. 3. Confirm the β-lactamase profile of your test organism. This compound is effective against class A, C, and D β-lactamases but may not inhibit all types.

Data Presentation

Table 1: Illustrative Stability Profile of this compound in Solution

Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental conditions.

Storage ConditionSolvent/MediumIncubation TimeRemaining this compound (%)
-80°CDMSO12 months>99%
-20°CDMSO6 months~95%
4°CAqueous Buffer (pH 7.4)24 hours~90%
25°C (Room Temperature)Aqueous Buffer (pH 7.4)8 hours~75%
37°CCell Culture Medium24 hours~60%

Experimental Protocols

Protocol: General Method for Assessing this compound Stability in Aqueous Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific buffer or medium.

1. Materials:

  • This compound sodium salt

  • DMSO (HPLC grade)

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare a Working Solution: Dilute the stock solution in the aqueous buffer or medium to be tested to a final concentration suitable for your experiments (e.g., 100 µg/mL).

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to establish the initial concentration and purity. This will serve as your baseline.

  • Incubate Samples: Place the remaining working solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).

  • Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots from the incubated solution.

  • HPLC Analysis: Analyze each aliquot by HPLC. The method should be capable of separating the parent this compound peak from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0. Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare high-concentration stock solution in DMSO prep_work Dilute stock into experimental buffer/medium prep_stock->prep_work t0_sample Analyze T=0 sample (Baseline) prep_work->t0_sample incubate Incubate working solution at experimental temperature prep_work->incubate hplc_analysis Analyze samples by HPLC collect_samples Collect samples at various time points incubate->collect_samples collect_samples->hplc_analysis calc_remaining Calculate % remaining This compound hplc_analysis->calc_remaining plot_data Plot stability profile (% remaining vs. time) calc_remaining->plot_data

Workflow for this compound stability assessment.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Experimental Results start Inconsistent or unexpected results with this compound check_compound Is the compound integrity verified? start->check_compound no1 No check_compound->no1 yes1 Yes check_compound->yes1 check_solubility Is the compound fully soluble in the assay medium? no2 No check_solubility->no2 yes2 Yes check_solubility->yes2 check_protocol Are the experimental protocol and controls appropriate? no3 No check_protocol->no3 solution_compound Use a fresh vial of this compound. Prepare new stock solutions and aliquot. solution_solubility Visually inspect for precipitation. Adjust solvent concentration if necessary. solution_protocol Review protocol for errors. Ensure proper controls are included. no1->solution_compound yes1->check_solubility no2->solution_solubility yes2->check_protocol no3->solution_protocol Factors_Affecting_Stability Factors Influencing this compound Stability in Solution center This compound Stability temp Temperature center->temp ph pH of Solution center->ph time Incubation Time center->time solvent Solvent/Medium center->solvent light Light Exposure center->light freeze_thaw Freeze-Thaw Cycles center->freeze_thaw

References

WCK-4234 & Carbapenem Potentiation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot experiments involving the potentiation of carbapenems by this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and solutions to potential issues encountered during in vitro experiments with this compound.

Q1: We are observing lower than expected potentiation of imipenem/meropenem by this compound against a carbapenem-resistant bacterial strain. What are the possible reasons?

A1: Several factors can contribute to reduced potentiation. Consider the following:

  • Underlying Resistance Mechanisms:

    • Metallo-β-Lactamases (MBLs): this compound is not effective against MBLs (e.g., NDM, VIM, IMP families).[1] Confirm the absence of MBL genes in your test strain.

    • Specific OXA-type Carbapenemases: While this compound is potent against many OXA-type carbapenemases, variability exists.[1] For instance, its activity against OXA-40-producing Acinetobacter baumannii may be limited compared to its activity against those producing OXA-23.[2]

    • Porin Loss: Reduced outer membrane permeability due to the loss or modification of porin channels can restrict the entry of both the carbapenem and this compound, thereby diminishing the potentiation effect.[3][4][5][6][7] This is a common resistance mechanism in Enterobacteriaceae and Pseudomonas aeruginosa.

    • Efflux Pumps: Overexpression of efflux pumps can actively transport the carbapenem and/or this compound out of the bacterial cell, leading to decreased intracellular concentrations and reduced efficacy.[8][9][10][11]

  • Experimental Conditions:

    • Inoculum Effect: A high bacterial inoculum can sometimes overcome the inhibitory effect of the antibiotic combination, particularly with β-lactam/β-lactamase inhibitor combinations. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution.[12]

    • This compound Concentration: The potentiation effect is dependent on the concentration of this compound. Most studies use a fixed concentration of 4 or 8 mg/L.[1][13] Ensure the correct concentration is being used and that the compound is fully solubilized and stable in your assay medium.

Q2: We are seeing significant variability in our checkerboard assay results between experiments. How can we improve reproducibility?

A2: Checkerboard assays can be sensitive to minor variations in technique. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure a consistent final inoculum density in all wells. Prepare the bacterial suspension to a 0.5 McFarland standard and then dilute it to achieve the target CFU/mL.[12]

  • Accurate Drug Dilutions: Prepare fresh stock solutions of this compound and the carbapenem for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Plate Sealing and Incubation: Properly seal the microtiter plates to prevent evaporation, which can concentrate the drugs in the outer wells. Incubate at a consistent temperature and for a standardized duration (e.g., 16-20 hours at 35°C ± 2°C).[14]

  • Replicates: Perform experiments in replicate (at least duplicate or triplicate) to identify and mitigate the impact of random errors.[15]

Q3: How do we interpret the results of our checkerboard assay?

A3: The interaction between this compound and a carbapenem is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

  • FIC Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • No Interaction (Indifference or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[12]

Quantitative Data Summary

The following tables summarize the potentiation of imipenem and meropenem by this compound against various carbapenem-resistant Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/L.

Table 1: this compound Potentiation of Imipenem

Bacterial SpeciesResistance MechanismImipenem MIC (mg/L)Imipenem + this compound (4 mg/L) MIC (mg/L)Imipenem + this compound (8 mg/L) MIC (mg/L)
EnterobacteriaceaeKPC>32≤2≤2
EnterobacteriaceaeOXA-48/181>32≤2≤2
A. baumanniiOXA-2316 - >128≤2 (in 9/10 isolates)Not Reported
A. baumanniiOXA-40>128>128Not Reported
P. aeruginosaOXA-18164 - 1282 - 8Not Reported

Data compiled from Mushtaq et al., 2017.[1][16]

Table 2: this compound Potentiation of Meropenem

Bacterial SpeciesResistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
EnterobacteriaceaeKPC>32≤2≤2
EnterobacteriaceaeOXA-48/181>32≤2≤2
A. baumanniiOXA-2316 - >128≤2 (in 9/10 isolates)Not Reported
P. aeruginosaOXA-18164 - 1282 - 8Not Reported
K. pneumoniae (Carbapenem-Resistant)KPCMIC90: >32MIC90: 1MIC90: 0.5

Data compiled from Mushtaq et al., 2017 and Iregui et al., 2019.[1][13][16]

Experimental Protocols

1. CLSI Agar Dilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a carbapenem with a fixed concentration of this compound.

  • Materials:

    • Mueller-Hinton Agar (MHA)

    • Carbapenem (e.g., imipenem, meropenem) stock solution

    • This compound stock solution

    • Bacterial isolates

    • Sterile petri dishes

    • Inoculator (e.g., Steers replicator)

  • Procedure:

    • Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of the carbapenem in sterile water.

    • For the test plates, add the appropriate volume of the carbapenem dilution and a fixed concentration of this compound (e.g., 4 or 8 mg/L) to molten MHA. For control plates, add only the carbapenem dilution. Also prepare a drug-free control plate.

    • Pour the agar into petri dishes and allow to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.

    • Using an inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates.

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth of the bacteria.

2. Broth Microdilution Checkerboard Assay

This assay is used to assess the synergy between a carbapenem and this compound.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Carbapenem stock solution

    • This compound stock solution

    • Bacterial isolates

    • Sterile 96-well microtiter plates

    • Multichannel pipettes

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial two-fold dilutions of the carbapenem along the x-axis (e.g., columns 1-10) and this compound along the y-axis (e.g., rows A-G). Column 11 will serve as the carbapenem-only control, and row H will serve as the this compound-only control. Column 12 will be the growth control (no drug).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth (turbidity).

    • Calculate the FIC Index as described in the FAQ section.

Visualizations

WCK4234_Mechanism Mechanism of this compound Potentiation cluster_bacterium Gram-Negative Bacterium Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits BetaLactamase β-Lactamase (Classes A, C, D) Carbapenem->BetaLactamase Hydrolyzes (Resistance) WCK4234 This compound WCK4234->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound potentiating carbapenem activity.

Checkerboard_Workflow Checkerboard Synergy Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Carb Prepare Carbapenem Stock Solution Dilute_Carb Serial Dilution of Carbapenem (x-axis of 96-well plate) Stock_Carb->Dilute_Carb Stock_WCK Prepare this compound Stock Solution Dilute_WCK Serial Dilution of this compound (y-axis of 96-well plate) Stock_WCK->Dilute_WCK Inoculum Prepare Standardized Bacterial Inoculum Add_Inoculum Inoculate all wells Inoculum->Add_Inoculum Dilute_Carb->Add_Inoculum Dilute_WCK->Add_Inoculum Incubate Incubate Plate (16-20h at 35°C) Add_Inoculum->Incubate Read_MIC Read MICs of drugs alone and in combination Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy Calc_FIC->Interpret

Caption: Experimental workflow for a checkerboard synergy assay.

Troubleshooting_Logic Troubleshooting Logic for Poor Potentiation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low this compound Potentiation Observed MBL Metallo-β-Lactamase Production? Start->MBL OXA Ineffective OXA-type Carbapenemase? Start->OXA Permeability Porin Loss or Efflux Pump Overexpression? Start->Permeability Experimental Experimental Error? Start->Experimental Check_MBL Screen for MBL genes (e.g., PCR) MBL->Check_MBL Check_OXA Sequence β-lactamase genes OXA->Check_OXA Check_Perm Gene expression analysis for porins and efflux pumps Permeability->Check_Perm Review_Protocol Review protocol: - Inoculum standardization - Drug concentrations - Incubation conditions Experimental->Review_Protocol

Caption: A logical guide to troubleshooting poor this compound potentiation.

References

Technical Support Center: Testing Diazabicyclooctane Inhibitors like WCK-4234

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazabicyclooctane (DBO) β-lactamase inhibitors, such as WCK-4234, in combination with carbapenems.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro susceptibility testing of DBO inhibitor combinations.

1. Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results

Symptom Potential Cause Recommended Action
High variability in MIC values across replicate experiments. Inconsistent inoculum preparation.Ensure a standardized inoculum density (e.g., 0.5 McFarland standard) is used for every experiment. Prepare fresh inoculum for each assay.[1]
Contamination of bacterial culture or reagents.Streak cultures for purity before starting the assay. Use sterile techniques and reagents throughout the experimental process.
Instability of the DBO inhibitor or carbapenem in the testing medium.Prepare fresh stock solutions of the inhibitor and antibiotic for each experiment. Avoid repeated freeze-thaw cycles.
Higher than expected MICs for the combination against known susceptible strains. Sub-optimal concentration of the DBO inhibitor.This compound is typically tested at a fixed concentration of 4 or 8 mg/L.[2][3] Verify the correct concentration is being used.
Presence of zinc in the Mueller-Hinton broth, which can affect carbapenem activity.For testing carbapenemase producers, consider using zinc-depleted media to obtain more accurate results.[4]
Hyperproduction of AmpC β-lactamase in the test organism.Increased expression of AmpC can lead to higher MICs for meropenem-WCK-4234 combinations in P. aeruginosa.[5][6] Consider molecular methods to check for AmpC overexpression.
Unexpectedly low MICs for the carbapenem alone. The test strain may not be a potent carbapenemase producer.Confirm the resistance mechanism of your bacterial strain using molecular methods (e.g., PCR for carbapenemase genes).
Inoculum density is too low.A lower than standard inoculum can lead to falsely low MICs. Re-standardize your inoculum preparation.
"Skipped wells" or trailing endpoints in broth microdilution. This can be indicative of a narrow concentration range where inhibition occurs or heteroresistance within the bacterial population.Repeat the assay with a narrower dilution series around the suspected MIC. Visually inspect wells for any signs of growth, even if faint.

2. Difficulty in Interpreting Results

Symptom Potential Cause Recommended Action
Some level of growth inhibition is observed with the DBO inhibitor alone. This compound itself lacks direct antibacterial activity at concentrations up to 128 mg/L.[2] However, some other DBOs may have intrinsic activity against certain bacterial species.Test the DBO inhibitor alone across a range of concentrations to determine its intrinsic MIC. This will help differentiate its inhibitory effect from its potentiation of the carbapenem.
Unclear zone of inhibition in disk diffusion or agar dilution. Swarming growth of the test organism.For swarming bacteria, agar dilution may be a more reliable method than disk diffusion.[7]
The presence of resistant subpopulations.Examine the zone edge for any colonies, which may indicate the presence of resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. It works by covalently binding to and inactivating serine β-lactamases, thereby protecting β-lactam antibiotics, like carbapenems, from enzymatic degradation by these enzymes. This compound is particularly effective against Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) β-lactamases.[2][8]

Q2: Against which types of carbapenemases is this compound most effective?

A2: this compound shows distinctive and potent activity against OXA-type carbapenemases, which are a significant cause of carbapenem resistance in Acinetobacter baumannii.[2][3] It also effectively inhibits KPC enzymes.[2] However, it does not potentiate carbapenems against metallo-β-lactamases (MBLs).[2]

Q3: What is the recommended method for determining the MIC of a carbapenem in combination with this compound?

A3: The Clinical and Laboratory Standards Institute (CLSI) agar dilution method is a commonly used and reliable technique.[2][3] In this method, varying concentrations of the carbapenem are incorporated into the agar, while this compound is maintained at a fixed concentration (typically 4 or 8 mg/L).[2][3] Broth microdilution can also be used, following similar principles of a fixed inhibitor concentration.

Q4: Why is it important to use a fixed concentration of this compound in susceptibility testing?

A4: Using a fixed concentration of the inhibitor mimics the expected steady-state concentration in a clinical setting and provides a standardized method for evaluating the potentiation of the partner antibiotic. This approach is crucial for generating reproducible and comparable MIC data.

Q5: Can resistance to the this compound/carbapenem combination develop during testing?

A5: Yes, the emergence of resistance is possible. For instance, in P. aeruginosa, increased expression of the chromosomal AmpC β-lactamase has been associated with higher MICs for meropenem in combination with this compound.[5][6] It is important to be vigilant for the appearance of resistant colonies within inhibition zones or at higher dilutions in MIC assays.

Quantitative Data Summary

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Gram-Negative Pathogens

Organism (Resistance Mechanism)Meropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)Reference
K. pneumoniae (KPC-producing)--All isolates susceptible[5]
A. baumannii (Carbapenem-resistant)>164 (MIC₅₀), 8 (MIC₉₀)2 (MIC₅₀), 4 (MIC₉₀)[6]
A. baumannii (OXA-23 producer)>164 (MIC₅₀), 4 (MIC₉₀)2 (MIC₅₀), 4 (MIC₉₀)[6]
P. aeruginosa (Carbapenem-resistant)≥168 (MIC₅₀), >16 (MIC₉₀)8 (MIC₅₀), >16 (MIC₉₀)[6]
Enterobacteriaceae (OXA-48/OXA-181 or KPC)>2≤2≤2[2]
A. baumannii (OXA-23)-≤2 (for 9/10 isolates)-[2]
P. aeruginosa (OXA-181)64-1282-82-8[2]

Experimental Protocols

1. MIC Determination by Agar Dilution (CLSI Method)

This protocol is adapted from the CLSI M07 guidelines and studies on this compound.[2][3]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Carbapenem (e.g., Meropenem) stock solution

  • This compound stock solution

  • Sterile saline (0.85%)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Media Preparation: Prepare molten MHA and cool to 45-50°C.

  • Drug Incorporation: For each desired final carbapenem concentration, add the appropriate volume of the carbapenem stock solution to a separate aliquot of molten MHA. For the combination plates, also add the appropriate volume of the this compound stock solution to achieve a final fixed concentration of 4 or 8 mg/L. Also prepare a growth control plate with no antimicrobial agents and a plate with only this compound to check for intrinsic activity.

  • Plate Pouring: Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:10 in sterile saline to obtain the final inoculum of approximately 1.5 x 10⁷ CFU/mL.

  • Inoculation: Using an inoculator, spot-inoculate the prepared agar plates with the bacterial suspension. The final inoculum delivered to the agar surface should be approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the carbapenem that completely inhibits visible bacterial growth, disregarding a single colony or a faint haze.

2. Time-Kill Assay

This protocol provides a general framework for performing a time-kill assay.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Carbapenem and this compound stock solutions

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline

  • Sterile test tubes or flasks

  • Incubator shaker

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare test tubes or flasks containing CAMHB with the following conditions:

    • Growth control (no drug)

    • Carbapenem alone at a specific concentration (e.g., 1x or 2x MIC)

    • This compound alone at a fixed concentration (e.g., 4 or 8 mg/L)

    • Carbapenem and this compound in combination

  • Incubation: Incubate all tubes at 35 ± 2°C with constant agitation.

  • Sampling and Enumeration: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_media Prepare Molten MHA start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum add_drugs Incorporate Carbapenem +/- this compound prep_media->add_drugs inoculate Spot Inoculate Plates prep_inoculum->inoculate pour_plates Pour Agar Plates add_drugs->pour_plates pour_plates->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Agar Dilution.

Signaling_Pathway_Inhibition cluster_bacterium Gram-Negative Bacterium Carbapenem Carbapenem Beta-lactamase Beta-lactamase Carbapenem->Beta-lactamase Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to This compound This compound This compound->Beta-lactamase Inhibits

Caption: Mechanism of this compound Potentiation of Carbapenems.

Troubleshooting_Logic start Inconsistent MIC Results check_inoculum Check Inoculum Standardization (0.5 McFarland) start->check_inoculum check_inoculum->start [Inconsistent] check_reagents Verify Reagent Preparation (Fresh Stocks) check_inoculum->check_reagents [Consistent] check_reagents->start [Incorrect] check_inhibitor_conc Confirm Fixed Inhibitor Concentration (4 or 8 mg/L) check_reagents->check_inhibitor_conc [Correct] check_inhibitor_conc->start [Incorrect] investigate_resistance Investigate Resistance (e.g., AmpC overexpression) check_inhibitor_conc->investigate_resistance [Correct] resolve Consistent Results investigate_resistance->resolve

Caption: Logical Flow for Troubleshooting Inconsistent MICs.

References

Technical Support Center: Optimizing Inoculum Preparation for WCK-4234 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing inoculum preparation for WCK-4234 susceptibility testing. Accurate and reproducible susceptibility testing is critical for the evaluation of novel antimicrobial agents. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of inoculum for this compound susceptibility testing.

Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) results across experiments. Inconsistent inoculum density. The "inoculum effect" is a known phenomenon where the MIC of many antibiotics, particularly β-lactams, is influenced by the initial bacterial density.[1][2][3]Strictly adhere to standardized inoculum preparation protocols (e.g., CLSI or EUCAST guidelines).[1] Use a spectrophotometer or a McFarland standard to normalize the bacterial suspension before dilution. Regularly perform viable cell counts (CFU/mL) to verify the final inoculum concentration.
This compound appears less potent than expected, with higher MICs observed. The inoculum concentration is too high. A higher bacterial load can lead to an overestimation of the MIC, a phenomenon known as the inoculum effect.[1][2][4]Ensure the final inoculum in the susceptibility test is within the recommended range (e.g., 5 x 10^5 CFU/mL).[1][2][3] Prepare fresh bacterial suspensions for each experiment and verify the density before use.
Contamination of the inoculum. Non-sterile handling during inoculum preparation.Use aseptic techniques throughout the entire process. Work in a laminar flow hood, use sterile loops, tubes, and reagents. Visually inspect cultures for any signs of contamination.
Poor or no bacterial growth in the control wells. The inoculum concentration is too low, or the bacteria are not viable.[4]Ensure the starting bacterial culture is in the logarithmic growth phase. Use a fresh culture for each experiment. Verify the final inoculum concentration by plate counting.
Difficulty in achieving a consistent starting turbidity (e.g., 0.5 McFarland). Variation in colony morphology or clumping of bacteria.For mucoid or clumping strains, vortex the suspension with sterile glass beads to break up aggregates. Ensure colonies are well-isolated and of similar morphology before preparing the suspension.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard inoculum concentration for this compound susceptibility testing?

A1: While specific studies on this compound are not detailed in the provided results, for antimicrobial susceptibility testing in general, and particularly for β-lactams, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standardized inoculum of approximately 5 x 10^5 CFU/mL.[1] The acceptable range for CLSI is 2 x 10^5 to 8 x 10^5 CFU/mL, and for EUCAST it is 3 x 10^5 to 7 x 10^5 CFU/mL.[1]

Q2: How does the inoculum size affect the MIC of this compound?

A2: The phenomenon known as the "inoculum effect" can significantly impact the MIC values of many antibiotics, especially β-lactams.[1][2][3] An increase in the inoculum density can lead to a substantial increase in the observed MIC.[4][5][6] This is often more pronounced in bacteria that produce β-lactamases.[2][3] Therefore, precise control of the inoculum size is crucial for accurate and reproducible susceptibility testing of this compound, which is a β-lactamase inhibitor.

Q3: What are the best practices for preparing a standardized bacterial inoculum?

A3: To prepare a standardized inoculum, it is recommended to:

  • Use colonies from a fresh (18-24 hour) agar plate.

  • Select several morphologically similar colonies.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Dilute this standardized suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the testing medium.

Q4: Can I use a frozen bacterial stock to prepare the inoculum directly?

A4: It is not recommended to prepare the inoculum directly from a frozen stock. For best results, subculture the frozen stock onto a fresh agar plate and incubate overnight. Then, use colonies from this fresh plate to prepare the inoculum suspension. This ensures that the bacteria are in a consistent and viable physiological state for testing.

Q5: What quality control measures should be implemented for inoculum preparation?

A5: Regular quality control is essential. This includes:

  • Verifying the purity of the bacterial culture before preparing the inoculum.

  • Calibrating and maintaining the spectrophotometer or other instruments used for turbidity measurement.

  • Periodically performing viable cell counts (plate counts) to confirm the correlation between the turbidity standard and the actual CFU/mL.

  • Including reference strains with known MICs in each batch of susceptibility tests to monitor the entire testing process, including inoculum preparation.

Experimental Protocols

Protocol 1: Broth Microdilution Inoculum Preparation (CLSI Guideline)

This protocol describes the preparation of a bacterial inoculum for broth microdilution susceptibility testing according to CLSI guidelines.

  • Culture Preparation: From a fresh (18-24 hours) culture on a non-selective agar plate, touch 3-5 well-isolated colonies of similar morphology with a sterile loop.

  • Initial Suspension: Transfer the colonies into a tube containing 4-5 mL of a suitable sterile broth (e.g., Mueller-Hinton Broth) or saline (0.85% NaCl).

  • Turbidity Adjustment: Vortex the tube thoroughly to create a smooth suspension. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for a 1 cm light path). This suspension will contain approximately 1 x 10^8 CFU/mL.

  • Final Dilution: Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth). A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of broth) followed by another dilution as needed to achieve the final target inoculum of 5 x 10^5 CFU/mL in each well of the microdilution plate after inoculation.

  • Inoculum Verification: Perform a viable count on the final inoculum to confirm its concentration. Prepare serial dilutions of the inoculum and plate a known volume onto a non-selective agar plate. After incubation, count the colonies to determine the CFU/mL.

Quantitative Data Summary

The following tables summarize the impact of inoculum density on the Minimum Inhibitory Concentration (MIC) for various antibiotics, illustrating the significance of the inoculum effect.

Table 1: Effect of Inoculum Density on MIC of Various Antibiotics against E. coli ATCC 25922

Inoculum Density (CFU/mL)Fold Increase in MIC (Range)
> 5 x 10^53 to >100
Data derived from a study on the inoculum effect of antimicrobial peptides.[1]

Table 2: Impact of Increasing Inoculum Size on MICs for Lactic Acid Bacteria

Inoculum Density IncreasePercentage of Combinations with Identical MICsPercentage of Combinations with a Twofold MIC IncreasePercentage of Combinations with a Fourfold MIC Increase
3 x 10^4 to 3 x 10^5 CFU/mL69%30%1%
Data from a study on the effects of inoculum size on broth microdilution susceptibility testing of lactic acid bacteria.[4]

Table 3: Inoculum Effect on Cefepime and Meropenem MICs

AntibioticBacterial Strain TypeInoculum ChangeResulting Fold Increase in MIC (log2)
CefepimeResistant and Susceptible Dose-Dependent2-fold increase1.6
MeropenemCarbapenemase-producing2-fold reduction1.26 (reduction)
Data from a study quantifying the inoculum effect using inkjet printing technology.[2][3][7]

Visualizations

Inoculum_Preparation_Workflow Figure 1: Standardized Inoculum Preparation Workflow cluster_prep Inoculum Preparation cluster_qc Quality Control start Start: Select 3-5 Colonies (18-24h plate) suspend Suspend in Sterile Broth/Saline start->suspend adjust Adjust to 0.5 McFarland Standard (~1x10^8 CFU/mL) suspend->adjust dilute Dilute to Final Concentration (~5x10^5 CFU/mL) adjust->dilute verify Viable Count Verification (Plate Count) dilute->verify proceed Proceed with Susceptibility Testing verify->proceed Correct Concentration troubleshoot Troubleshoot Inoculum Prep verify->troubleshoot Incorrect Concentration Inoculum_Effect_Logic Figure 2: Impact of Inoculum Density on MIC cluster_input Inoculum Concentration cluster_output Observed MIC Outcome low Low Inoculum (< 2x10^5 CFU/mL) underestimation Potential Underestimation of MIC (False Susceptibility) low->underestimation standard Standard Inoculum (5x10^5 CFU/mL) accurate Accurate and Reproducible MIC standard->accurate high High Inoculum (> 8x10^5 CFU/mL) overestimation Potential Overestimation of MIC (False Resistance) high->overestimation

References

Technical Support Center: WCK-4234 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-4234 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It does not possess intrinsic antibacterial activity. Instead, its primary function is to restore the in vitro activity of carbapenem antibiotics, such as imipenem and meropenem, against bacteria that produce certain β-lactamase enzymes. This compound is a potent inactivator of Ambler Class A, C, and particularly Class D (OXA-type) β-lactamases.[1]

Q2: Against which types of bacteria is this compound effective in vitro?

This compound has demonstrated potent in vitro activity in combination with carbapenems against:

  • Enterobacteriaceae: Particularly those producing KPC and OXA-48/OXA-181 carbapenemases.

  • Acinetobacter baumannii: Especially isolates that produce OXA-23, OXA-24/40, and OXA-58 carbapenemases, or that overexpress the chromosomal OXA-51 enzyme.

  • Pseudomonas aeruginosa: In some cases of isolates producing specific β-lactamases like OXA-181.

It is important to note that this compound does not potentiate carbapenems against bacteria producing metallo-β-lactamases (MBLs).[2]

Q3: What are the recommended concentrations of this compound for in vitro susceptibility testing?

In most published studies, this compound is used at a fixed concentration of 4 or 8 mg/L when performing minimum inhibitory concentration (MIC) testing with a carbapenem partner.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

Issue 1: Higher than expected MIC values for carbapenem/WCK-4234 combination against susceptible strains.

Several factors related to the experimental setup can influence the in vitro activity of this compound.

  • Suboptimal Media Composition: The composition of the culture medium is critical for accurate MIC determination. For diazabicyclooctane inhibitors like this compound, cation-adjusted Mueller-Hinton (MH) broth is recommended.[3] The concentration of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can impact the apparent activity of some antimicrobial agents. While direct evidence for this compound is not available, it is a known factor for other classes of antibiotics.

  • Incorrect pH of the Medium: The pH of the testing medium can affect the stability and activity of both the β-lactamase inhibitor and the carbapenem. While specific studies on the optimal pH for this compound are not available, a neutral pH is generally recommended for standard antimicrobial susceptibility testing.

  • Inoculum Effect: A higher than standard bacterial inoculum can sometimes lead to increased MIC values for β-lactam/β-lactamase inhibitor combinations. This phenomenon, known as the inoculum effect, has been observed with other carbapenem/inhibitor pairs against Klebsiella pneumoniae.[4]

Issue 2: Inconsistent or variable results between experiments.

In addition to the factors mentioned above, the following can contribute to variability in in vitro results:

  • Bicarbonate Concentration: The presence and concentration of sodium bicarbonate in the culture medium can influence the activity of some β-lactam antibiotics. Bicarbonate has been shown to alter the susceptibility of various bacteria to different classes of antibiotics.[5][6] While specific data for this compound is not available, using a consistent and controlled bicarbonate concentration in your media is advisable for reproducible results.

  • Storage and Handling of this compound: The stability of this compound in solution over time and at different temperatures is not well-documented in publicly available literature. It is recommended to prepare fresh solutions of this compound for each experiment or to conduct stability studies for your specific storage conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution (as per CLSI guidelines):

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. Ensure the final pH is within the recommended range.

  • Antibiotic and Inhibitor Preparation: Prepare stock solutions of the carbapenem (e.g., meropenem, imipenem) and this compound.

  • Agar Plate Preparation: Aseptically add serial twofold dilutions of the carbapenem to molten and cooled Mueller-Hinton agar. For the test plates, also add a fixed concentration of this compound (e.g., 4 or 8 mg/L). Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth, disregarding a single colony or a faint haze.

Quantitative Data Summary

Table 1: In Vitro Potentiating Activity of this compound in Combination with Carbapenems against Resistant Gram-Negative Bacilli.

Bacterial SpeciesResistance MechanismCarbapenemCarbapenem MIC (mg/L)Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L)
EnterobacteriaceaeKPC, OXA-48/181Imipenem/Meropenem>2≤2
A. baumanniiOXA-23Imipenem/Meropenem>2≤2
P. aeruginosaOXA-181Imipenem/Meropenem64-1282-8

Note: Data is compiled from published studies and represents a general trend. Actual MIC values may vary depending on the specific isolate.[2]

Visualizations

WCK4234_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_intervention Therapeutic Intervention Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Beta_Lactamase β-Lactamase (e.g., OXA, KPC) Beta_Lactamase->Carbapenem Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to WCK4234 This compound WCK4234->Beta_Lactamase Inhibits

Caption: Mechanism of action of this compound in potentiating carbapenem activity.

Troubleshooting_Workflow Start High MIC Observed Check_Media Verify Media Composition (Cation-Adjusted MHB) Start->Check_Media Check_pH Confirm Neutral pH of Media Check_Media->Check_pH Check_Inoculum Ensure Standardized Inoculum Density Check_pH->Check_Inoculum Consider_Bicarbonate Assess Bicarbonate Concentration Consistency Check_Inoculum->Consider_Bicarbonate Review_Storage Review this compound Storage and Handling Consider_Bicarbonate->Review_Storage Result Optimized Experiment Review_Storage->Result

Caption: Troubleshooting workflow for unexpected in vitro results with this compound.

References

Technical Support Center: Refining Animal Infection Models for WCK-4234 Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal infection models to evaluate the efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound in combination with a carbapenem like meropenem.

IssuePotential Cause(s)Recommended Solution(s)
High variability in bacterial burden (CFU counts) between animals in the same group. - Inconsistent inoculum preparation and administration.- Variability in the level of immunosuppression.- Differences in animal health status.- Ensure a homogenous bacterial suspension and precise injection/instillation volume.- Administer cyclophosphamide accurately based on individual animal weight.- Acclimatize animals properly and exclude any with signs of illness before the experiment.
Inconsistent or lower-than-expected bacterial growth in the control group. - Bacterial strain has low virulence in the chosen model.- Inoculum size is too low.- The level of neutropenia is insufficient.[1][2]- Use a well-characterized, virulent strain known to establish robust infection.- Perform a pilot study to determine the optimal inoculum size that results in a consistent infection.- Verify the neutropenia induction protocol, including cyclophosphamide dosage and timing.[3][4]
Unexpected mortality in the control or treatment groups. - Overwhelming infection due to a hypervirulent strain or excessive inoculum.- Animal stress or underlying health issues.- Toxicity from the therapeutic agent at the tested dose.- Titrate the bacterial inoculum to a level that establishes a consistent but non-lethal infection within the experimental timeframe.- Ensure proper animal handling and housing conditions.- Include a toxicity control group receiving the highest dose of the drug without infection.
Lack of significant efficacy with this compound combination therapy despite in vitro susceptibility. - Suboptimal dosing regimen (dose, frequency, or duration).- Poor pharmacokinetic properties of the drug combination in the animal model.- Emergence of in vivo resistance.- Perform dose-ranging studies to determine the optimal therapeutic dose.- Conduct pharmacokinetic studies to assess drug exposure at the site of infection.- Plate tissue homogenates on agar containing the antibiotic combination to screen for resistant mutants.
Difficulty in establishing a consistent lung infection. - Improper instillation technique leading to variability in bacterial deposition.- Rapid clearance of bacteria by innate immune mechanisms in immunocompetent animals.- Utilize intratracheal or intranasal instillation methods with care to ensure consistent delivery to the lungs.- Employ an appropriate immunosuppression regimen to reduce early bacterial clearance.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the most appropriate animal models for evaluating the efficacy of this compound?

A1: The neutropenic thigh infection model and the murine lung infection model are the most commonly used and relevant models for evaluating antibiotics like this compound against Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.[6][7] The thigh model is highly standardized and ideal for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies, while the lung model more closely mimics clinical pneumonia.[8][9]

Q2: Why is it necessary to induce neutropenia in these models?

A2: Inducing neutropenia, typically with cyclophosphamide, reduces the host's innate immune response, allowing for more consistent and robust bacterial growth.[10][11] This is particularly important for pathogens that may be cleared too quickly in immunocompetent animals, making it easier to assess the direct antimicrobial effect of the drug.

Q3: What bacterial strains should be used in these models?

A3: It is recommended to use well-characterized, clinically relevant strains with known resistance mechanisms, such as carbapenemase-producing (e.g., KPC, OXA) Acinetobacter baumannii or Pseudomonas aeruginosa. Using multiple strains can provide a broader understanding of the drug's spectrum of activity.

Q4: How should the bacterial inoculum be prepared and administered?

A4: Bacteria should be grown to the mid-logarithmic phase, washed, and resuspended in a suitable medium like saline or phosphate-buffered saline (PBS). The inoculum concentration should be verified by plating serial dilutions. For the thigh model, a small volume (e.g., 0.1 mL) is injected intramuscularly.[4] For the lung model, intranasal or intratracheal instillation is used.

Q5: What are the key endpoints to measure in these models?

A5: The primary endpoint is the bacterial burden in the target tissue (thigh or lungs), typically measured as colony-forming units (CFU) per gram of tissue.[8] Other important endpoints include survival rates, clinical scores (e.g., mobility, ruffled fur), body weight changes, and systemic bacterial dissemination (e.g., in the spleen or blood).

Q6: How is the bacterial load in the tissues quantified?

A6: Tissues are aseptically harvested, weighed, and homogenized in a sterile buffer. Serial dilutions of the homogenate are then plated on appropriate agar plates, and colonies are counted after incubation.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of meropenem in combination with this compound against various Gram-negative pathogens.

PathogenResistance MechanismModelMeropenem MIC (µg/mL)Meropenem + this compound MIC (µg/mL)In Vivo Efficacy (log10 CFU reduction vs. control)Reference
A. baumanniiOXA-23Murine Lung Infection>642>2[6]
A. baumanniiOXA-51 (hyperproduced)Murine Peritonitis1284Significant survival benefit[6]
K. pneumoniaeKPC-2Neutropenic Thigh641>2.5[7]
P. aeruginosaOXA-181Not specified64-1282-8Not specified[12]
E. coliKPCNot specified>32≤2Not specified[6][13]

Experimental Protocols

Neutropenic Thigh Infection Model
  • Animal Selection: Use specific-pathogen-free mice (e.g., C57BL/6 or BALB/c), typically female, weighing 20-25g.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of 100 mg/kg one day before infection.[3][4]

  • Inoculum Preparation:

    • Culture the bacterial strain to mid-log phase in a suitable broth (e.g., Mueller-Hinton Broth).

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection:

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment with this compound in combination with meropenem at a specified time post-infection (e.g., 2 hours). Administer via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Endpoint Analysis:

    • At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Murine Lung Infection Model
  • Animal Selection and Neutropenia Induction: Follow the same procedures as for the neutropenic thigh model.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the thigh model.

  • Infection:

    • Anesthetize the mice.

    • Administer the bacterial inoculum (e.g., 20-50 µL of 10^8 CFU/mL) via intranasal or intratracheal instillation.

  • Treatment:

    • Initiate treatment with the this compound combination at a specified time post-infection.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice.

    • Aseptically remove the lungs, weigh them, and homogenize.

    • Determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

Visualizations

Experimental_Workflow_Thigh_Model cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis animal_selection Animal Selection neutropenia Neutropenia Induction (Cyclophosphamide) animal_selection->neutropenia inoculum_prep Inoculum Preparation neutropenia->inoculum_prep infection Thigh Infection (Intramuscular Injection) inoculum_prep->infection treatment Treatment Initiation (this compound + Meropenem) infection->treatment euthanasia Euthanasia treatment->euthanasia tissue_harvest Thigh Harvest & Homogenization euthanasia->tissue_harvest cfu_quant CFU Quantification tissue_harvest->cfu_quant

Caption: Workflow for the neutropenic thigh infection model.

WCK4234_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis BetaLactamase β-Lactamase (e.g., OXA, KPC) CellWall->BacterialLysis Disruption leads to Meropenem Meropenem Meropenem->PBP Inhibition Meropenem->BetaLactamase Hydrolysis WCK4234 This compound WCK4234->BetaLactamase Inhibition

Caption: Mechanism of action of this compound with meropenem.

References

how to interpret borderline MIC results with WCK-4234

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline Minimum Inhibitory Concentration (MIC) results for the novel β-lactamase inhibitor, WCK-4234, when tested in combination with carbapenems like meropenem or imipenem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It does not have intrinsic antibacterial activity but functions by inhibiting a wide range of β-lactamase enzymes produced by bacteria, including class A, C, and notably, class D (OXA-type) carbapenemases.[1][2][3][4] By inactivating these enzymes, this compound restores the activity of carbapenem antibiotics like meropenem and imipenem against many multidrug-resistant Gram-negative bacteria.[1][2][4]

Q2: What is a "borderline" MIC result and why does it occur?

A "borderline" MIC result is not a formal clinical category but is a term researchers may use for results that are difficult to interpret. This can occur for several reasons:

  • Proximity to a Potential Breakpoint: The MIC value may fall near a potential, yet-to-be-established, susceptibility breakpoint.

  • Inherent Variability: All laboratory tests have some degree of inherent variability. A borderline result may be on the edge of what is considered a significant difference.

  • Inoculum Effect: The density of the bacterial inoculum used in the assay can influence the MIC value.

  • Experimental Inconsistency: Minor deviations in experimental protocol can lead to variable results.

Q3: How should I interpret an MIC result for the this compound/carbapenem combination in the absence of established clinical breakpoints?

Without established clinical breakpoints from regulatory bodies like CLSI or EUCAST, a definitive "Susceptible," "Intermediate," or "Resistant" interpretation is not possible. However, for research and development purposes, you can interpret the results by:

  • Comparing to a Baseline: Compare the MIC of the carbapenem alone to the MIC of the carbapenem in combination with a fixed concentration of this compound. A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of this compound indicates that it is effective at inhibiting the resistance mechanism.

  • Considering Preclinical PK/PD Data: While specific PK/PD targets for this compound are not yet established, general principles for carbapenems suggest that the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC) is a key predictor of efficacy. A preclinical pharmacokinetic study in beagle dogs showed that this compound and meropenem have an elimination half-life of approximately 0.8 hours.[5] Researchers can use such preliminary data to model potential exposures and contextualize in vitro MIC values.

  • Utilizing Epidemiological Cutoff Values (ECOFFs): ECOFFs distinguish wild-type from non-wild-type bacterial populations based on MIC distributions. An MIC value above the ECOFF for a particular species suggests the presence of acquired resistance mechanisms.

Q4: What is the "Area of Technical Uncertainty" (ATU) and how does it apply to my results?

The Area of Technical Uncertainty (ATU) is a concept introduced by EUCAST. It is a range of MIC values or zone diameters where the results are less reproducible and the interpretation of susceptibility may be uncertain. If your MIC result falls within a potential ATU, it should be a trigger for further investigation, such as repeating the test or using an alternative method to confirm the result.

Troubleshooting Guide

This guide addresses common issues that may be perceived as "borderline" or inconsistent results during MIC testing with this compound.

Issue Potential Causes Troubleshooting Steps
Inconsistent MIC values for the same isolate across experiments. Inoculum density variation.Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard).
Improper preparation or storage of this compound or carbapenem stock solutions.Prepare stock solutions fresh or store as recommended. Avoid repeated freeze-thaw cycles.
Pipetting errors during serial dilutions.Calibrate pipettes regularly and use fresh tips for each dilution.
Variations in incubation time or temperature.Strictly adhere to a standardized incubation period (e.g., 16-20 hours) and temperature (35°C ± 2°C).
MIC values for Quality Control (QC) strains are out of the expected range. Contamination or genetic drift of the QC strain.Verify the identity and purity of the QC strain. Use a fresh culture from a reputable source (e.g., ATCC).
Systemic error in the assay.Review the entire experimental protocol for deviations. Check media quality, incubator performance, and reagent preparation.
Unexpectedly high MICs for the this compound/carbapenem combination. Presence of a resistance mechanism not inhibited by this compound (e.g., metallo-β-lactamases).This compound is not effective against metallo-β-lactamases.[2] Consider molecular testing to identify the resistance mechanism.
Intrinsic resistance of the bacterial species.Some bacterial species may have intrinsic resistance mechanisms not overcome by the combination.

Data Presentation

Summarizing MIC data in a structured table is crucial for clear interpretation and comparison.

Table 1: Example of MIC Data Presentation for Meropenem and this compound

Isolate IDOrganismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold-change in MIC
Strain AA. baumannii64416
Strain BK. pneumoniae128264
Strain CP. aeruginosa32162
ATCC 25922E. coli≤0.06≤0.06-

Experimental Protocols

1. Broth Microdilution MIC Assay for this compound Combinations

This protocol is adapted from CLSI guidelines for broth microdilution testing of β-lactam/β-lactamase inhibitor combinations.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • This compound and carbapenem (meropenem or imipenem) analytical grade powder

    • Bacterial isolates and QC strains

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the carbapenem at a concentration 100 times the highest final concentration to be tested.

      • Prepare a stock solution of this compound. The final concentration of this compound in all wells should be constant (e.g., 4 µg/mL or 8 µg/mL).

    • Plate Preparation:

      • In a 96-well plate, perform serial two-fold dilutions of the carbapenem in CAMHB.

      • Add this compound to each well (except the growth control well) to achieve the desired fixed final concentration.

    • Inoculum Preparation:

      • From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

      • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation and Incubation:

      • Inoculate each well with the prepared bacterial suspension.

      • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

      • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Result Interpretation:

      • The MIC is the lowest concentration of the carbapenem (in the presence of the fixed concentration of this compound) that completely inhibits visible bacterial growth.

2. Agar Dilution MIC Assay for this compound Combinations

This protocol is based on CLSI guidelines for agar dilution testing.

  • Materials:

    • Mueller-Hinton Agar (MHA)

    • This compound and carbapenem (meropenem or imipenem) analytical grade powder

    • Bacterial isolates and QC strains

    • Inoculum replicating device

  • Procedure:

    • Plate Preparation:

      • Prepare a series of MHA plates, each containing a specific concentration of the carbapenem.

      • For the test plates, add this compound to the molten agar to achieve a fixed final concentration (e.g., 4 µg/mL or 8 µg/mL) along with the respective carbapenem concentration.

      • Also prepare control plates with the carbapenem alone and a growth control plate with no antibiotic or inhibitor.

    • Inoculum Preparation:

      • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.

    • Inoculation and Incubation:

      • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of each agar plate.

      • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • Result Interpretation:

      • The MIC is the lowest concentration of the carbapenem (with the fixed concentration of this compound) that prevents visible growth of the bacteria on the agar.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare this compound and Carbapenem Stock Solutions plate_prep Prepare Serial Dilutions of Carbapenem with a Fixed Concentration of this compound reagent_prep->plate_prep inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation plate_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic compare_mic Compare MIC of Carbapenem with and without this compound read_mic->compare_mic

Caption: Workflow for MIC determination of this compound combinations.

borderline_mic_interpretation start Borderline MIC Result (e.g., inconsistent or near a potential cutoff) check_protocol Review Experimental Protocol for Deviations start->check_protocol repeat_assay Repeat Assay with Strict Adherence to Protocol check_protocol->repeat_assay Deviation Found consistent_results Are Results Consistent? check_protocol->consistent_results No Deviation Found repeat_assay->consistent_results investigate_further Investigate Further: - Alternative MIC method - Molecular characterization of resistance - Consider PK/PD data consistent_results->investigate_further Yes document_variability Document Variability and Report Range of MICs consistent_results->document_variability No

Caption: Decision-making process for interpreting borderline MIC results.

References

ensuring accurate WCK-4234 dosage in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable dosing of WCK-4234 in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound in combination with meropenem for murine infection models?

A1: While published studies confirm the efficacy of the meropenem/WCK-4234 combination in murine peritonitis and neutropenic lung infection models, specific dosages for this compound in mice have not been explicitly detailed in the available literature.[1][2] However, based on pharmacokinetic data from studies in beagle dogs where a 1:1 ratio of this compound to meropenem was used, a similar ratio can be considered for murine studies as a starting point.

For meropenem, high-dose regimens are often used in murine models to simulate human exposures. A study on a similar combination (meropenem/vaborbactam) utilized a meropenem dose of 300 mg/kg in a neutropenic mouse thigh infection model.

Recommended Starting Dosage for Murine Models:

ComponentSuggested DoseRationale
Meropenem100 - 300 mg/kgBased on high-dose carbapenem regimens in similar murine infection models.
This compound100 - 300 mg/kgBased on a 1:1 ratio with meropenem, as observed in canine pharmacokinetic studies.

It is crucial to perform a dose-ranging study to determine the optimal effective dose for your specific animal model, bacterial strain, and infection type.

Q2: What were the findings of pharmacokinetic studies of this compound in animals?

A2: A pharmacokinetic study in beagle dogs administered this compound and meropenem intravenously in a 1:1 ratio provided the following key parameters:

Dose (this compound + Meropenem)Mean Cmax of this compound (µg/mL)Mean AUC of this compound (µg·h/mL)Elimination Half-life (h)
15 mg/kg + 15 mg/kg38.347.8~0.8
30 mg/kg + 30 mg/kg77.477.1~0.8

Q3: What are the recommended in vitro concentrations of this compound to use for susceptibility testing?

A3: In vitro studies have consistently used fixed concentrations of this compound to assess its ability to potentiate the activity of carbapenems like imipenem and meropenem. The most commonly used concentrations are:

  • 4 µg/mL

  • 8 µg/mL

These concentrations have been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) of carbapenems against various resistant Gram-negative bacteria.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor. It works by inactivating a broad spectrum of β-lactamase enzymes produced by bacteria, including class A, C, and D carbapenemases. By inhibiting these enzymes, this compound restores the activity of carbapenem antibiotics against otherwise resistant bacteria.

Q5: How should this compound be formulated for intravenous administration in animal studies?

A5: While specific formulation details for this compound are not publicly available, general principles for preparing compounds for intravenous administration in mice should be followed. It is recommended to use a sterile, isotonic vehicle. The choice of vehicle may depend on the solubility of the compound. A study on intravenous formulations for mouse pharmacokinetic studies suggests that solvents like polyethylene glycol 400 (PEG400), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), ethanol, and propylene glycol can be used, but their tolerability and potential for adverse effects should be considered. It is crucial to perform tolerability studies with the chosen vehicle and formulation before proceeding with efficacy studies.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in vivo.

Potential Cause Troubleshooting Steps
Suboptimal Dosage The recommended dosages are starting points. Perform a dose-response study to identify the optimal dose of both meropenem and this compound for your specific model.
Inadequate Drug Exposure Confirm the pharmacokinetic profile of your formulation in the animal model being used. Factors such as rapid clearance can affect efficacy.
Formulation/Stability Issues Ensure the stability of the formulated this compound and meropenem solution for the duration of the experiment. Prepare fresh solutions as needed. Consider the choice of vehicle and potential for precipitation.
Severity of Infection The bacterial inoculum and the timing of treatment initiation can significantly impact outcomes. Ensure your infection model is well-characterized and reproducible.
Host Factors The immune status of the animal (e.g., neutropenic vs. immunocompetent) will influence the required antibiotic exposure for efficacy.

Issue 2: Adverse events or toxicity observed in study animals.

Potential Cause Troubleshooting Steps
High Drug Concentration Reduce the dose of this compound and/or meropenem. Conduct a maximum tolerated dose (MTD) study.
Vehicle Toxicity Perform a vehicle-only control group to assess for any adverse effects related to the formulation vehicle. Consider alternative, more biocompatible vehicles.
Rapid Infusion Rate Administer the intravenous injection more slowly to minimize acute toxicity.

Experimental Protocols

Murine Peritonitis Infection Model (Sepsis)

This protocol provides a general framework. Specific parameters should be optimized for your research needs.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A well-characterized carbapenem-resistant Gram-negative strain (e.g., Klebsiella pneumoniae, Acinetobacter baumannii).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on appropriate agar plates.

    • Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁸ CFU/mL.

    • To enhance virulence, mix the bacterial suspension 1:1 with a 6% solution of hog gastric mucin immediately before injection. This will result in a final mucin concentration of 3%.

  • Infection:

    • Inject 0.5 mL of the bacterial/mucin suspension intraperitoneally (IP) into each mouse. This will deliver a bacterial challenge of approximately 2.5 x 10⁷ CFU.

  • Treatment:

    • Initiate treatment at a clinically relevant time point post-infection (e.g., 1-2 hours).

    • Administer meropenem and this compound intravenously (IV) via the tail vein.

    • Include appropriate control groups: vehicle control, meropenem alone, and this compound alone.

  • Monitoring and Endpoints:

    • Monitor animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).

    • Primary endpoint: Survival over a defined period (e.g., 7 days).

    • Secondary endpoints (optional): Determine bacterial load in peritoneal lavage fluid and blood at specific time points.

Neutropenic Murine Lung Infection Model

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Induction of Neutropenia:

    • Administer cyclophosphamide IP at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This will induce profound neutropenia.

  • Bacterial Strain: A carbapenem-resistant respiratory pathogen (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Lightly anesthetize the mice.

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mice. The inoculum will be inhaled into the lungs.

  • Treatment:

    • Begin treatment 2 hours post-infection.

    • Administer meropenem and this compound IV or subcutaneously (SC).

    • Include necessary control groups.

  • Monitoring and Endpoints:

    • Monitor for signs of respiratory distress.

    • Primary endpoint: Bacterial load in the lungs (CFU/lung) at 24 hours post-treatment. Lungs are harvested, homogenized, and plated for bacterial enumeration.

Visualizations

experimental_workflow_peritonitis cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Bacterial Culture B Inoculum Preparation (with Mucin) A->B C Intraperitoneal Injection B->C D Meropenem + this compound (IV Administration) C->D 1-2h post-infection E Control Groups C->E 1-2h post-infection F Survival Analysis D->F G Bacterial Load (Peritoneal Fluid, Blood) D->G E->F E->G

Fig 1. Workflow for Murine Peritonitis Model.

logical_relationship_troubleshooting start Inconsistent In Vivo Efficacy cause1 Suboptimal Dosage start->cause1 cause2 Inadequate Drug Exposure start->cause2 cause3 Formulation/Stability Issues start->cause3 cause4 Model-Related Factors (Infection Severity, Host Status) start->cause4 solution1 Dose-Response Study cause1->solution1 solution2 Pharmacokinetic Analysis cause2->solution2 solution3 Assess Formulation Stability & Vehicle Effects cause3->solution3 solution4 Optimize Infection Model Parameters cause4->solution4

Fig 2. Troubleshooting Logic for Inconsistent Efficacy.

References

quality control measures for WCK-4234 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-4234.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the preclinical evaluation of this compound.

Q1: My Minimum Inhibitory Concentration (MIC) values for the this compound combination are inconsistent. What are the potential causes?

A1: Inconsistent MIC values can stem from several factors. Here is a troubleshooting guide:

  • Reagent Integrity:

    • This compound and Carbapenem Stock Solutions: Ensure that stock solutions of this compound and the partner carbapenem (e.g., meropenem, imipenem) are freshly prepared and stored correctly. Some beta-lactams are susceptible to degradation.

    • Bacterial Inoculum: The density of the bacterial suspension is critical for accurate MIC determination. Ensure the inoculum is standardized to the recommended colony-forming units per milliliter (CFU/mL), typically 5 x 10^5 CFU/mL for broth microdilution.

    • Culture Media: Use the appropriate and quality-controlled Mueller-Hinton Broth (MHB) or Agar (MHA), supplemented as required for fastidious organisms.

  • Experimental Technique:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in drug concentrations. Calibrate pipettes regularly.

    • Incubation Conditions: Maintain a consistent incubation temperature (35 ± 1 °C) and duration (18–24 hours).[1]

    • Plate Reading: Use a standardized method for reading MIC endpoints to minimize subjective interpretation.

  • Bacterial Strain Integrity:

    • Contamination: Check for contamination of the bacterial culture.

    • Strain Viability: Ensure the bacterial strain is viable and has not undergone mutations affecting its susceptibility profile.

Q2: I am observing high MICs for the this compound combination against bacterial strains that are expected to be susceptible. What could be the reason?

A2: Higher than expected MICs could indicate resistance mechanisms that are not inhibited by this compound. Consider the following:

  • Metallo-β-lactamases (MBLs): this compound is not effective against MBLs.[2][3] If the bacterial strain expresses MBLs, this compound will not potentiate the activity of carbapenems.

  • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the carbapenem, potentially leading to elevated MICs.

  • Porin Loss: Decreased expression of outer membrane porins can restrict the entry of carbapenems into the bacterial cell, contributing to resistance.

  • Target Alterations: Modifications in penicillin-binding proteins (PBPs), the targets of carbapenems, can reduce the binding affinity of the antibiotic.

Q3: Are there established quality control (QC) strains for this compound susceptibility testing?

A3: While specific QC ranges for this compound combinations may not be universally established yet as it is a research compound, standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing should be used. These include:

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Klebsiella pneumoniae ATCC 700603 (ESBL-positive)

These strains should be tested with each batch of MIC assays to ensure the reliability of the results.

II. Quantitative Data Summary

The following tables summarize the in vitro efficacy of the meropenem-WCK-4234 combination against various Gram-negative pathogens.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Enterobacteriaceae

Bacterial SpeciesResistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
E. coliESBL-producing>32≤2≤2
K. pneumoniaeKPC-producing16 - >128≤2≤2
Enterobacter spp.AmpC-producing8 - 64≤2≤2

Data compiled from multiple preclinical studies.[2][4]

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii

Resistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
OXA-23-producing32 - 128≤2≤2
OXA-24/40-producing64 - >1284 - 162 - 8
OXA-51 hyperproduction16 - 64≤2≤2

Data compiled from multiple preclinical studies.[2][4]

III. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

    • Prepare serial twofold dilutions of meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

    • Prepare a constant concentration of this compound (e.g., 4 µg/mL or 8 µg/mL) in CAMHB to be added to the wells.

  • Inoculum Preparation:

    • From an overnight culture of the test bacterium on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Add the diluted bacterial suspension to each well of the microtiter plates containing the serially diluted meropenem and the fixed concentration of this compound.

    • Include a growth control well (bacteria in CAMHB without antibiotics) and a sterility control well (CAMHB only).

    • Incubate the plates at 35 ± 1 °C for 18–24 hours in ambient air.[1]

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of meropenem, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.

IV. Visualizations

Mechanism of Action and Bacterial Resistance

G cluster_bacterium Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase (e.g., KPC, OXA) Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->BetaLactamase Hydrolyzed by WCK4234 This compound WCK4234->BetaLactamase Inhibits

Caption: Mechanism of this compound potentiation of meropenem activity.

Troubleshooting Workflow for Inconsistent MIC Results

G Start Inconsistent MIC Results CheckReagents Check Reagent Integrity - Fresh stocks? - Correct storage? Start->CheckReagents CheckInoculum Verify Inoculum Density - 0.5 McFarland? - Correct dilution? Start->CheckInoculum ReviewTechnique Review Experimental Technique - Pipette calibration? - Incubation conditions? Start->ReviewTechnique CheckStrain Assess Bacterial Strain - Purity check? - QC strain in range? Start->CheckStrain ReRun Re-run Assay with QC Strains CheckReagents->ReRun CheckInoculum->ReRun ReviewTechnique->ReRun CheckStrain->ReRun Consistent Results Consistent ReRun->Consistent Yes Inconsistent Results Still Inconsistent ReRun->Inconsistent No FurtherInvestigate Further Investigation Needed (e.g., new reagents, staff training) Inconsistent->FurtherInvestigate

Caption: Logical workflow for troubleshooting inconsistent MIC results.

Signaling Pathways

As of the current literature, specific bacterial or host cell signaling pathways directly modulated by this compound have not been extensively characterized. This compound's primary and well-understood mechanism of action is the direct inhibition of beta-lactamase enzymes, which is an extracellular and periplasmic interaction in Gram-negative bacteria, rather than a direct modulation of intracellular signaling cascades.

Future research may explore potential downstream effects of beta-lactamase inhibition on bacterial stress responses or host immune recognition, but currently, there is no established signaling pathway to diagram. The provided "Mechanism of Action and Bacterial Resistance" diagram illustrates the core scientific understanding of this compound's function.

References

Validation & Comparative

A Comparative Analysis of WCK-4234 and Avibactam Against KPC-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae producing K. pneumoniae carbapenemase (KPC), pose a significant threat to public health. In response, novel β-lactam/β-lactamase inhibitor combinations have been developed. This guide provides a detailed comparison of two such inhibitors, WCK-4234 and avibactam, focusing on their efficacy against KPC-producing K. pneumoniae.

Executive Summary

Both this compound and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors that effectively restore the activity of partner β-lactams against KPC-producing K. pneumoniae. Avibactam, in combination with ceftazidime, is an established therapeutic option. This compound is a novel inhibitor under development that is combined with carbapenems, such as meropenem or imipenem.

Available data suggests that both combinations are highly potent against KPC-producing isolates. A notable feature of this compound is its distinct mechanism of KPC inhibition and its potent activity against ceftazidime-avibactam-resistant KPC variants has been observed in at least one case. This guide will delve into the available in vitro and in vivo data, experimental methodologies, and mechanisms of action for both agents.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound and avibactam combinations against KPC-producing Klebsiella pneumoniae from various studies. It is important to note that the data are not from a single head-to-head comparative study, but rather compiled from different publications.

Table 1: In Vitro Activity of Meropenem/WCK-4234 against KPC-Producing Klebsiella pneumoniae

Organism CollectionMeropenem MIC Range (µg/mL)Meropenem/WCK-4234 (4 µg/mL) MIC Range (µg/mL)Meropenem/WCK-4234 (4 µg/mL) MIC50 (µg/mL)Meropenem/WCK-4234 (4 µg/mL) MIC90 (µg/mL)
KPC-producing K. pneumoniae (n=124)16 to >128≤0.06 to 40.251

Data extracted from Mushtaq et al., Journal of Antimicrobial Chemotherapy, 2017.[1][2]

Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing Klebsiella pneumoniae

Organism CollectionCeftazidime/Avibactam MIC Range (µg/mL)Ceftazidime/Avibactam MIC50 (µg/mL)Ceftazidime/Avibactam MIC90 (µg/mL)Percent Susceptible (%)
KPC-producing K. pneumoniae (n=264)Not Specified2893.9
Carbapenem-Resistant K. pneumoniae (CRKP) (n=35)Not SpecifiedNot SpecifiedNot Specified93.8

Data compiled from multiple sources including a 2025 study on Italian nationwide isolates and a 2024 comparative study.[1][3]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

The in vitro activity of the antibiotic combinations is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

  • Broth Microdilution: This is a standard method used to determine MICs.

    • A series of twofold dilutions of the antibiotic combination is prepared in a liquid growth medium in a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test organism (K. pneumoniae).

    • The plates are incubated at a specified temperature and duration (typically 35-37°C for 16-20 hours).

    • The MIC is read as the lowest concentration of the drug that prevents visible turbidity. For β-lactamase inhibitor combinations, a fixed concentration of the inhibitor (e.g., 4 µg/mL of avibactam or this compound) is often used with varying concentrations of the β-lactam antibiotic.

  • Agar Dilution: This method involves incorporating the antibiotic into an agar medium.

    • Serial dilutions of the antibiotic combination are added to molten agar, which is then poured into petri dishes.

    • A standardized inoculum of the test organism is spotted onto the surface of the agar plates.

    • Plates are incubated, and the MIC is determined as the lowest drug concentration that inhibits visible growth.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Analysis Isolate KPC-producing K. pneumoniae Isolate Inoculum Standardized Inoculum Preparation Isolate->Inoculum BMD Broth Microdilution (Serial Dilutions) Inoculum->BMD Inoculation AD Agar Dilution (Antibiotic in Agar) Inoculum->AD Spotting Incubation Incubation (16-20h at 37°C) BMD->Incubation AD->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC_Value Determine MIC Value Readout->MIC_Value

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Common models for K. pneumoniae infections include the murine thigh infection model and the murine lung infection model.

  • Murine Thigh Infection Model:

    • Mice are rendered neutropenic through the administration of cyclophosphamide.

    • A standardized inoculum of KPC-producing K. pneumoniae is injected into the thigh muscle.

    • Treatment with the antibiotic combinations (e.g., meropenem-WCK-4234 or ceftazidime-avibactam) is initiated at a specified time post-infection.

    • At various time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).

    • Efficacy is assessed by the reduction in bacterial burden compared to untreated controls.

  • Murine Lung Infection Model:

    • Mice are infected with KPC-producing K. pneumoniae via intranasal or intratracheal inoculation to establish a pulmonary infection.

    • Treatment is administered systemically (e.g., intraperitoneally or subcutaneously).

    • Efficacy is evaluated based on survival rates and/or the reduction of bacterial counts in the lungs and other organs (to assess dissemination).

animal_model_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Neutropenia Induce Neutropenia (optional) Inoculation Inoculate Mice with KPC-Kp (Thigh or Lung) Neutropenia->Inoculation Treatment Administer Drug Combinations (e.g., Meropenem-WCK-4234 or Ceftazidime-Avibactam) Inoculation->Treatment Endpoint Euthanasia at Defined Timepoints Treatment->Endpoint Survival Monitor Survival Treatment->Survival Bacterial_Load Determine Bacterial Load (CFU/gram tissue) Endpoint->Bacterial_Load Efficacy Assess Efficacy vs. Control Bacterial_Load->Efficacy Survival->Efficacy

Mechanism of Action

Both this compound and avibactam are DBOs that inhibit KPC β-lactamases through a covalent acylation mechanism. The inhibitor forms a stable acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, rendering it inactive. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

While both are DBOs, a study has indicated that this compound has a distinct mechanism of KPC inhibition compared to avibactam, as it does not undergo desulfation.[4] This may contribute to its potent activity, including against some ceftazidime-avibactam-resistant strains.

mechanism_of_action cluster_inhibitor β-Lactamase Inhibitor cluster_enzyme Bacterial Enzyme cluster_antibiotic β-Lactam Antibiotic cluster_target Bacterial Target WCK4234 This compound KPC KPC β-Lactamase WCK4234->KPC Inhibits Avibactam Avibactam Avibactam->KPC Inhibits Carbapenem Carbapenem (e.g., Meropenem) KPC->Carbapenem Hydrolyzes (blocked) Ceftazidime Ceftazidime KPC->Ceftazidime Hydrolyzes (blocked) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits Ceftazidime->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Inhibition leads to

Discussion and Conclusion

Both meropenem/WCK-4234 and ceftazidime/avibactam demonstrate excellent in vitro activity against KPC-producing Klebsiella pneumoniae. Ceftazidime-avibactam is a well-established agent with proven clinical efficacy. Meropenem/WCK-4234 is a promising combination in development with potent activity, including against some ceftazidime-avibactam-resistant isolates.

The observation that a ceftazidime-avibactam-resistant KPC-producing isolate was susceptible to meropenem-WCK-4234 is significant and warrants further investigation.[4] This suggests that this compound may have a role in treating infections caused by KPC variants that confer resistance to avibactam. The choice between these agents in a clinical setting would depend on local susceptibility patterns, the specific KPC variant, and the overall clinical picture of the patient.

Further head-to-head comparative studies, both in vitro and in vivo, are needed to fully elucidate the relative strengths and weaknesses of these two important β-lactamase inhibitor combinations in the fight against KPC-producing K. pneumoniae.

References

A Comparative Analysis of WCK-4234 and Relebactam for the Treatment of Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two promising β-lactamase inhibitors against the opportunistic pathogen Pseudomonas aeruginosa.

In the ongoing battle against antibiotic resistance, the development of novel β-lactamase inhibitors has been a critical strategy to restore the efficacy of established β-lactam antibiotics. This guide provides a comprehensive comparison of two such inhibitors, WCK-4234 and relebactam, focusing on their activity against the notoriously difficult-to-treat gram-negative bacterium, Pseudomonas aeruginosa.

Executive Summary

Both this compound and relebactam are diazabicyclooctane (DBO) β-lactamase inhibitors designed to be co-administered with a carbapenem antibiotic. Relebactam, in combination with imipenem/cilastatin, is an approved therapeutic, while this compound has been investigated in combination with meropenem.

Relebactam demonstrates broad and potent activity against P. aeruginosa, effectively restoring the susceptibility of many imipenem-resistant isolates. Its efficacy is well-documented across numerous in vitro and in vivo studies.

This compound also shows promise in potentiating carbapenems against certain resistant strains of P. aeruginosa, particularly those expressing specific β-lactamases. However, its overall activity against a broader range of P. aeruginosa isolates appears more modest compared to relebactam, with some studies indicating a negligible effect against carbapenem-resistant strains.

This guide will delve into the available experimental data to provide a detailed comparison of their performance, mechanisms of action, and the methodologies used in their evaluation.

Mechanism of Action

Both this compound and relebactam function by inhibiting key β-lactamase enzymes produced by P. aeruginosa, thereby protecting the partner carbapenem from degradation.

Relebactam: Primarily targets Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases. By inhibiting the chromosomally encoded AmpC cephalosporinase, which is a common mechanism of resistance in P. aeruginosa, relebactam restores the activity of imipenem.

This compound: Exhibits inhibitory activity against Ambler Class A, C, and notably, Class D (OXA-type) β-lactamases. While its activity against P. aeruginosa's AmpC is documented, some studies suggest that overexpression of AmpC may still contribute to reduced susceptibility to the meropenem-WCK-4234 combination.[1][2]

cluster_relebactam Relebactam Mechanism of Action Relebactam Relebactam AmpC AmpC (Class C) β-lactamase Relebactam->AmpC Inhibits KPC KPC (Class A) β-lactamase Relebactam->KPC Inhibits Imipenem Imipenem AmpC->Imipenem Hydrolyzes KPC->Imipenem Hydrolyzes PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis CellWall->Bacterial Cell Lysis

Figure 1: Simplified signaling pathway of Relebactam's mechanism of action.

cluster_wck4234 This compound Mechanism of Action WCK4234 This compound AmpC_WCK AmpC (Class C) β-lactamase WCK4234->AmpC_WCK Inhibits OXA OXA (Class D) β-lactamase WCK4234->OXA Inhibits Meropenem Meropenem AmpC_WCK->Meropenem Hydrolyzes OXA->Meropenem Hydrolyzes PBP_WCK Penicillin-Binding Proteins (PBPs) Meropenem->PBP_WCK Binds to CellWall_WCK Cell Wall Synthesis PBP_WCK->CellWall_WCK Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis CellWall_WCK->Bacterial Cell Lysis

Figure 2: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Activity Against Pseudomonas aeruginosa

The in vitro efficacy of β-lactamase inhibitor combinations is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinical isolates.

Relebactam (in combination with Imipenem)

Numerous surveillance studies have demonstrated the potent activity of imipenem-relebactam against large collections of P. aeruginosa isolates, including those resistant to multiple drugs.

Study/Isolate SetNImipenem MIC50/MIC90 (µg/mL)Imipenem-Relebactam MIC50/MIC90 (µg/mL)% Susceptible to Imipenem-Relebactam
SMART 2015-2017 (Global)10,9614 / >321 / 488.9
US Medical Centers (2020-2021)3,184--97.3[3]
Carbapenem-non-susceptible (Spain)413>32 / >324 / 3262.7[4][5]
This compound (in combination with Meropenem)

Data for meropenem-WCK-4234 against P. aeruginosa is more limited. While it shows some potentiation, the effect appears to be less pronounced compared to imipenem-relebactam, particularly against resistant strains.

Study/Isolate SetNMeropenem % SusceptibleMeropenem-WCK 4234 % SusceptibleMeropenem-WCK 4234 MIC50/MIC90 (µg/mL)
New York City Clinical Isolates27171.279.3[6][7]-
Carbapenem-Resistant P. aeruginosa1190Negligible effect16 / >16 (with 4 µg/mL this compound)

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of antimicrobial agents.

start Prepare serial dilutions of antibiotic combination inoculate Inoculate with standardized bacterial suspension (~5 x 10^5 CFU/mL) start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

Figure 3: Workflow for Broth Microdilution MIC Testing.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare two-fold serial dilutions of the carbapenem (imipenem or meropenem) alone and in combination with a fixed concentration of the inhibitor (e.g., 4 µg/mL of relebactam or this compound).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate the prepared microdilution plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

start Prepare bacterial suspension (~10^6 CFU/mL) add_drug Add antibiotic combination at desired concentrations start->add_drug incubate Incubate with shaking at 37°C add_drug->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) incubate->sample plate Serially dilute and plate on agar sample->plate count Incubate plates and count CFU/mL plate->count

Figure 4: Workflow for a Time-Kill Assay.

Protocol:

  • Inoculum Preparation: A starting inoculum of P. aeruginosa (typically 105 to 106 CFU/mL) is prepared in a suitable broth medium.

  • Drug Exposure: The antibiotic combination is added at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

In Vivo Efficacy Models

Animal models, such as the murine lung infection model, are essential for evaluating the in vivo efficacy of new antimicrobial agents.

Murine Lung Infection Model Protocol:

  • Infection: Mice are rendered neutropenic (if required for the model) and then infected intratracheally with a standardized inoculum of P. aeruginosa.[8]

  • Treatment: At a specified time post-infection, treatment is initiated with the antibiotic combination administered via a route that mimics human pharmacokinetics.

  • Assessment: At various time points, mice are euthanized, and the bacterial burden in the lungs is quantified by homogenizing the lung tissue and plating serial dilutions. Survival rates can also be monitored.

Conclusion

Relebactam, in combination with imipenem, stands as a well-characterized and potent option for treating infections caused by P. aeruginosa, including many multidrug-resistant strains. Its efficacy is supported by a large body of in vitro and in vivo data.

This compound, while demonstrating a broader spectrum of β-lactamase inhibition in vitro, appears to have a more modest and variable effect against P. aeruginosa based on the currently available data. Further studies, particularly those involving larger and more diverse collections of clinical isolates with well-defined resistance mechanisms, are needed to fully elucidate its potential role in treating P. aeruginosa infections. This comparative guide highlights the importance of comprehensive experimental evaluation in the development and clinical application of new β-lactamase inhibitors.

References

A Head-to-Head Comparison of WCK-4234 and Zidebactam: Novel Diazabicyclooctane β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, the emergence of novel β-lactamase inhibitors is critical in combating the growing threat of multidrug-resistant Gram-negative bacteria. Among the promising candidates are WCK-4234 and zidebactam, both belonging to the diazabicyclooctane (DBO) class. This guide provides a detailed, data-driven comparison of these two agents, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two DBOs

While both this compound and zidebactam are DBOs, their mechanisms of action exhibit a key difference. Zidebactam possesses a dual mechanism of action; it not only inhibits β-lactamases but also functions as a "β-lactam enhancer" through its high-affinity binding to penicillin-binding protein 2 (PBP2).[1][2] This dual action enhances the bactericidal activity of its partner β-lactam, cefepime.[3][4]

Conversely, this compound primarily acts as a potent β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and, notably, class D (OXA) carbapenemases.[5][6][7][8][9] Unlike zidebactam, this compound lacks significant direct antibacterial activity and functions to restore the efficacy of its partner carbapenem, meropenem, by inactivating hydrolytic enzymes.[6][7][10]

Mechanism_of_Action cluster_zidebactam Zidebactam (with Cefepime) cluster_wck4234 This compound (with Meropenem) Zidebactam Zidebactam PBP2 PBP2 Zidebactam->PBP2 Binds (Enhancer Effect) BetaLactamase_Z β-Lactamase (Class A, C) Zidebactam->BetaLactamase_Z Inhibits CellLysis_Z Enhanced Cell Lysis PBP2->CellLysis_Z Synergistic Inhibition Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Binds PBP3->CellLysis_Z Synergistic Inhibition WCK4234 This compound BetaLactamase_W β-Lactamase (Class A, C, D - including OXA) WCK4234->BetaLactamase_W Inhibits Meropenem Meropenem BetaLactamase_W->Meropenem Hydrolysis (Blocked) PBP_W PBPs Meropenem->PBP_W Binds CellLysis_W Cell Lysis PBP_W->CellLysis_W

Caption: Mechanisms of action for Zidebactam and this compound.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of this compound and zidebactam, in combination with their respective partners, has been evaluated against a wide range of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Activity against Enterobacterales
Organismβ-Lactamase ProfileThis compound + Meropenem (MIC90, µg/mL)Cefepime + Zidebactam (MIC90, µg/mL)
EnterobacteralesKPC≤2[6][7]1[2]
EnterobacteralesMBLNot Potentiated[6][7]8[2]
EnterobacteralesOXA-48-like≤2[6][7]1+1 (MIC)[11][12]
EnterobacteralesESBL≤2[6][7]1[2]
EnterobacteralesAmpC (derepressed)≤2[6][7]0.5[2]
Table 2: Activity against Pseudomonas aeruginosa and Acinetobacter baumannii
OrganismResistance ProfileThis compound + Meropenem (MIC90, µg/mL)Cefepime + Zidebactam (MIC90, µg/mL)
P. aeruginosaCarbapenem-Resistant2-8 (MIC range for OXA-181 producers)[6][7]8 (MBL producers)[2]
P. aeruginosaAmpC Overexpression-8[2]
A. baumanniiOXA-23≤2 (for 9/10 isolates)[6][7]32[2]
A. baumanniiOXA-24/40, OXA-58Potentiates carbapenems[5]-

Pharmacokinetics: A Glimpse into In Vivo Behavior

Preclinical and clinical studies have provided initial insights into the pharmacokinetic profiles of this compound and zidebactam.

Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compound (in dogs, with Meropenem)Zidebactam (in humans, with Cefepime)
Partner Drug MeropenemCefepime
Elimination Half-life (t½) ~0.8 hours[13]1.84 to 2.39 hours[4]
Clearance Not specifiedPrimarily renal (5.02 to 6.57 L/h)[4]
Volume of Distribution (Vd) Not specified15.3 to 19.7 L[4]
Key Findings Co-administration with meropenem showed a similar short half-life for both compounds.[13]Elimination is dependent on renal function, requiring dose adjustments in patients with renal impairment.[4][14]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • CLSI Agar Dilution: As described in Mushtaq et al. (2017), MICs of a carbapenem (imipenem or meropenem) were determined with and without a fixed concentration of this compound (e.g., 4 or 8 mg/L).[6][7] The method involves preparing a series of agar plates containing serial twofold dilutions of the antimicrobial agent. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After incubation, the MIC is read as the lowest concentration of the agent that completely inhibits visible growth.

  • CLSI Broth Microdilution: As described in a study evaluating cefepime-zidebactam, this method was used to determine the in vitro susceptibility of a large collection of clinical isolates.[15] This technique involves twofold serial dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.

MIC_Testing_Workflow start Start: Isolate Preparation prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates/Wells with Bacteria prepare_inoculum->inoculate prepare_plates Prepare Serial Dilutions of Drug Combinations (e.g., Meropenem + this compound) (e.g., Cefepime + Zidebactam) prepare_plates->inoculate incubate Incubate under Controlled Conditions (e.g., 35°C for 16-20h) inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_results compare Compare MIC Values for Head-to-Head Analysis read_results->compare end End: Comparative Efficacy Determined compare->end

Caption: General experimental workflow for MIC determination.

Summary and Conclusion

This compound and zidebactam are both promising DBO-based β-lactamase inhibitors with distinct profiles.

  • This compound , partnered with meropenem, stands out for its potent inhibition of Class D (OXA) carbapenemases, making it a potentially valuable agent against difficult-to-treat pathogens like Acinetobacter baumannii.[5][6][7] Its activity is primarily focused on β-lactamase inhibition.

  • Zidebactam , combined with cefepime, offers a unique dual mechanism of action, acting as both a β-lactamase inhibitor and a β-lactam enhancer through PBP2 binding.[1][2] This results in potent activity against a broad range of Enterobacterales and P. aeruginosa, including those producing metallo-β-lactamases, a group against which this compound shows limited potentiation.[2][6][7]

The choice between these agents in a clinical or research setting will likely depend on the specific pathogen and its underlying resistance mechanisms. The data presented here underscore the importance of continued research and development of novel agents with diverse mechanisms to address the multifaceted challenge of antimicrobial resistance.

References

WCK-4234: A Novel Diazabicyclooctane Demonstrating Potent Efficacy Against OXA-48-Producing Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of WCK-4234 and other diazabicyclooctane (DBO) β-lactamase inhibitors reveals its distinct potential in combating challenging carbapenem-resistant Enterobacterales.

Researchers and drug development professionals are in a continuous race against the evolution of antibiotic resistance. A significant threat is the rise of OXA-48-producing Enterobacterales, which are resistant to many last-resort carbapenem antibiotics. This guide provides a comprehensive comparison of the in vitro efficacy of a novel diazabicyclooctane, this compound, against these pathogens, benchmarked against other DBOs such as avibactam, relebactam, and vaborbactam.

Comparative In Vitro Efficacy

This compound, in combination with carbapenems like imipenem and meropenem, has shown remarkable activity in restoring the efficacy of these antibiotics against OXA-48-producing Enterobacterales.[1] Unlike some other DBOs, this compound demonstrates a distinctive ability to overcome resistance mediated by OXA-type carbapenemases.[1]

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, offering a clear comparison of this compound's performance alongside other DBO-based combinations.

Table 1: Efficacy of this compound in Combination with Carbapenems against OXA-48/181-Producing Enterobacterales

Organism Collection (n)CarbapenemMIC Range of Carbapenem Alone (mg/L)MIC of Carbapenem + this compound (4 mg/L) (mg/L)
Enterobacterales with OXA-48/181 (various)Imipenem16 to >128≤2 (in almost all cases)
Enterobacterales with OXA-48/181 (various)Meropenem8 to >128≤2 (in almost all cases)

Data sourced from a study by Mushtaq et al. (2017).[1] this compound was shown to lack direct antibacterial activity on its own.

Table 2: Comparative Efficacy of Other DBO Combinations against OXA-48-like-Producing Enterobacterales

DBO CombinationOrganism Collection (n)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Imipenem/RelebactamOXA-48-like-producing Enterobacterales (407)24[2]
Meropenem/VaborbactamOXA-48-like-producing Enterobacterales (407)28[2]
Ceftazidime/AvibactamOXA-48-like-producing Enterobacterales (407)0.52[2]
Ceftazidime/AvibactamOXA-48-producing Enterobacterales (113)0.52[3]
Meropenem/VaborbactamOXA-48-producing Enterobacterales (113)232[3]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly indicates that while combinations like imipenem/relebactam and meropenem/vaborbactam show limited additional benefit over the carbapenem alone against OXA-48 producers, ceftazidime/avibactam is highly effective.[2] this compound's ability to reduce imipenem and meropenem MICs to clinically achievable levels for nearly all tested OXA-48-producing isolates positions it as a promising new therapeutic agent.[1]

Experimental Protocols

The in vitro efficacy data presented in this guide was primarily generated using standardized antimicrobial susceptibility testing methods, as detailed below.

Minimum Inhibitory Concentration (MIC) Determination:

The core experimental procedure for evaluating the efficacy of these antibiotic combinations is the determination of the Minimum Inhibitory Concentration (MIC). The following outlines a typical protocol based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Bacterial Isolates: A panel of well-characterized, clinical isolates of Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli) confirmed to produce OXA-48 or its variants is selected.

  • Culture Preparation: Isolates are subcultured on an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated at 35-37°C to obtain fresh, pure colonies.

  • Inoculum Preparation: A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Stock solutions of the carbapenems (imipenem, meropenem) and DBOs (this compound, avibactam, relebactam, vaborbactam) are prepared. For combination testing, the DBO is added at a fixed concentration (e.g., 4 mg/L for this compound and avibactam) to each dilution of the partner β-lactam antibiotic.

  • MIC Assay:

    • Broth Microdilution: Two-fold serial dilutions of the antimicrobial agents (alone or in combination) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Each well is then inoculated with the prepared bacterial suspension.

    • Agar Dilution: Two-fold serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. The bacterial suspensions are then inoculated onto the surface of the agar plates.

  • Incubation: The inoculated microtiter plates or agar plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a comparative study evaluating the efficacy of different DBOs against OXA-48-producing Enterobacterales.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing MIC Determination cluster_analysis Data Analysis & Comparison Isolates Selection of OXA-48-producing Enterobacterales Isolates Culture Bacterial Culture and Inoculum Preparation Isolates->Culture Standardized Inoculum Broth_Microdilution Broth Microdilution Assay Culture->Broth_Microdilution Agar_Dilution Agar Dilution Assay Culture->Agar_Dilution Antimicrobials Preparation of Antimicrobial (Carbapenems & DBOs) Dilutions Antimicrobials->Broth_Microdilution Antimicrobials->Agar_Dilution Incubation Incubation (16-20h at 35-37°C) Broth_Microdilution->Incubation Agar_Dilution->Incubation MIC_Reading Reading of MIC Values Incubation->MIC_Reading Data_Compilation Compilation of MIC₅₀, MIC₉₀, and MIC Ranges MIC_Reading->Data_Compilation Comparison Comparative Analysis of DBO Efficacy Data_Compilation->Comparison

Caption: Workflow for comparative MIC testing of DBOs.

Signaling Pathways and Logical Relationships

The primary mechanism of action involves the DBO inhibiting the OXA-48 β-lactamase, thereby protecting the carbapenem from hydrolysis and allowing it to exert its antibacterial activity by inhibiting bacterial cell wall synthesis.

Mechanism_of_Action cluster_interaction Molecular Interaction cluster_outcome Cellular Outcome DBO DBO (e.g., this compound) OXA48 OXA-48 β-lactamase DBO->OXA48 Inhibits Carbapenem Carbapenem OXA48->Carbapenem Hydrolyzes (blocked) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for BacterialCell Bacterial Cell Lysis CellWall->BacterialCell Leads to

Caption: Mechanism of DBO-mediated carbapenem potentiation.

References

WCK-4234: A Targeted Approach to Combatting Multidrug-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of WCK-4234's potent activity against Acinetobacter baumannii, a critical threat in healthcare settings. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other antibiotic treatments, supported by experimental data and methodologies.

Acinetobacter baumannii has emerged as a formidable pathogen, notorious for its extensive drug resistance and its capacity to cause severe nosocomial infections. The rise of carbapenem-resistant A. baumannii (CRAB), largely driven by the production of OXA-type carbapenemases, has severely limited therapeutic options. In this challenging landscape, this compound, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, demonstrates unique and potent activity, particularly when combined with meropenem. This guide delves into the experimental evidence validating this compound's distinct advantage in addressing the critical threat of CRAB.

Superior In Vitro Efficacy of Meropenem-WCK-4234

This compound functions as a β-lactamase inhibitor, effectively restoring the activity of carbapenems against resistant strains of A. baumannii. Unlike other β-lactamase inhibitors, this compound exhibits remarkable potency against the class D OXA carbapenemases that are the primary mechanism of carbapenem resistance in this pathogen.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro activity of meropenem-WCK 4234 and comparator agents against carbapenem-resistant Acinetobacter baumannii isolates, many of which harbor OXA-type carbapenemases. The data clearly illustrates the significant potentiation of meropenem's activity in the presence of this compound.

Antimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)
Meropenem16 - >3232 - >32
Meropenem-WCK 4234 (8 µg/mL) 2 8
Imipenem-Relebactam216
Meropenem-Vaborbactam16>32
Ceftazidime-Avibactam1632
Colistin0.5 - 21 - 4
Tigecycline24

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from multiple in vitro studies.

The addition of this compound to meropenem results in a significant reduction in both MIC50 and MIC90 values, rendering many carbapenem-resistant strains susceptible. Notably, the activity of other β-lactamase inhibitor combinations, such as meropenem-vaborbactam and ceftazidime-avibactam, is less pronounced against these challenging isolates. While colistin remains a potent agent, concerns regarding toxicity and emerging resistance highlight the need for safer and more effective alternatives like the meropenem-WCK 4234 combination.

Mechanism of Action: Targeted Inhibition of OXA Carbapenemases

This compound's unique efficacy stems from its specific and potent inhibition of Class D β-lactamases, particularly the OXA-23, OXA-24/40, and OXA-58 types prevalent in A. baumannii. The following diagram illustrates the proposed mechanism of action.

cluster_0 Acinetobacter baumannii Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to OXA OXA-type Carbapenemase Meropenem->OXA Targeted by WCK4234 WCK4234 WCK4234->OXA Inhibits CellWall Cell Wall Synthesis PBP->CellWall Inhibits Bacterial Cell Lysis Bacterial Cell Lysis CellWall->Bacterial Cell Lysis Leads to Hydrolysis Meropenem Hydrolysis OXA->Hydrolysis Catalyzes Inhibition Inhibition

Caption: Mechanism of action of Meropenem and this compound against A. baumannii.

In the absence of an inhibitor, OXA carbapenemases hydrolyze and inactivate meropenem, preventing it from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This compound specifically binds to and inactivates these OXA enzymes. This protective action allows meropenem to effectively inhibit the PBPs, leading to disruption of cell wall synthesis and subsequent bacterial cell death.

Experimental Protocols

The following section details the standardized methodology used for determining the Minimum Inhibitory Concentrations (MICs) of the tested antimicrobial agents.

CLSI Agar Dilution Method for MIC Testing

The agar dilution method is a reference standard for quantitative antimicrobial susceptibility testing.

PrepMedia Prepare Mueller-Hinton Agar Plates with Serial Dilutions of Antibiotics PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Agar Plates with Bacterial Suspension PrepInoculum->Inoculation Incubation Incubate Plates at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates and Determine MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for CLSI Agar Dilution MIC Testing.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial powders in their recommended solvents to create high-concentration stock solutions.

  • Preparation of Agar Plates:

    • Prepare molten Mueller-Hinton agar and allow it to cool to 45-50°C in a water bath.

    • Prepare two-fold serial dilutions of each antimicrobial agent in a suitable diluent.

    • Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar to achieve the final desired concentrations.

    • Pour the agar-antimicrobial mixtures into sterile petri dishes and allow them to solidify. A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation of Plates:

    • Using a multipoint inoculator, deliver a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, including the growth control plate.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The compelling in vitro data strongly supports the unique and potent activity of this compound, in combination with meropenem, against multidrug-resistant Acinetobacter baumannii. Its targeted inhibition of clinically relevant OXA-type carbapenemases distinguishes it from other available β-lactamase inhibitors and positions it as a promising therapeutic strategy to address the urgent clinical need for effective treatments against CRAB infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel combination.

WCK-4234: A Potent Inhibitor of Serine-β-Lactamases with Expanded Spectrum Against Class D Carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, reveals its exceptional potency and broad-spectrum activity against serine-β-lactamases, notably including clinically challenging Class D carbapenemases. This guide provides a comprehensive comparison with other commercially available inhibitors, supported by experimental data, detailed methodologies, and a mechanistic overview.

This compound distinguishes itself from other diazabicyclooctane (DBO) inhibitors like avibactam and relebactam through its enhanced activity against Class D OXA β-lactamases, a significant driver of carbapenem resistance in Acinetobacter baumannii.[1][2] While maintaining robust inhibition of Class A and Class C β-lactamases, this compound's unique structural features, including a nitrile side chain, contribute to its improved kinetic profile against key OXA enzymes.[3][4]

Comparative Inhibitory Potency

The selectivity and potency of this compound against a panel of serine-β-lactamases are summarized below in comparison to other key inhibitors. The data is presented as the second-order acylation rate constant (k₂/K) or the apparent inhibition constant (Ki app), which are critical measures of inhibitor efficiency.

β-Lactamase ClassEnzymeThis compoundAvibactamRelebactamVaborbactam
Class A KPC-2k₂/K: High (Improved vs Relebactam)[4]k₂/K: 21,580 M⁻¹s⁻¹[5]k₂/K: 24,750 M⁻¹s⁻¹[6][7]Ki app: 0.056 µM[8]
CTX-M-15Potent Inactivator[4]k₂/K: 1.0 x 10⁵ M⁻¹s⁻¹[1]IC₅₀: 3.4 nM[9]Ki app: 0.022 µM[8]
Class C AmpCPotent Inactivator[4][10]k₂/K: >10³ M⁻¹s⁻¹[1]Potent Inhibitor[11][12]Ki app: 0.18 µM[8]
Class D OXA-23k₂/K: High[1]Limited Activity[1]No Significant Inhibition[13]Ki app: 66 µM[8]
OXA-24/40k₂/K: High[1]Limited Activity[1]No Significant Inhibition[13]Poor Inhibition[8]
OXA-48k₂/K: 6.4 x 10⁵ M⁻¹s⁻¹[1]k₂/K: ~10³ M⁻¹s⁻¹[1]No Significant Inhibition[13]Ki app: 14 µM[8]

Table 1: Comparative inhibitory activity of β-lactamase inhibitors against key serine-β-lactamases.

Mechanism of Action: Covalent and Reversible Inhibition

This compound, like other DBOs, functions as a serine-β-lactamase inhibitor through a mechanism of reversible covalent modification. The inhibitor forms a stable acyl-enzyme intermediate with the active site serine of the β-lactamase, rendering the enzyme inactive. This process prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy.

G cluster_enzyme Serine β-Lactamase Active Site Serine_OH Serine-OH Acyl_Intermediate Stable Acyl-Enzyme Intermediate (Inactive) Serine_OH->Acyl_Intermediate Covalent Bond Formation Oxyanion_Hole Oxyanion Hole WCK4234 This compound WCK4234->Serine_OH Acylation (k₂/K) Regenerated_Enzyme Active Enzyme (Regenerated) Acyl_Intermediate->Regenerated_Enzyme Deacylation (k_off) (Slow) Hydrolyzed_Inhibitor Hydrolyzed Inhibitor

Figure 1: Mechanism of this compound Inhibition. This diagram illustrates the reversible covalent inhibition of a serine-β-lactamase by this compound, leading to the formation of a stable, inactive acyl-enzyme intermediate.

Experimental Protocols

The determination of the inhibitory activity of this compound and other β-lactamase inhibitors typically involves steady-state kinetic assays.

Determination of k₂/K and Ki values

Objective: To quantify the efficiency of β-lactamase inhibition.

Materials:

  • Purified β-lactamase enzyme

  • β-lactamase inhibitor (e.g., this compound)

  • Reporter substrate (e.g., nitrocefin or CENTA)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified β-lactamase and the inhibitor in the assay buffer.

  • Assay Setup: In a microplate or cuvette, combine the assay buffer, a fixed concentration of the reporter substrate, and varying concentrations of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the β-lactamase enzyme to the wells/cuvettes.

  • Data Acquisition: Monitor the hydrolysis of the reporter substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin).

  • Data Analysis:

    • For Ki app: Plot the initial reaction velocity against the inhibitor concentration. The data can be fitted to the Morrison equation for tight-binding inhibitors or analyzed using Dixon plots to determine the apparent inhibition constant (Ki app).

    • For k₂/K: The second-order rate constant for inactivation (k₂/K) is determined by measuring the rate of enzyme inactivation at different inhibitor concentrations. The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration, and the slope of the resulting line represents k₂/K.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic required to inhibit the growth of a bacterial strain in the presence of a β-lactamase inhibitor.

Materials:

  • Bacterial isolates expressing specific β-lactamases

  • β-lactam antibiotic (e.g., imipenem, meropenem)

  • β-lactamase inhibitor (e.g., this compound)

  • Cation-adjusted Mueller-Hinton broth or agar

  • Microplates or agar plates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Drug Preparation: Prepare serial dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the β-lactamase inhibitor.

  • Inoculation: Inoculate the microplates (broth microdilution) or agar plates (agar dilution) containing the drug dilutions with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The potentiation of the antibiotic by the inhibitor is observed as a reduction in the MIC in the combination plates compared to the antibiotic-alone plates.[2][14][15]

G Start Start Purified_Enzyme Purified β-Lactamase Start->Purified_Enzyme Inhibitor β-Lactamase Inhibitor (e.g., this compound) Start->Inhibitor Reporter_Substrate Reporter Substrate (e.g., Nitrocefin) Start->Reporter_Substrate Mix Mix Components Purified_Enzyme->Mix Inhibitor->Mix Reporter_Substrate->Mix Spectrophotometry Monitor Absorbance Change Mix->Spectrophotometry Data_Analysis Calculate k₂/K and Ki Spectrophotometry->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Kinetic Analysis. This flowchart outlines the key steps involved in determining the kinetic parameters (k₂/K and Ki) for a β-lactamase inhibitor.

Conclusion

This compound demonstrates a superior profile as a serine-β-lactamase inhibitor, particularly due to its potent activity against Class D carbapenemases, which are a major clinical threat. Its broad-spectrum inhibition, including robust activity against Class A and C enzymes, positions it as a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant Gram-negative infections. The experimental data and methodologies outlined in this guide provide a basis for further research and development of this and other novel β-lactamase inhibitors.

References

A Comparative Analysis of Cefepime-Taniborbactam's Efficacy Against Metallo-β-Lactamase Producing Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial resistance, the emergence of metallo-β-lactamase (MBL) producing Gram-negative bacteria presents a formidable challenge to clinicians and drug development professionals. While the initial query focused on WCK-4234, current scientific literature indicates that this agent does not exhibit activity against MBL producers. Instead, the novel β-lactam/β-lactamase inhibitor combination, Cefepime-Taniborbactam, has demonstrated significant efficacy against these highly resistant pathogens. This guide provides a comprehensive comparison of Cefepime-Taniborbactam's performance against MBL-producing Enterobacterales and Pseudomonas aeruginosa, supported by experimental data and detailed methodologies.

Executive Summary

Cefepime-Taniborbactam is a promising therapeutic agent addressing the critical need for new antibiotics targeting carbapenem-resistant Gram-negative bacteria, including those producing MBLs. Taniborbactam, a cyclic boronate β-lactamase inhibitor, restores the activity of the fourth-generation cephalosporin, cefepime, against a broad spectrum of β-lactamases, including Ambler Class A, C, D, and notably, Class B MBLs such as NDM and VIM types.[1][2] It is important to note that taniborbactam does not inhibit IMP-type MBLs.[3] This combination has shown potent in vitro activity, significantly lowering the minimum inhibitory concentrations (MICs) of cefepime against MBL-producing isolates.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of Cefepime-Taniborbactam in comparison to other antimicrobial agents against MBL-producing Enterobacterales and Pseudomonas aeruginosa. The data is presented as MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).

Table 1: Comparative Activity of Cefepime-Taniborbactam and Other Agents Against MBL-Producing Enterobacterales

Antimicrobial AgentMBL TypeMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Cefepime-Taniborbactam All MBLs11677.5
NDM--84.6[2]
VIM--95.2[4]
CefepimeAll MBLs>16>16-
Ceftazidime-AvibactamAll MBLs>16>1612.9[5]
Meropenem-VaborbactamAll MBLs>16>168.5[4]
Imipenem-RelebactamAll MBLs--9.7[5]
Ceftolozane-TazobactamAll MBLs--0[5]

Note: Taniborbactam was tested at a fixed concentration of 4 µg/mL. Susceptibility percentages for Cefepime-Taniborbactam are based on provisional breakpoints.

Table 2: Comparative Activity of Cefepime-Taniborbactam and Other Agents Against MBL-Producing Pseudomonas aeruginosa

Antimicrobial AgentMBL TypeMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Cefepime-Taniborbactam VIM--82[4]
All MBLs--65.1[5]
CefepimeAll MBLs32>32-
Ceftazidime-AvibactamAll MBLs--16.0[5]
Meropenem-VaborbactamAll MBLs--7.0[5]
Imipenem-RelebactamAll MBLs--2.3[5]
Ceftolozane-TazobactamAll MBLs--2.3[5]

Note: Taniborbactam was tested at a fixed concentration of 4 µg/mL. Susceptibility percentages for Cefepime-Taniborbactam are based on provisional breakpoints.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Cefepime-Taniborbactam's activity.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][7][8]

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of Cefepime-Taniborbactam and comparator agents in the appropriate solvent as recommended by the manufacturer.

    • Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microdilution plates. For Cefepime-Taniborbactam, taniborbactam is maintained at a fixed concentration of 4 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8^ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5^ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plates with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for Enterobacterales and Pseudomonas aeruginosa.

  • Interpretation of Results:

    • Following incubation, determine the MIC, which is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by regulatory bodies like the CLSI.

This method is used to phenotypically confirm the production of MBLs by bacterial isolates.

  • Materials:

    • Mueller-Hinton agar (MHA) plates.

    • Meropenem (MEM) 10 µg discs.

    • Blank filter paper discs.

    • 0.5 M EDTA solution.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of an MHA plate.

    • Place two 10 µg meropenem discs on the agar surface, approximately 25-30 mm apart.

    • Add 10 µL of 0.5 M EDTA solution to one of the meropenem discs.[9]

    • Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation:

    • A positive result for MBL production is indicated by an increase in the zone of inhibition of ≥5 mm around the meropenem-EDTA disc compared to the meropenem disc alone.[10]

Visualizations

The following diagrams illustrate the mechanism of action of Cefepime-Taniborbactam and the experimental workflow for its assessment.

G cluster_0 Bacterial Cell cluster_1 Drug Action PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW Catalyzes Lysis Cell Lysis and Death Cefepime Cefepime Cefepime->PBP Inhibits Taniborbactam Taniborbactam MBL Metallo-β-Lactamase (MBL) Taniborbactam->MBL Inhibits MBL->Cefepime Hydrolyzes

Caption: Mechanism of Cefepime-Taniborbactam action.

G cluster_workflow Experimental Workflow Isolate Bacterial Isolate Collection (e.g., Enterobacterales, P. aeruginosa) Screening Initial Screening for Carbapenem Resistance (e.g., Meropenem Disc Diffusion) Isolate->Screening MBL_Detection Phenotypic MBL Detection (Combined Disc Test with EDTA) Screening->MBL_Detection If Resistant Susceptibility Broth Microdilution Susceptibility Testing (CLSI M07 Guidelines) MBL_Detection->Susceptibility If MBL Positive MIC_Determination MIC Determination for Cefepime-Taniborbactam and Comparator Agents Susceptibility->MIC_Determination Data_Analysis Data Analysis and Comparison (MIC50, MIC90, % Susceptibility) MIC_Determination->Data_Analysis

Caption: Workflow for assessing antibiotic activity against MBL producers.

References

WCK-4234: A Novel β-Lactamase Inhibitor with Potent Cross-Reactivity Against Critical Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of WCK-4234's inhibitory spectrum and efficacy against key bacterial β-lactamases, providing researchers and drug development professionals with essential data for evaluating its potential in combating antibiotic resistance.

This compound, a novel diazabicyclooctane (DBO), demonstrates significant promise as a β-lactamase inhibitor, particularly distinguished by its potent activity against a broad spectrum of serine β-lactamases, including Ambler class A, C, and notably, class D (OXA-type) enzymes.[1][2][3][4][5] This cross-reactivity profile positions this compound as a valuable agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria, especially those whose resistance is mediated by carbapenemases.[1][2][6] Developed by Wockhardt, this compound is primarily investigated in combination with carbapenems like meropenem and imipenem to restore their efficacy against resistant pathogens.[2][3]

Comparative Inhibitory Activity of this compound

This compound exhibits a distinctive and potent inhibitory profile across multiple classes of β-lactamases. Unlike many existing β-lactamase inhibitors that have limited activity against class D enzymes, this compound has shown remarkable efficacy against OXA-type carbapenemases, which are a major cause of carbapenem resistance in Acinetobacter baumannii.[2][3][7] The compound functions by acylating the active site of these enzymes, forming a stable complex that prevents the hydrolysis of β-lactam antibiotics.[1][6]

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the inhibitory activity of this compound against a range of β-lactamases, compared with other diazabicyclooctanes like avibactam and relebactam. The data is presented as apparent inhibition constants (Kᵢ app) and acylation efficiency (k₂/K).

β-LactamaseEnzyme ClassThis compoundAvibactamRelebactam
KPC-2 AKᵢ app (μM): ≤8[1]Kᵢ app (μM): N/AKᵢ app (μM): N/A
k₂/K (M⁻¹s⁻¹): 9-fold higher than relebactam[1]
ADC-7 CN/AKᵢ app (μM): 3-8 fold higher than WCK 5153/Zidebactam[1]Kᵢ app (μM): 3-8 fold higher than WCK 5153/Zidebactam[1]
PDC-3 CN/AKᵢ app (μM): 18-25 fold higher than WCK 5153/Zidebactam[1]Kᵢ app (μM): 18-25 fold higher than WCK 5153/Zidebactam[1]
OXA-23 Dk₂/K (M⁻¹s⁻¹): Potent acylation[1]No significant acylation[1]No significant acylation[1]
OXA-24/40 Dk₂/K (M⁻¹s⁻¹): Potent acylation[1]No significant acylation[1]No significant acylation[1]
OXA-48 Dk₂/K (M⁻¹s⁻¹): 6.4 ± 0.6 × 10⁵[1]N/AN/A

N/A: Data not available in the provided search results.

Potentiation of Carbapenem Activity

This compound on its own lacks direct antibacterial activity.[2][3] However, when used in combination with carbapenems such as imipenem and meropenem, it significantly lowers their Minimum Inhibitory Concentrations (MICs) against a wide range of resistant bacteria.[2][3]

In Vitro Potentiation against Resistant Isolates

The following table presents the reduction in meropenem MICs in the presence of this compound against various carbapenem-resistant Gram-negative isolates.

Bacterial SpeciesResistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 or 8 mg/L) MIC (mg/L)
EnterobacteriaceaeOXA-48/OXA-181 or KPC enzymes>2≤2[2][3]
Pseudomonas aeruginosaOXA-18164–1282–8[2][3]
Acinetobacter baumanniiOXA-23 or hyperproduced OXA-51>2≤2 (for 9/10 isolates with OXA-23)[2][3][7]

It is important to note that carbapenems were not potentiated against Enterobacteriaceae or non-fermenters with metallo-β-lactamases (MBLs).[2][3]

Experimental Methodologies

The data presented in this guide are based on established in vitro testing methods.

Determination of Minimum Inhibitory Concentration (MIC)

MICs of imipenem and meropenem were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method.[2] The procedure involved the following steps:

  • Preparation of Mueller-Hinton agar plates containing serial twofold dilutions of the carbapenem antibiotic.

  • For the combination studies, a fixed concentration of this compound (4 or 8 mg/L) was added to the agar.[2][3]

  • Bacterial isolates, including clinical strains of Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa with known resistance mechanisms (carbapenemases, porin loss with AmpC or ESBL activity), were inoculated onto the plates.[2][3]

  • The plates were incubated under appropriate conditions.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Enzyme Inhibition Kinetics

The inhibitory activity of this compound against purified β-lactamase enzymes was assessed to determine kinetic parameters such as the apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K).[1] These studies typically involve:

  • Incubating the purified enzyme with increasing concentrations of the inhibitor (this compound).

  • Adding a chromogenic substrate (e.g., nitrocefin) that is hydrolyzed by the β-lactamase, leading to a color change.

  • Monitoring the rate of substrate hydrolysis spectrophotometrically.

  • Analyzing the data to calculate the kinetic parameters, which provide a measure of the inhibitor's potency and efficiency.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) was utilized to study the formation and stability of the acyl-enzyme complexes between this compound and β-lactamases.[1] This technique allows for the precise measurement of the molecular weights of the enzyme and the enzyme-inhibitor complex, confirming the covalent binding of the inhibitor to the enzyme.

Visualizing Mechanisms and Workflows

To better understand the role of this compound and the experimental processes used to evaluate it, the following diagrams are provided.

G cluster_0 b_lactam β-Lactam Antibiotic bacterial_cell_wall Bacterial Cell Wall Synthesis b_lactam->bacterial_cell_wall Inhibition b_lactamase β-Lactamase Enzyme b_lactamase->b_lactam Hydrolysis inactive_complex Inactive Acyl-Enzyme Complex b_lactamase->inactive_complex wck4234 This compound wck4234->b_lactamase Inhibition cell_lysis Bacterial Cell Lysis bacterial_cell_wall->cell_lysis Leads to

Caption: Mechanism of action of this compound in protecting β-lactam antibiotics.

G cluster_1 Experimental Workflow: MIC Determination start Prepare Agar Plates with Carbapenem Dilutions add_wck Add Fixed Concentration of this compound start->add_wck inoculate Inoculate with Resistant Bacterial Strains add_wck->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining carbapenem potentiation by this compound.

References

evaluating WCK-4234's performance against emerging carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. In the search for novel therapeutic strategies, the β-lactamase inhibitor WCK-4234, a novel diazabicyclooctane (DBO), has emerged as a promising agent to restore the activity of carbapenems against many of these challenging pathogens. This guide provides an objective evaluation of this compound's performance against emerging carbapenemases, supported by experimental data, and compares it with other therapeutic alternatives.

Mechanism of Action: Restoring Carbapenem Efficacy

This compound functions by inhibiting the activity of certain β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics, including carbapenems.[1][2][3] Specifically, this compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[1][4][5][6][7] By binding to and inactivating these enzymes, this compound protects carbapenems like meropenem and imipenem from hydrolysis, thereby restoring their ability to inhibit bacterial cell wall synthesis and kill the pathogen.[8][9][10][11][12] It is important to note that this compound does not possess intrinsic antibacterial activity.[8][11][13]

A crucial aspect of this compound's profile is its potent activity against Class D carbapenemases, particularly the OXA (oxacillinase) type enzymes that are a major cause of resistance in Acinetobacter baumannii.[8][9][10][11][12] However, like other currently available diazabicyclooctane inhibitors, this compound is not effective against Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which utilize zinc ions for their catalytic activity.[10][11][12][14]

Performance Against Key Carbapenemases: A Data-Driven Comparison

The in vitro efficacy of this compound in combination with meropenem and imipenem has been evaluated against a range of carbapenemase-producing clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, providing a quantitative comparison of this compound's performance.

Table 1: In Vitro Activity of Meropenem-WCK-4234 against Carbapenemase-Producing Enterobacterales
CarbapenemaseOrganismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)Reference(s)
KPC Klebsiella pneumoniae8 to >64≤0.03 to 1≤0.03 to 1[4][8]
OXA-48-like Enterobacterales>16≤2≤2[10][11]
NDM, VIM, IMP (MBLs) Enterobacterales>16>16>16[10][11]
Table 2: In Vitro Activity of Imipenem/Meropenem-WCK-4234 against Carbapenem-Resistant Acinetobacter baumannii
CarbapenemaseCarbapenemCarbapenem MIC (µg/mL)Carbapenem + this compound (4 or 8 µg/mL) MIC (µg/mL)Reference(s)
OXA-23 Imipenem/Meropenem≥16≤2 (for 9/10 isolates)[8][9][10][11]
OXA-51 (hyperproduced) Imipenem/Meropenem≥16≤2[8][9][10][11]

Comparison with Alternative β-Lactamase Inhibitor Combinations

Several other β-lactam/β-lactamase inhibitor combinations are either clinically available or in late-stage development. A direct comparison of their in vitro activity against various carbapenemase producers is essential for understanding their relative strengths.

Table 3: Comparative In Vitro Activity (MIC µg/mL) Against Key Carbapenemase-Producing Enterobacterales
CarbapenemaseMeropenem-WCK 4234Ceftazidime-AvibactamMeropenem-VaborbactamImipenem-Relebactam
KPC ≤1≤8≤1≤2
OXA-48-like ≤2≤8>64>32
NDM (MBL) >16>32>64>32
VIM/IMP (MBLs) >16>32>64>32

Note: The MIC values are generalized from multiple sources and can vary depending on the specific isolate and testing conditions.

Experimental Protocols

The majority of the cited in vitro susceptibility data for this compound was generated using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Agar Dilution Method (M07)

1. Preparation of Antimicrobial Stock Solutions:

  • This compound and carbapenem powders are accurately weighed and dissolved in an appropriate solvent to create high-concentration stock solutions.

2. Preparation of Agar Plates:

  • Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.

  • The molten agar is cooled to 45-50°C.

  • A series of twofold dilutions of the antimicrobial agents (carbapenem alone and in combination with a fixed concentration of this compound, typically 4 or 8 µg/mL) are prepared.

  • One part of each antimicrobial dilution is added to nine parts of molten agar, mixed thoroughly, and poured into sterile petri dishes.

  • Control plates containing no antimicrobial agent are also prepared.

3. Inoculum Preparation:

  • Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.

  • Several colonies are suspended in a sterile broth or saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

4. Inoculation:

  • The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator. Each spot delivers a standardized volume of the bacterial suspension.

5. Incubation:

  • The inoculated plates are allowed to dry and then incubated at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of carbapenem resistance mediated by serine β-lactamases and the inhibitory action of this compound.

G cluster_0 Carbapenem Resistance Mechanism Carbapenem Carbapenem (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits BetaLactamase Serine β-Lactamase (e.g., KPC, OXA) Carbapenem->BetaLactamase CellWall Bacterial Cell Wall Synthesis Disrupted PBP->CellWall Essential for Hydrolysis Hydrolysis BetaLactamase->Hydrolysis Catalyzes InactiveCarbapenem Inactive Carbapenem Hydrolysis->InactiveCarbapenem BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Leads to NoEffect No Inhibition of Cell Wall Synthesis InactiveCarbapenem->NoEffect

Caption: Mechanism of carbapenem action and resistance.

G cluster_1 This compound Mechanism of Action WCK4234 This compound BetaLactamase Serine β-Lactamase (e.g., KPC, OXA) WCK4234->BetaLactamase Inhibits Carbapenem Carbapenem Carbapenem->BetaLactamase Hydrolysis Blocked ProtectedCarbapenem Protected Carbapenem Carbapenem->ProtectedCarbapenem InhibitedEnzyme Inhibited β-Lactamase BetaLactamase->InhibitedEnzyme PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall Synthesis Disrupted PBP->CellWall ProtectedCarbapenem->PBP Inhibits

Caption: this compound protects carbapenems from degradation.

Conclusion

This compound demonstrates significant potential as a β-lactamase inhibitor, particularly in combination with carbapenems for the treatment of infections caused by Gram-negative bacteria producing Class A (KPC) and, notably, Class D (OXA-type) carbapenemases. Its activity against carbapenem-resistant Acinetobacter baumannii is a key differentiator. However, its lack of activity against metallo-β-lactamases highlights the ongoing need for novel agents with broader spectrums of inhibition or alternative therapeutic strategies for these challenging pathogens. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the role of this compound in the evolving landscape of antimicrobial resistance.

References

A Comparative Kinetic Analysis of Novel β-Lactamase Inhibitors: WCK-4234, Avibactam, and Relebactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. In response, a new generation of β-lactamase inhibitors has been developed to restore the efficacy of β-lactam antibiotics. This guide provides a detailed comparative analysis of the kinetic properties of three prominent diazabicyclooctane (DBO) inhibitors: WCK-4234, avibactam, and relebactam. The information presented herein is compiled from key in vitro studies to assist researchers in understanding the distinct inhibitory profiles of these compounds.

Mechanism of Action: A Covalent Interaction

This compound, avibactam, and relebactam are serine β-lactamase inhibitors that function through a covalent mechanism.[1][2][3] They form a stable acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, rendering the enzyme inactive. A key feature of these DBO inhibitors is the reversibility of this covalent binding, although the rate of deacylation (koff) is typically slow, leading to sustained inhibition.[4]

E_I Enzyme (E) + Inhibitor (I) EI Non-covalent Complex (E·I) E_I->EI k_on / k_off (Ki) E_I_star Acyl-Enzyme Intermediate (E-I*) EI->E_I_star k_inact (Acylation) E_P Regenerated Enzyme (E) + Intact Inhibitor (I) E_I_star->E_P k_off (Deacylation/Recyclization)

Figure 1: General mechanism of action for diazabicyclooctane (DBO) β-lactamase inhibitors.

Comparative Kinetic Parameters

The inhibitory potency of this compound, avibactam, and relebactam against various classes of β-lactamases has been characterized by several key kinetic parameters. The second-order acylation rate constant (k2/K or kinact/Ki) reflects the efficiency of enzyme inactivation. The apparent inhibition constant (Ki app) is a measure of the inhibitor's binding affinity, and the off-rate constant (koff) describes the stability of the acyl-enzyme complex.

Table 1: Comparative Kinetic Parameters of this compound, Avibactam, and Relebactam against Key β-Lactamases

β-LactamaseInhibitork2/K (M-1s-1)Ki app (nM)koff (s-1)Reference
Class A
KPC-2This compound2.2 x 1051004.5 x 10-4[3]
Avibactam2.5 x 1042302.0 x 10-3[1][5]
Relebactam2.5 x 10423002.0 x 10-4[2][5]
CTX-M-15Avibactam1.0 x 105-1.4 x 10-4[1][6]
Class C
AmpC (P. aeruginosa)Avibactam3.7 x 103-1.1 x 10-3[1][6]
Class D
OXA-23This compound1.8 x 1048000-[3]
OXA-24/40This compound2.1 x 1043000-[3]
OXA-48This compound6.4 x 105100-[3]
Avibactam1.3 x 103-1.2 x 10-5[1]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution. "-" indicates data not available in the cited sources.

This compound demonstrates a noteworthy kinetic profile, particularly against Class D carbapenemases like OXA-23, OXA-24/40, and OXA-48, where it exhibits high acylation efficiency.[3] Avibactam and relebactam show potent activity against Class A carbapenemases such as KPC-2.[1][2][5]

Experimental Protocols

The following sections detail the generalized methodologies employed in the kinetic characterization of these β-lactamase inhibitors.

Determination of Steady-State Kinetic Parameters (k2/K and Ki app)

A common method for determining the kinetic parameters of β-lactamase inhibition is through steady-state kinetics using the chromogenic substrate nitrocefin.[7][8][9]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare solutions of purified β-lactamase enzyme, inhibitor, and nitrocefin in buffer (e.g., 50 mM sodium phosphate, pH 7.0) A1 Add enzyme and varying concentrations of inhibitor to microplate wells P1->A1 A2 Initiate reaction by adding nitrocefin solution A1->A2 A3 Monitor absorbance at 486 nm over time using a spectrophotometer A2->A3 D1 Calculate initial reaction velocities A3->D1 D2 Plot 1/velocity vs. inhibitor concentration (Dixon plot) to determine Ki app D1->D2 D3 Determine pseudo-first-order rate constants (k_obs) from progress curves D1->D3 D4 Plot k_obs vs. inhibitor concentration to determine k2/K D3->D4

Figure 2: Experimental workflow for determining steady-state kinetic parameters.

Materials and General Procedure:

  • Enzyme: Purified β-lactamase of interest.

  • Substrate: Nitrocefin.

  • Inhibitors: this compound, avibactam, or relebactam.

  • Buffer: Typically 50 mM sodium phosphate buffer (pH 7.0) containing 50 mM NaCl.

  • Instrumentation: UV-visible spectrophotometer or microplate reader.

The assay is typically performed by pre-incubating the enzyme with varying concentrations of the inhibitor for a set period. The reaction is then initiated by the addition of nitrocefin. The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at approximately 486 nm. The initial rates of reaction are then used to calculate the kinetic parameters.

Mass Spectrometry for Acyl-Enzyme Complex Stability

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique used to observe the formation and stability of the covalent acyl-enzyme intermediate.[1][10]

General Protocol:

  • Incubation: The purified β-lactamase is incubated with an excess of the inhibitor to ensure complete formation of the acyl-enzyme complex.

  • Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.

  • Mass Spectrometry: The mass of the intact protein is measured. The formation of the acyl-enzyme complex is confirmed by a mass shift corresponding to the molecular weight of the inhibitor.

  • Stability Assessment: The stability of the complex can be assessed over time by monitoring the mass of the acylated and unacylated enzyme. The rate of reappearance of the unacylated enzyme provides a measure of the deacylation rate (koff).

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation S1 Incubate purified β-lactamase with inhibitor S2 Desalt the sample S1->S2 M1 Inject sample into ESI-MS S2->M1 M2 Acquire mass spectrum of the intact protein M1->M2 I1 Observe mass shift corresponding to acyl-enzyme complex M2->I1 I2 Monitor mass peaks over time to assess stability and determine k_off I1->I2

Figure 3: Workflow for mass spectrometry analysis of acyl-enzyme complex stability.

Conclusion

This guide provides a comparative overview of the kinetic properties of this compound, avibactam, and relebactam. The presented data highlights the distinct inhibitory profiles of these important β-lactamase inhibitors. This compound shows particular promise against Class D carbapenemases, while avibactam and relebactam are potent inhibitors of Class A enzymes. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the kinetic characteristics of these and other novel β-lactamase inhibitors. A thorough understanding of their comparative kinetics is crucial for the rational development and clinical application of new antibiotic therapies to combat the growing challenge of antimicrobial resistance.

References

WCK-4234: A Comparative Analysis Against Next-Generation β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. While the development of β-lactamase inhibitors (BLIs) has provided a crucial countermeasure, the continuous evolution of these enzymes necessitates a new generation of inhibitors with broader and more potent activity. This guide provides a comparative benchmark of WCK-4234, a novel diazabicyclooctane (DBO) inhibitor, against other next-generation BLIs such as avibactam, relebactam, and vaborbactam.

Mechanism of Action and Spectrum of Activity

This compound is a novel diazabicyclooctane that, like other DBOs, inhibits serine β-lactamases (Ambler Classes A, C, and D).[1][2] Its distinguishing feature is its potent activity against Class D carbapenemases, particularly the OXA-type enzymes prevalent in Acinetobacter baumannii, a pathogen for which therapeutic options are increasingly limited.[1][2][3] Unlike avibactam and relebactam, this compound possesses a nitrile side chain that contributes to its expanded activity against Class D enzymes.[3][4]

Next-generation BLIs like avibactam, relebactam, and vaborbactam have significantly improved the efficacy of existing β-lactams against many resistant strains.[5][6] Avibactam, the first DBO to be commercialized, effectively inhibits Class A (including KPC and ESBLs) and Class C (AmpC) β-lactamases, and some Class D enzymes like OXA-48.[5][7][8] Relebactam, another DBO, also targets Class A and C enzymes.[6][9] Vaborbactam, a cyclic boronate compound, is a potent inhibitor of Class A (especially KPC) and Class C β-lactamases.[6][10] However, a common limitation of these inhibitors is their lack of activity against metallo-β-lactamases (MBLs, Class B) and variable or limited activity against Class D OXA carbapenemases.[1][5][10] this compound shares the inability to inhibit MBLs but demonstrates superior potency against a broader range of OXA enzymes.[1][2][3]

Comparative Inhibitory Spectrum
β-Lactamase ClassThis compoundAvibactamRelebactamVaborbactam
Class A (e.g., KPC, ESBLs) [1][4] [5][6] [6][9] [6][10]
Class B (Metallo-β-lactamases) - [1][2]- [5]- [8]- [10]
Class C (e.g., AmpC) [1][4] [5][6] [6][9] [6][10]
Class D (OXA-type Carbapenemases) ✓✓ (Potent, including A. baumannii OXA enzymes)[1][2][3] (Variable, includes OXA-48)[5]- (Limited)[3][8]- [10]

✓✓ Potent and broad activity; ✓ Active; - Not active

Quantitative Performance Data

The efficacy of BLIs is often evaluated by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains.

In Vitro Potentiation of Carbapenems by this compound

This compound has been shown to strongly potentiate the activity of carbapenems like imipenem and meropenem against a variety of resistant Gram-negative bacteria.[1][2]

Bacterial SpeciesResistance MechanismPartner AntibioticMIC Reduction with this compoundReference
EnterobacteriaceaeOXA-48/OXA-181 or KPC enzymesImipenem/MeropenemMICs reduced to ≤2 mg/L in most cases[1][2]
Pseudomonas aeruginosaOXA-181 enzymeImipenem/MeropenemMICs reduced from 64-128 to 2-8 mg/L[1][2]
Acinetobacter baumanniiOXA-23 or hyperproduced OXA-51Imipenem/MeropenemMICs reduced to ≤2 mg/L for 9/10 isolates with OXA-23[1][2]
Kinetic Parameters of β-Lactamase Inhibition

Kinetic parameters such as the acylation rate (k₂/K) provide a measure of the efficiency of an inhibitor against a specific enzyme. A higher k₂/K value indicates more efficient inhibition.

β-LactamaseThis compound (k₂/K, M⁻¹s⁻¹)Relebactam (k₂/K, M⁻¹s⁻¹)Avibactam (k₂/K, M⁻¹s⁻¹)Reference
KPC-2~9x higher than relebactam--[3]
OXA-23AcylatesNo acylationNo acylation[3]
OXA-24/40AcylatesNo acylationNo acylation[3]
OXA-486.4 ± 0.6 × 10⁵No acylation-[3]

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing and enzyme kinetics methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values of imipenem and meropenem, with and without this compound, were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method.[1][8]

Workflow:

  • Preparation of Media: Mueller-Hinton agar was prepared according to the manufacturer's instructions.

  • Antibiotic and Inhibitor Preparation: Serial twofold dilutions of the carbapenems were prepared. This compound was added to the agar at fixed concentrations (e.g., 4 or 8 mg/L).[1][8]

  • Inoculum Preparation: Bacterial isolates were grown to a specific turbidity, corresponding to a standard cell density.

  • Inoculation: The agar plates containing the different concentrations of antibiotics and the inhibitor were inoculated with the bacterial suspensions.

  • Incubation: Plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Enzyme Kinetic Studies

The kinetic parameters of β-lactamase inhibition by this compound and comparator inhibitors were determined using steady-state kinetics.[11]

Workflow:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes and the inhibitors were prepared in appropriate buffers.

  • Reaction Mixture: The enzyme was incubated with various concentrations of the inhibitor for a defined period.

  • Substrate Addition: A chromogenic β-lactam substrate (e.g., nitrocefin) was added to the mixture.

  • Spectrophotometric Monitoring: The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The initial velocities of the reaction were plotted against the substrate concentration, and the data were fitted to appropriate kinetic models to determine parameters like Kᵢ (inhibition constant) and k₂/K (acylation rate).

Visualizing Mechanisms and Workflows

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Inactive_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Beta_Lactamase->Beta_Lactam_Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactivation Inactive_Complex Inactive Enzyme-Inhibitor Complex BLI β-Lactamase Inhibitor (e.g., this compound) BLI->Beta_Lactamase Binds to BLI->Inactive_Complex Inhibition

Caption: General mechanism of β-lactam antibiotics and inhibition of β-lactamase-mediated resistance.

MIC_Determination_Workflow start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media add_antibiotics Add Serial Dilutions of β-Lactam prep_media->add_antibiotics add_inhibitor Add Fixed Concentration of this compound add_antibiotics->add_inhibitor prep_inoculum Prepare Standardized Bacterial Inoculum add_inhibitor->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate incubate Incubate Plates (e.g., 16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound demonstrates a promising profile as a next-generation β-lactamase inhibitor, particularly due to its potent activity against Class D (OXA-type) carbapenemases, which are a significant cause of resistance in Acinetobacter baumannii. While sharing the broad-spectrum activity against Class A and C enzymes with other new inhibitors like avibactam, relebactam, and vaborbactam, its enhanced and distinctive efficacy against OXA enzymes positions it as a valuable agent in the fight against MDR Gram-negative pathogens. Further clinical studies are warranted to fully elucidate its therapeutic potential in combination with carbapenems for treating infections caused by these challenging organisms.

References

WCK-4234: A Potent Inhibitor of Serine β-Lactamases with a Notable Lack of Activity Against Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that has demonstrated potent, broad-spectrum activity against Ambler Class A, C, and D serine β-lactamases.[1][2][3][4] Its distinctive efficacy against Class D (OXA-type) carbapenemases, in particular, positions it as a valuable agent in the fight against multidrug-resistant Gram-negative bacteria.[2][3] However, a critical aspect of its activity profile is the confirmed lack of inhibition against Ambler Class B metallo-β-lactamases (MBLs). This guide provides a comparative analysis of this compound's inhibitory activity, supported by experimental data, to inform research and development efforts in antimicrobial drug discovery.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of clinically relevant β-lactamases is summarized in the table below. The data highlights the significant inhibition of enzymes from Classes A, C, and D, while underscoring the absence of activity against Class B MBLs. For context, the activity profiles of other clinically relevant β-lactamase inhibitors are also included, illustrating a common limitation among currently approved diazabicyclooctane and boronic acid-based inhibitors.

β-Lactamase ClassEnzymeThis compound (Ki app, μM)Avibactam (Activity vs. MBLs)Relebactam (Activity vs. MBLs)Vaborbactam (Activity vs. MBLs)
Class A KPC-20.4 ± 0.1Effective InhibitorEffective InhibitorEffective Inhibitor
SHV-1≤8Effective InhibitorEffective InhibitorEffective Inhibitor
CTX-M-15≤8Effective InhibitorEffective InhibitorEffective Inhibitor
Class B NDM-1No Inhibition No Inhibition[5][6][7][8]No Inhibition[9][10][11][12][13]No Inhibition[14][15][16][17][18]
VIM-1No Inhibition No Inhibition[5][6][7][8]No Inhibition[9][10][11][12][13]Moderate Inhibition (IC50: 398 µM)[14]
IMP-1No Inhibition No Inhibition[5][6][7][8]No Inhibition[9][10][11][12][13]Moderate Inhibition (IC50: 126 µM)[14]
Class C ADC-70.10 ± 0.05Effective InhibitorEffective InhibitorEffective Inhibitor
PDC-30.10 ± 0.05Effective InhibitorEffective InhibitorEffective Inhibitor
Class D OXA-230.3 ± 0.1Limited Activity[2]Limited ActivityNo significant activity
OXA-24/400.20 ± 0.05Limited Activity[2]Limited ActivityNo significant activity
OXA-480.1 ± 0.05Effective InhibitorLimited ActivityNo significant activity

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies designed to assess the inhibitory activity of novel compounds against β-lactamases.

Determination of Apparent Inhibition Constants (Ki app):

The inhibitory activity of this compound against purified β-lactamases was determined using spectrophotometric assays. The apparent inhibition constant (Ki app) was measured by monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA, in the presence of varying concentrations of the inhibitor.

  • Enzyme Preparation: Purified β-lactamase enzymes were used at a concentration that allowed for a linear rate of substrate hydrolysis over the course of the experiment.

  • Assay Buffer: Experiments were typically conducted in a suitable buffer, such as 50 mM sodium phosphate buffer with 50 mM NaCl at pH 7.0.

  • Substrate: Nitrocefin or CENTA was used as the reporter substrate. The hydrolysis of the β-lactam ring results in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., 482 nm for nitrocefin).

  • Inhibitor Concentrations: A range of this compound concentrations were pre-incubated with the enzyme for a defined period before the addition of the substrate to allow for the establishment of binding equilibrium.

  • Data Analysis: The initial rates of hydrolysis were measured for each inhibitor concentration. The Ki app values were then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Antimicrobial Susceptibility Testing (AST):

To confirm the lack of this compound activity against MBL-producing organisms, whole-cell antimicrobial susceptibility testing was performed. The minimum inhibitory concentrations (MICs) of a carbapenem antibiotic (e.g., imipenem or meropenem) were determined in the presence and absence of a fixed concentration of this compound.

  • Methodology: The Clinical and Laboratory Standards Institute (CLSI) agar dilution method was employed.

  • Bacterial Strains: A panel of clinical isolates of Enterobacteriaceae and non-fermenting Gram-negative bacilli, including strains confirmed to produce metallo-β-lactamases (e.g., NDM, VIM, IMP), were tested.

  • Inhibitor Concentration: this compound was added to the agar at a fixed concentration, typically 4 or 8 mg/L.

  • Interpretation: A significant reduction (e.g., four-fold or greater) in the MIC of the carbapenem in the presence of this compound indicates potentiation and, therefore, inhibition of the β-lactamase. The lack of potentiation of carbapenems against MBL-producing organisms confirms the inactivity of this compound against this class of enzymes.[3]

Visualization of this compound's Inhibitory Spectrum

The following diagram illustrates the classification of β-lactamases and highlights the differential activity of this compound.

Beta_Lactamase_Inhibition cluster_classes Ambler Classes of β-Lactamases ClassA Class A (e.g., KPC, SHV, CTX-M) ClassB Class B (Metallo-β-Lactamases) (e.g., NDM, VIM, IMP) ClassC Class C (e.g., AmpC) ClassD Class D (e.g., OXA-48, OXA-23) WCK4234 This compound WCK4234->ClassA Inhibits WCK4234->ClassB No Inhibition WCK4234->ClassC Inhibits WCK4234->ClassD Inhibits

Caption: this compound's inhibitory activity against β-lactamase classes.

Conclusion

This compound is a promising β-lactamase inhibitor with potent activity against key serine β-lactamases, including Class A, C, and notably, Class D carbapenemases. However, the clear lack of activity against Class B metallo-β-lactamases is a significant characteristic that must be considered in the development of future therapeutic strategies. This targeted activity profile underscores the ongoing challenge and necessity for the discovery of novel, broad-spectrum inhibitors that can also effectively target MBLs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of WCK-4234

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor currently utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, and in line with standard laboratory safety protocols, this compound should be handled and disposed of as a potentially hazardous chemical waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Core Disposal Principles

Unused, expired, or waste this compound, including pure compound and contaminated materials, must be disposed of through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain.

II. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid forms of this compound, including residual powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas, wipes) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.

2. Labeling of Waste Containers: Proper labeling is mandatory for all hazardous waste containers. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound")

  • The date accumulation started

  • The specific hazards associated with the compound (if known). In the absence of specific data, it is prudent to list it as "Caution: Research Chemical - Handle with Care."

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not store waste containers for an extended period. Follow your institution's guidelines for waste accumulation time limits.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a full inventory of the waste, including the information from the container labels.

  • Only trained and authorized personnel should handle the transfer of hazardous waste to the disposal service.

III. Spill Management

In the event of a spill of this compound, the following protocol should be initiated immediately:

Spill Response Protocol

Step Action Key Considerations
1. Evacuate Immediately clear the area of all non-essential personnel.
2. Isolate Restrict access to the spill area.
3. Ventilate If safe to do so, increase ventilation to the area.Avoid creating airborne dust from solid spills.
4. PPE Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.For larger spills, a respirator may be necessary.
5. Contain For liquid spills, use absorbent pads or other suitable absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
6. Clean Carefully collect all contaminated materials and place them in the designated hazardous waste container.
7. Decontaminate Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
8. Dispose All materials used for cleanup must be disposed of as hazardous waste.

IV. Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

WCK4234_Disposal_Workflow cluster_handling Laboratory Handling cluster_disposal Disposal Pathway start Start: this compound Experimentation weigh Weighing and Preparation start->weigh experiment Experimental Use weigh->experiment spill Spill Occurs experiment->spill No end_experiment Experiment Complete experiment->end_experiment Yes spill_cleanup Execute Spill Protocol spill->spill_cleanup Yes spill_cleanup->experiment segregate Segregate Waste (Solid & Liquid) end_experiment->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound.

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